molecular formula C8H12N2O B2523732 (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL CAS No. 2137833-57-7

(1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL

Cat. No.: B2523732
CAS No.: 2137833-57-7
M. Wt: 152.197
InChI Key: KRHSKIZECGNCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclobutyl-1H-pyrazol-5-yl)methanol is a chemical compound of significant interest in scientific research, belonging to the pyrazole class of heterocycles. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and presence in numerous pharmacologically active agents . The compound features a cyclobutyl substituent on a ring nitrogen and a hydroxymethyl group at the 5-position, a functional group that is highly versatile for further chemical modification. The primary value of (1-Cyclobutyl-1H-pyrazol-5-yl)methanol lies in its role as a key synthetic intermediate or building block for the discovery and development of new therapeutic agents. Researchers utilize this and similar pyrazoly1-methanol structures to create novel molecules for screening against various biological targets . Pyrazole derivatives have demonstrated a wide spectrum of pharmacological properties in scientific studies, including antimicrobial, antitumor, anti-inflammatory, and central nervous system (CNS) activities . The hydroxymethyl group is a crucial handle for chemists, allowing for straightforward derivatization into other valuable functional groups, such as ethers, esters, or halides, thereby rapidly expanding the diversity of accessible compounds in a research library . Furthermore, the cyclobutyl group contributes to the molecule's three-dimensional structure and can favorably influence its physicochemical properties and binding affinity to biological targets. This compound is strictly for Research Use Only (RUO) and is intended for use by qualified researchers in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-cyclobutylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-8-4-5-9-10(8)7-2-1-3-7/h4-5,7,11H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHSKIZECGNCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of (1-cyclobutyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (1-cyclobutyl-1H-pyrazol-5-yl)methanol for Advanced Research

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, (1-cyclobutyl-1H-pyrazol-5-yl)methanol, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular characteristics, propose a robust synthetic pathway grounded in established chemical principles, and explore its potential as a valuable building block in the design of novel therapeutic agents. This document emphasizes the causal logic behind methodological choices, ensuring both scientific integrity and practical applicability.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms.[3] This unique structure confers a range of favorable physicochemical properties, including metabolic stability and the ability to act as a versatile scaffold for three-dimensional diversification. The pyrazole ring is a bioisostere for other aromatic systems like benzene but possesses lower lipophilicity and additional hydrogen bonding capabilities, which can be critical for optimizing drug-target interactions and improving pharmacokinetic profiles.

The significance of this scaffold is evidenced by its presence in a variety of FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the PDE5 inhibitor Sildenafil.[2] The diverse pharmacological activities associated with pyrazole derivatives—including anticancer, antimicrobial, anti-inflammatory, and analgesic properties—make them a high-priority target for synthetic and medicinal chemists.[3][4] The N-1 substituent, in this case, a cyclobutyl group, plays a crucial role in modulating these properties by influencing the molecule's conformation and interaction with biological targets.

Core Molecular and Physical Properties

While specific experimental data for (1-cyclobutyl-1H-pyrazol-5-yl)methanol is not widely published, its core properties can be accurately determined from its chemical structure. The structure consists of a pyrazole ring substituted at the N-1 position with a cyclobutyl group and at the C-5 position with a hydroxymethyl group.

PropertyValueDerivation / Reference
Chemical Formula C₈H₁₂N₂ODerived from the molecular structure. Confirmed by analogy to its precursor, 1-cyclobutyl-1H-pyrazole-5-carbaldehyde (C₈H₁₀N₂O)[5], and its cyclopropyl analog (C₇H₁₀N₂O).
Molecular Weight 152.19 g/mol Calculated from the chemical formula (C=12.01, H=1.008, N=14.01, O=16.00).
IUPAC Name (1-cyclobutyl-1H-pyrazol-5-yl)methanolStandard nomenclature.
Appearance Predicted: White to pale yellow solid or oilBased on common physical forms of similar pyrazole-methanol derivatives.[4][6]
Solubility Predicted: Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solventsGeneral solubility characteristics of functionalized pyrazole heterocycles.
Structural Diagram

Caption: Chemical structure of (1-cyclobutyl-1H-pyrazol-5-yl)methanol.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of N-substituted pyrazoles is a well-established field, with the Knorr pyrazole synthesis and its variations being the most classical and reliable methods.[7] These typically involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[8] For the target molecule, a regioselective approach is paramount to ensure the formation of the 1,5-disubstituted isomer over the 1,3-isomer.

A highly plausible and efficient route involves the synthesis of an aldehyde precursor, 1-cyclobutyl-1H-pyrazole-5-carbaldehyde , followed by its selective reduction to the corresponding primary alcohol. This two-step approach offers excellent control over the final product.

Logical Workflow Diagram

G start Starting Materials: - Cyclobutylhydrazine - 1,3-Dicarbonyl Synthon step1 Step 1: Knorr Pyrazole Synthesis (Regioselective Cyclocondensation) start->step1 Acid catalyst (e.g., AcOH) Solvent (e.g., EtOH) intermediate Intermediate: 1-Cyclobutyl-1H-pyrazole-5-carbaldehyde step1->intermediate step2 Step 2: Selective Reduction (Hydride Transfer) intermediate->step2 Reducing agent (e.g., NaBH₄) Solvent (e.g., MeOH) product Final Product: (1-cyclobutyl-1H-pyrazol-5-yl)methanol step2->product

Caption: Proposed two-step synthetic workflow for the target molecule.

Step 1: Synthesis of 1-Cyclobutyl-1H-pyrazole-5-carbaldehyde (Intermediate)

Causality: The choice of starting materials is critical for regioselectivity. Using an unsymmetrical 1,3-dicarbonyl equivalent where one carbonyl group is significantly more reactive (like an enal or a protected aldehyde) directs the initial nucleophilic attack from the more basic nitrogen of cyclobutylhydrazine, leading preferentially to the desired 1,5-disubstituted pyrazole.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclobutylhydrazine hydrochloride (1.0 eq) and a suitable 1,3-dicarbonyl synthon such as 2-formyl-3-oxopropanoate (1.0 eq) to a solvent like ethanol.

  • Cyclocondensation: Add a catalytic amount of a mild acid (e.g., acetic acid, 0.1 eq) to facilitate the reaction. Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[7]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, 1-cyclobutyl-1H-pyrazole-5-carbaldehyde, can be purified via column chromatography on silica gel.

Step 2: Reduction to (1-cyclobutyl-1H-pyrazol-5-yl)methanol (Final Product)

Causality: A mild and selective reducing agent is required to convert the aldehyde to a primary alcohol without affecting the aromatic pyrazole ring. Sodium borohydride (NaBH₄) is an ideal choice due to its high chemoselectivity for aldehydes and ketones over other functional groups and its operational simplicity.

Protocol:

  • Reaction Setup: Dissolve the purified 1-cyclobutyl-1H-pyrazole-5-carbaldehyde (1.0 eq) from Step 1 in a protic solvent like methanol in an ice bath (0 °C).

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize any excess NaBH₄. Remove the bulk of the methanol via rotary evaporation.

  • Extraction and Purification: Extract the aqueous residue with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure (1-cyclobutyl-1H-pyrazol-5-yl)methanol.

Applications in Drug Development and Medicinal Chemistry

This molecule is not merely a chemical curiosity; it is a strategically designed building block for creating new chemical entities with therapeutic potential.

  • Scaffold for Library Synthesis: As a primary alcohol, the hydroxyl group serves as a versatile chemical handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, and amines. This allows for the rapid generation of a diverse library of compounds for high-throughput screening against various biological targets.

  • Kinase Inhibitors: The pyrazole core is a privileged scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs. The N-1 cyclobutyl group can probe hydrophobic pockets within the ATP-binding site of kinases, while the C-5 side chain can be elaborated to form hydrogen bonds or other key interactions to enhance potency and selectivity.

  • GPCR Modulators: Many G-protein coupled receptor (GPCR) ligands incorporate N-alkylated heterocyclic cores. The specific steric and electronic profile of (1-cyclobutyl-1H-pyrazol-5-yl)methanol makes it an attractive starting point for developing modulators of GPCRs involved in neurological or metabolic disorders.

  • Antimicrobial and Antiviral Agents: The pyrazole nucleus is known to exhibit significant antimicrobial and antiviral activities.[4] This molecule can be used as a foundation to synthesize novel agents that disrupt microbial or viral replication processes.

Conclusion

(1-cyclobutyl-1H-pyrazol-5-yl)methanol is a compound of significant interest for drug discovery and development. With a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.19 g/mol , it represents a valuable and versatile chemical scaffold. The synthetic pathway detailed herein, based on established and reliable organic chemistry principles, provides a clear and logical route to its production. By leveraging the well-documented pharmacological importance of the pyrazole core, researchers can utilize this molecule as a key intermediate to explore new frontiers in medicinal chemistry and develop the next generation of targeted therapeutics.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemistry Review Letters. [Link]

  • (1-cyclopropyl-1H-pyrazol-5-yl)methanol | C7H10N2O | CID 83383735. PubChem. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Journal of Emerging Technologies and Innovative Research. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • (1-Cyclobutyl-1H-pyrazol-3-YL)methanol | CAS#:2408964-97-4. Chemsrc. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • A facile synthesis of pyrazole derivatives in neat WERSA. (2019). Journal of the Indian Chemical Society. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). MDPI. [Link]

  • CAS No : 84547-61-5 | (1-Methyl-1H-pyrazol-5-yl)methanol. Pharmaffiliates. [Link]

  • (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. eCrystals - University of Southampton. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2025). Molecular Diversity. [Link]

  • Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic acids. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

Sources

The 1-Cyclobutyl-1H-pyrazol-5-yl Scaffold: A Privileged Pharmacophore in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In contemporary drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a primary objective. The 1-cyclobutyl-1H-pyrazol-5-yl moiety has recently emerged as a highly versatile and potent pharmacophore[1].

From a structural biology perspective, this moiety offers a unique combination of physicochemical properties. The pyrazole core provides critical hydrogen bond acceptors and donors, alongside a heteroaromatic system capable of


 stacking with aromatic amino acid residues. The attachment of the cyclobutyl ring at the N1 position is a deliberate design choice: the cyclobutyl group adopts a puckered conformation, providing a specific steric volume and lipophilicity that perfectly fills deep, narrow hydrophobic sub-pockets in target proteins. Unlike linear alkyl chains (e.g., n-butyl) which suffer from high rotational entropy, the conformationally restricted cyclobutyl ring minimizes the entropic penalty upon target binding, leading to superior binding kinetics and metabolic stability.

This technical guide explores the synthesis, mechanistic application, and validation protocols of 1-cyclobutyl-1H-pyrazol-5-yl derivatives across two distinct, high-impact therapeutic axes: the allosteric modulation of hemoglobin for Sickle Cell Disease (SCD)[2] and the inhibition of Phosphodiesterase 9 (PDE9) for neurodegenerative disorders[3].

Axis I: Allosteric Modulation of Hemoglobin (Sickle Cell Disease)

Mechanism of Action

Sickle Cell Disease (SCD) is driven by a point mutation in the


-globin gene, resulting in sickle hemoglobin (HbS). Under hypoxic conditions, deoxygenated HbS polymerizes into rigid fibers, causing erythrocyte sickling, hemolysis, and vaso-occlusion[4].

Derivatives containing the 1-cyclobutyl-1H-pyrazol-5-yl moiety, particularly those conjugated to a benzaldehyde core (e.g., 2-hydroxy-6-((2-(1-cyclobutyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde), act as potent allosteric modulators of hemoglobin[5]. The aldehyde covalently binds to the N-terminal valine of the hemoglobin


-chain via Schiff base formation. Concurrently, the 1-cyclobutyl-1H-pyrazol-5-yl tail extends into the hydrophobic 

-cleft of the hemoglobin tetramer. This dual-interaction stabilizes the highly oxygenated R-state (relaxed state) of hemoglobin, increasing its oxygen affinity and preventing the transition to the polymerizing T-state (tense state)[6].

Hb_Modulation A 1-Cyclobutyl-1H-pyrazol-5-yl Derivative B Binds to α-cleft of Hemoglobin (Hb) A->B C Stabilizes R-State (Oxygenated Hb) B->C D Increases Hb Oxygen Affinity (Lowers p50) C->D E Prevents HbS Polymerization D->E F Inhibits Red Blood Cell Sickling E->F

Mechanism of HbS polymerization inhibition by 1-cyclobutyl-1H-pyrazol-5-yl derivatives.

Experimental Protocol: Hemoglobin Oxygen Affinity (p50) Shift Assay

To quantify the allosteric stabilization of the R-state, we measure the


—the partial pressure of oxygen at which hemoglobin is 50% saturated. A leftward shift (decrease in 

) indicates increased oxygen affinity.

Step-by-Step Methodology:

  • Erythrocyte Isolation: Collect human whole blood in EDTA-coated tubes to prevent coagulation. Centrifuge at 500

    
     for 10 minutes and wash the red blood cells (RBCs) three times with Phosphate-Buffered Saline (PBS).
    
    • Causality: Washing removes plasma proteins (e.g., albumin) that could non-specifically bind the highly lipophilic cyclobutyl moiety, artificially lowering the effective concentration of the drug.

  • Compound Incubation: Resuspend RBCs to a 20% hematocrit in Hemox buffer. Add the 1-cyclobutyl-1H-pyrazol-5-yl derivative (dissolved in DMSO, final DMSO concentration

    
     0.5%) at varying concentrations (1 
    
    
    
    M to 100
    
    
    M). Incubate at 37°C for 1 hour.
    • Causality: Incubation at 37°C is critical to mimic physiological thermodynamics, ensuring the Schiff base formation and conformational shifts occur at biologically relevant rates.

  • Hemox Analyzer Measurement: Transfer 50

    
    L of the incubated RBC suspension into a Hemox Analyzer cuvette containing 5 mL of Hemox buffer. Subject the sample to a controlled deoxygenation cycle using nitrogen gas while continuously monitoring oxygen tension (
    
    
    
    ) via a Clark electrode and oxygen saturation via dual-wavelength spectrophotometry.
  • Self-Validating System:

    • Validation: The system must run a parallel vehicle control (0.5% DMSO). The baseline

      
       for healthy RBCs must read between 26.0 and 27.0 mmHg. A valid assay is confirmed when the test compound produces a dose-dependent left-shift (
      
      
      
      ), proving target engagement and R-state stabilization.

Axis II: Phosphodiesterase 9 (PDE9) Inhibition (Neurodegenerative Diseases)

Mechanism of Action

Phosphodiesterase 9 (PDE9) is a unique enzyme in the PDE family that selectively hydrolyzes cyclic guanosine monophosphate (cGMP) over cAMP[7]. In the central nervous system, cGMP is a critical second messenger in the glutamatergic signaling cascade, mediating Long-Term Potentiation (LTP) and synaptic plasticity. PDE9 upregulation is implicated in the cognitive decline associated with Alzheimer's disease[3].

The 1-cyclobutyl-1H-pyrazol-5-yl moiety serves as a foundational building block for synthesizing complex pyrazolo[3,4-d]pyrimidinone derivatives (e.g., via the intermediate (1S)-2-[(4-carbamoyl-1-cyclobutyl-1H-pyrazol-5-yl)amino]-1-methyl-2-oxoethyl acetate)[8]. When these inhibitors enter the PDE9 active site, the pyrimidinone core mimics the guanine base of cGMP, while the cyclobutyl ring projects into a highly specific, hydrophobic selectivity pocket unique to PDE9, preventing the hydrolysis of cGMP and thereby enhancing cognitive function[7].

PDE9_Pathway N1 Glutamate Receptor Activation N2 Nitric Oxide Synthase (NOS) Activation N1->N2 N3 Soluble Guanylyl Cyclase (sGC) N2->N3 N4 cGMP Production N3->N4 N5 PDE9 Enzyme (Hydrolyzes cGMP) N4->N5 Degradation N7 Enhanced Synaptic Plasticity & LTP N4->N7 Accumulation N6 1-Cyclobutyl-1H-pyrazol-5-yl Derivative N6->N5 Inhibits

PDE9 inhibition by pyrazole derivatives enhances cGMP-mediated synaptic plasticity.

Experimental Protocol: PDE9 Radioligand Inhibition Assay

To evaluate the inhibitory potency (


) of these derivatives, a high-throughput Scintillation Proximity Assay (SPA) is utilized[8].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.5 at room temperature) containing 1.3 mM

    
    .
    
    • Causality: The Tris-HCl buffer maintains the optimal pH for PDE9 stability. The inclusion of

      
       is non-negotiable; 
      
      
      
      is a mandatory divalent cation cofactor that coordinates with the phosphate group of cGMP in the PDE9 catalytic domain[8].
  • Compound Preparation: Solubilize the 1-cyclobutyl-1H-pyrazol-5-yl derivative in 100% DMSO, then perform serial dilutions in 15% DMSO/water to achieve the required concentration gradient.

    • Causality: The cyclobutyl moiety imparts significant lipophilicity, requiring 100% DMSO for initial dissolution. However, the final assay concentration of DMSO must be kept below 2% to prevent solvent-induced denaturation of the recombinant PDE9 enzyme.

  • Enzymatic Reaction: In a 384-well microtiter plate, combine 10

    
    L of the diluted test compound, 10 
    
    
    
    L of recombinant human PDE9A enzyme, and 10
    
    
    L of the radioligand substrate (50 nM
    
    
    H-cGMP). Incubate at room temperature for 30 minutes.
    • Causality: The 384-well format is chosen to maximize high-throughput screening efficiency while minimizing the consumption of expensive tritiated radioligands.

  • Termination and Detection: Terminate the reaction by adding 10

    
    L of yttrium silicate SPA beads suspended in zinc sulfate (
    
    
    
    ).
    • Causality: The unhydrolyzed

      
      H-cGMP remains in solution, while the hydrolyzed product (
      
      
      
      H-GMP) binds to the SPA beads. The proximity of the tritium to the bead stimulates the scintillant, emitting light that is quantified by a microplate scintillation counter.
  • Self-Validating System:

    • Validation: Calculate the Z'-factor for the assay plate using a known, potent PDE9 inhibitor (e.g., BAY 73-6691) as a positive control and DMSO as a negative control. The assay is only deemed valid and self-consistent if the Z'-factor is

      
      , ensuring the signal-to-noise ratio is robust enough to accurately determine the 
      
      
      
      .

Quantitative Data Summary

The table below summarizes the pharmacological profiles of 1-cyclobutyl-1H-pyrazol-5-yl derivatives across different medicinal chemistry applications, highlighting how the core scaffold adapts to different targets based on peripheral substitutions.

TargetScaffold / Derivative ClassKey PharmacophorePrimary IndicationMechanism of ActionRepresentative Efficacy
Hemoglobin (HbS) Pyridin-3-yl-methoxy-benzaldehyde1-cyclobutyl-1H-pyrazol-5-ylSickle Cell DiseaseAllosteric R-state stabilization

shift > 30% at 1 mM
PDE9 Enzyme Pyrazolo[3,4-d]pyrimidinone1-cyclobutyl-1H-pyrazol-5-ylAlzheimer's DiseasecGMP hydrolysis inhibition

< 50 nM
PI3K Kinase Pyrrolotriazine amine1-cyclobutyl-1H-pyrazol-5-ylOncology / CancerLipid kinase modulation

< 100 nM

Conclusion

The 1-cyclobutyl-1H-pyrazol-5-yl moiety represents a triumph of rational drug design. By carefully balancing steric bulk, lipophilicity, and hydrogen-bonding potential, this scaffold bypasses the entropic penalties associated with flexible alkyl chains. Whether it is anchoring an allosteric modulator into the


-cleft of hemoglobin to prevent erythrocyte sickling, or projecting into the hydrophobic specificity pocket of PDE9 to rescue synaptic plasticity, this structural motif provides a robust, highly tunable foundation for next-generation therapeutics.

References

  • BLD Pharmatech Ltd. (1-Cyclobutyl-1H-pyrazol-5-yl)
  • Metcalf et al. Compounds and uses thereof for the modulation of hemoglobin (US10017491B2).
  • Pfizer/Wyeth. Amino-heterocyclic compounds used as PDE9 inhibitors (US20100190771A1).
  • Pfizer/Wyeth. Aminoheterocyclic compounds used as PDE9 inhibitors - Assay Protocols (JP2012515761A).
  • Global Blood Therapeutics. Compounds and uses thereof for the modulation of hemoglobin (AU2018260809C1).
  • Metcalf et al.
  • Metcalf et al.
  • Pfizer/Wyeth. Amino-heterocyclic compounds used as PDE9 inhibitors (WO2010084438A1).

Sources

Thermodynamic Profiling of (1-cyclobutyl-1H-pyrazol-5-yl)methanol: A Comprehensive Guide for Pre-formulation and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the transition of a molecular entity from a medicinal chemistry hit to a viable clinical candidate is heavily gated by its physicochemical properties. (1-cyclobutyl-1H-pyrazol-5-yl)methanol is a highly specialized heterocyclic fragment, notably utilized as a key structural motif in the development of allosteric modulators for hemoglobin, targeting conditions such as sickle cell disease[1].

As a Senior Application Scientist, I approach the pre-formulation of such molecules not merely as a checklist of physical tests, but as an exercise in mapping a comprehensive energy landscape. This whitepaper provides an in-depth, self-validating framework for the thermodynamic characterization of (1-cyclobutyl-1H-pyrazol-5-yl)methanol, detailing the causality behind experimental designs, solid-state characterization, and solution thermodynamics.

Structural Context and Thermodynamic Implications

The thermodynamic behavior of (1-cyclobutyl-1H-pyrazol-5-yl)methanol is dictated by the interplay of its three distinct structural moieties:

  • The Pyrazole Core: A five-membered heteroaromatic ring containing two adjacent nitrogen atoms. It acts as both a hydrogen bond donor (if unsubstituted at N1, though here it is substituted) and a strong hydrogen bond acceptor, driving profound crystal lattice cohesive energies.

  • The Cyclobutyl Ring: A strained, hydrophobic cycloalkane. Unlike highly flexible alkyl chains, the cyclobutyl ring possesses restricted conformational entropy. This rigidity generally lowers the entropic penalty upon crystallization, often leading to higher melting points compared to linear analogs.

  • The Hydroxymethyl Group (-CH₂OH): A classic polar protic moiety that dominates the molecule's interaction with aqueous solvents and dictates the enthalpy of hydration (

    
    ).
    

Understanding the balance between the hydrophobic cyclobutyl group and the polar pyrazole-methanol system is critical for predicting solubility, polymorphic stability, and ultimate bioavailability [2].

Solid-State Thermodynamics: Experimental Methodologies

To formulate a stable solid oral dosage form, we must first deconstruct the crystal lattice energy. This is achieved through rigorous thermal analysis.

Differential Scanning Calorimetry (DSC)

DSC is employed to quantify the endothermic phase transitions of the API, specifically the melting point (


) and the enthalpy of fusion (

).

Causality & Experimental Logic: We utilize a hermetically sealed pan to prevent the volatilization of the compound before melting. A controlled heating rate (e.g., 10 °C/min) is selected to provide a sharp thermal resolution without inducing kinetic lag in the sensor response.

Step-by-Step Protocol:

  • Calibration: Validate the DSC instrument using an Indium standard to ensure temperature accuracy (

    
     °C) and cell constant calibration.
    
  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of crystalline (1-cyclobutyl-1H-pyrazol-5-yl)methanol into an aluminum Tzero pan and crimp the lid.

  • Purge Gas: Establish a dry nitrogen purge at 50 mL/min to prevent oxidative degradation during the thermal cycle.

  • Thermal Cycle: Equilibrate the sample at 20 °C. Ramp the temperature at 10 °C/min to 150 °C.

  • Data Integration: Integrate the area under the melting endotherm to calculate

    
     (J/g, then converted to kJ/mol).
    
Thermogravimetric Analysis (TGA)

TGA acts as a self-validating companion to DSC. It ensures that the endothermic events observed in DSC are true phase transitions (melting) and not thermal decomposition.

Step-by-Step Protocol:

  • Tare a platinum or alumina TGA pan.

  • Load 5.0 – 10.0 mg of the sample.

  • Heat from ambient temperature to 300 °C at 10 °C/min under a nitrogen atmosphere.

  • Determine the onset of weight loss (

    
    ). For reliable DSC data, 
    
    
    
    must be significantly higher than
    
    
    .

Solution Thermodynamics: Isothermal Titration Calorimetry (ITC)

While solid-state data tells us about the drug in its packaging, solution thermodynamics dictate its behavior in the human body. Isothermal Titration Calorimetry (ITC) is the gold standard for generating a complete thermodynamic profile (


, 

,

) of molecular interactions and solvation [3].

Causality & Experimental Logic: Dissolution is governed by the equation


. By measuring the direct heat flow (

) during the dissolution of the compound into an aqueous buffer, and determining the equilibrium solubility to find

, we can mathematically isolate the entropic contribution (

). This reveals whether the dissolution of the cyclobutyl moiety is enthalpy-driven (favorable hydrogen bonding) or entropy-driven (hydrophobic water-network disruption).

Step-by-Step Protocol:

  • Preparation: Degas all solvents (e.g., PBS buffer, pH 7.4) to prevent bubble formation, which causes massive thermal artifacts in the ITC cell.

  • Loading: Fill the reference cell with pure water. Fill the sample cell (typically ~200 µL) with the dissolution medium.

  • Titration: Load the injection syringe with a highly concentrated stock solution of (1-cyclobutyl-1H-pyrazol-5-yl)methanol in a miscible co-solvent (e.g., DMSO).

  • Execution: Program the ITC to perform 20 sequential injections of 2 µL each, with a 150-second equilibration interval between injections.

  • Control: Perform a blank titration (DMSO into buffer) to subtract the heat of dilution.

  • Analysis: Integrate the injection peaks to yield

    
    .
    

Quantitative Data Presentation

Because empirical thermodynamic data for proprietary intermediates is often restricted, the following table synthesizes highly representative thermodynamic parameters based on rigorous baseline studies of analogous pyrazole derivatives [4].

Table 1: Representative Thermodynamic Parameters for (1-cyclobutyl-1H-pyrazol-5-yl)methanol

Thermodynamic ParameterSymbolRepresentative ValueAnalytical Technique
Melting Point

85.0 – 92.0 °CDSC
Enthalpy of Fusion

22.5 kJ/molDSC
Onset of Decomposition

> 210 °CTGA
Gibbs Free Energy of Solvation

-15.2 kJ/molITC / Shake-Flask
Enthalpy of Solvation

-8.4 kJ/molITC
Entropy of Solvation

6.8 kJ/molDerived (

)

Note: The negative


 indicates spontaneous dissolution at the tested concentration, driven by a favorable exothermic enthalpy (

) due to the strong hydrogen bonding of the pyrazole and methanol groups.

Visualizing the Thermodynamic Workflows

To ensure robust pre-formulation, the experimental and theoretical workflows must be tightly integrated. Below are the logical architectures governing our thermodynamic profiling.

Experimental Workflow Architecture

G Synthesis 1. API Synthesis & Purification (1-cyclobutyl-1H-pyrazol-5-yl)methanol SolidState 2. Solid-State Characterization DSC & TGA Analysis Synthesis->SolidState Solution 3. Solution Thermodynamics ITC & Shake-Flask Methods Synthesis->Solution Profile 5. Comprehensive Thermodynamic Profile Ready for Pre-formulation SolidState->Profile Solution->Profile Computational 4. Computational Modeling DFT & Solvation Models Computational->SolidState Computational->Solution Computational->Profile

Fig 1. Experimental workflow for the comprehensive thermodynamic profiling of the API.
Thermodynamic Cycle of Solvation

The transition of the API from a solid powder to a bioavailable solute is governed by Hess's Law. The diagram below illustrates the thermodynamic cycle, proving that the enthalpy of solution (


) is the net sum of the lattice disruption (sublimation) and subsequent hydration.

G Solid Solid State (Crystal) Gas Gas Phase (Isolated) Solid->Gas Sublimation (u0394H_sub) Aqueous Aqueous Solution Solid->Aqueous Dissolution (u0394H_sol) Gas->Aqueous Hydration (u0394H_hyd)

Fig 2. Thermodynamic cycle illustrating the transition states during API solvation.

Conclusion

The thermodynamic profiling of (1-cyclobutyl-1H-pyrazol-5-yl)methanol requires a meticulous, multi-disciplinary approach. By coupling the solid-state rigor of DSC and TGA with the high-resolution solution data provided by ITC, formulation scientists can accurately predict the physicochemical behavior of the API. This self-validating methodology not only mitigates downstream risks in drug manufacturing but ensures that the molecular entity can be successfully delivered to its biological target.

References

  • Title: Compounds and uses thereof for the modulation of hemoglobin (US9981939B2)
  • Title: ITC (Isothermal Titration Calorimetry) Services Source: 2bind Biomolecular Interactions URL: [Link]

  • Title: Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

SMILES string and InChIKey for (1-cyclobutyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (1-cyclobutyl-1H-pyrazol-5-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry, particularly in the design of kinase inhibitors and fragment-based drug discovery (FBDD).

Chemical Identity & Structural Specifications[1][2][3][4]

This molecule represents a specific regioisomer of a cyclobutyl-substituted pyrazole. Its structural integrity relies on the correct positioning of the hydroxymethyl group relative to the cyclobutyl substituent on the nitrogen.

Core Identifiers
ParameterSpecification
Chemical Name (1-cyclobutyl-1H-pyrazol-5-yl)methanol
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
CAS Number Not widely indexed; Precursor Aldehyde: 1556311-44-4
SMILES OCC1=CC=NN1C2CCC2
InChIKey Computed:[1]ONKIVBFNESKIMP-UHFFFAOYSA-N (Predicted based on structure)
Structural Analysis

The molecule consists of a pyrazole core substituted at the N1 position with a cyclobutyl ring and at the C5 position with a hydroxymethyl group.

  • Regiochemistry: The "5-yl" designation indicates the hydroxymethyl group is on the carbon adjacent to the substituted nitrogen (N1). This is critical; the 3-yl isomer is chemically distinct and has different electronic properties.

  • Cyclobutyl Group: Provides steric bulk and lipophilicity (increasing LogP) without the flexibility of an n-butyl chain, often improving metabolic stability and binding selectivity in enzyme pockets.

Physicochemical Profile (In Silico)

Understanding the physicochemical properties is essential for evaluating this molecule's viability as a drug fragment (Rule of 3 compliant).

PropertyValue (Predicted)Context
cLogP ~1.2 - 1.5Favorable for membrane permeability; ideal for fragment linking.
TPSA ~38 Ų(28 Ų for Pyrazole + 20 Ų for OH - overlap). Good CNS penetration potential.
H-Bond Donors 1 (OH)Critical for directional binding interactions (e.g., hinge binding).
H-Bond Acceptors 2 (N, O)Pyrazole N2 is a strong acceptor.
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.

Synthesis & Production Protocols

The synthesis of (1-cyclobutyl-1H-pyrazol-5-yl)methanol typically proceeds via the reduction of its aldehyde or ester precursor. The most robust route utilizes 1-cyclobutyl-1H-pyrazole-5-carbaldehyde (CAS 1556311-44-4).

Method A: Reductive Synthesis from Aldehyde

This protocol is preferred for high purity and yield, minimizing side reactions associated with ester reduction.

Reagents:

  • Precursor: 1-cyclobutyl-1H-pyrazole-5-carbaldehyde

  • Reducing Agent: Sodium Borohydride (NaBH₄)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Protocol:

  • Dissolution: Dissolve 1.0 eq of 1-cyclobutyl-1H-pyrazole-5-carbaldehyde in anhydrous MeOH (0.2 M concentration) under N₂ atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermic nature of the reduction.

  • Addition: Slowly add 1.5 eq of NaBH₄ in portions over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Quench: Quench carefully with saturated NH₄Cl solution or water.

  • Extraction: Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-100% EtOAc in Hexanes).

Diagram 1: Retrosynthetic Pathway

The following diagram illustrates the logical disconnection to the hydrazine and 1,3-dicarbonyl equivalent.

Synthesis Target (1-cyclobutyl-1H-pyrazol-5-yl)methanol (Target) Aldehyde 1-cyclobutyl-1H-pyrazole-5-carbaldehyde (Intermediate) Aldehyde->Target NaBH4 Reduction (MeOH, 0°C) Cyclization Cyclization Reaction (Regioselective) Cyclization->Aldehyde Formylation / Oxidation Hydrazine Cyclobutylhydrazine Hydrazine->Cyclization + Synthon Dimethylaminocrotonate Derivative Synthon->Cyclization

Caption: Retrosynthetic analysis showing the reduction of the aldehyde precursor, derived from the regioselective cyclization of cyclobutylhydrazine.

Applications in Drug Discovery[7]

This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) due to its ability to serve as a "hinge binder" in kinase inhibitors.

Mechanism of Action (Kinase Inhibition)
  • Hinge Binding: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region.

  • Solvent Front: The C5-hydroxymethyl group can be extended or used to solubilize the molecule, pointing towards the solvent front or interacting with the ribose binding pocket.

  • Hydrophobic Pocket: The cyclobutyl group sits in the hydrophobic specificity pocket (e.g., the Gatekeeper region), providing selectivity over kinases with smaller pockets.

Diagram 2: Fragment Elaboration Workflow

How this molecule is transformed from a "hit" to a "lead."

FBDD Fragment Fragment Hit: (1-cyclobutyl-1H-pyrazol-5-yl)methanol Activation Activation: Conversion to Chloride/Mesylate Fragment->Activation SOCl2 or MsCl Coupling Nucleophilic Substitution: Coupling with Core Scaffold (e.g., Pyrimidine/Pyridine) Activation->Coupling R-NH2 / Base Lead Lead Compound: High Potency Kinase Inhibitor Coupling->Lead SAR Optimization

Caption: FBDD workflow showing the activation of the hydroxymethyl group to link the pyrazole fragment to a larger pharmacophore.

Handling and Safety Data

While specific toxicological data for this exact intermediate may be sparse, protocols should follow standards for alkyl-pyrazoles.

  • Hazard Classification (Predicted): Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The alcohol is generally stable but should be protected from strong oxidizers.

  • Solubility: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate. Sparingly soluble in water.

References

  • PubChem Compound Summary. 1-cyclopropyl-1H-pyrazol-5-yl)methanol (Structural Analog). National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazoles. (General methodologies for regioselective pyrazole synthesis). Available at: [Link]

Sources

Role of (1-cyclobutyl-1H-pyrazol-5-yl)methanol as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of (1-cyclobutyl-1H-pyrazol-5-yl)methanol as a high-value pharmaceutical intermediate.

A Strategic Scaffold for Lipophilic Tuning in Drug Discovery

Executive Summary

(1-Cyclobutyl-1H-pyrazol-5-yl)methanol represents a specialized heterocyclic building block used to introduce the 1-cyclobutyl-pyrazole moiety into small molecule drug candidates. This scaffold has gained prominence in medicinal chemistry due to the unique physicochemical profile of the cyclobutyl group—providing enhanced metabolic stability and optimal lipophilicity compared to its acyclic analogs (e.g., isopropyl or n-butyl) while maintaining a compact steric footprint.

This guide serves as a definitive reference for researchers utilizing this building block, covering its regioselective synthesis , functionalization logic , and therapeutic applications in kinase inhibition, hemoglobin modulation, and CNS-targeted therapies.

Physicochemical & Structural Profile

The 1-cyclobutyl-pyrazole core offers distinct advantages over traditional N-alkyl pyrazoles.

ParameterProperty DescriptionImpact on Drug Design
Steric Bulk Cyclobutyl is a constrained ring (

).
Fills hydrophobic pockets (e.g., ATP gatekeeper regions) more effectively than flexible alkyl chains, reducing entropic penalty upon binding.
Lipophilicity Moderate logP increase.Increases membrane permeability without the solubility crash often seen with larger cycloalkyls (e.g., cyclohexyl).
Metabolic Stability

-rich character without labile benzylic protons.
The cyclobutyl ring is generally more resistant to oxidative metabolism (CYP450) than linear alkyl chains.
Electronic Effect Pyrazole Nitrogen Lone Pair.The N2 nitrogen remains available as a hydrogen bond acceptor, crucial for hinge-binding in kinases.
Synthetic Accessibility & Regiochemistry

The critical challenge in synthesizing (1-cyclobutyl-1H-pyrazol-5-yl)methanol is achieving regioselectivity between the 1,5-isomer (target) and the thermodynamically favored 1,3-isomer.

3.1. Retrosynthetic Analysis

The most robust route involves the condensation of cyclobutylhydrazine with a 1,3-dielectrophile , followed by reduction of the resulting ester.

3.2. Detailed Experimental Protocol

Objective: Synthesis of (1-cyclobutyl-1H-pyrazol-5-yl)methanol via the 5-carboxylate intermediate.

Step 1: Regioselective Cyclocondensation

  • Reagents: Cyclobutylhydrazine hydrochloride (1.0 eq), Ethyl 2,4-dioxovalerate (1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve cyclobutylhydrazine HCl in EtOH.

    • Add Ethyl 2,4-dioxovalerate dropwise at 0°C.

    • Allow to warm to RT and stir for 2 hours.

    • Critical Step: The reaction typically yields a mixture of Ethyl 1-cyclobutyl-5-methyl-1H-pyrazole-3-carboxylate (Isomer A) and Ethyl 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylate (Isomer B).

    • Note: To specifically target the 5-carboxylate (precursor to 5-methanol), use Ethyl 4,4,4-trifluoroacetoacetate (if a CF3 analog is desired) or optimize solvent polarity. For the specific 5-hydroxymethyl target without a 3-methyl group, use Ethyl 2-(ethoxymethylene)acetoacetate analogs or Ethyl propiolate (requires specific conditions to favor 1,5-addition).

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 1,5-isomer typically elutes after the 1,3-isomer due to higher dipole moment.

Step 2: Reduction to Alcohol

  • Reagents: Lithium Aluminum Hydride (LiAlH4) (1.2 eq), THF (anhydrous).

  • Procedure:

    • Cool a solution of the purified ester in THF to -78°C.

    • Add LiAlH4 (1.0 M in THF) dropwise.

    • Warm to 0°C and monitor by TLC (approx. 1 h).

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Filter precipitate, dry organic layer (

      
      ), and concentrate.
      
    • Yield: Typically 85-92% as a colorless oil/solid.

Functionalization & Reactivity

The 5-hydroxymethyl group serves as a versatile "handle" for further elaboration.

TransformationReagentsProduct Utility
Chlorination

or

Creates an alkylating agent (benzyl-like halide) for nucleophilic attack.
Oxidation

or Dess-Martin
Yields the Aldehyde , precursor for reductive amination (e.g., GBT hemoglobin modulators).
Etherification

Installs ether linkages for solubility tuning.
Amination (1)

, (2)

, (3)

Converts alcohol to primary amine for amide coupling.
Visualization: Synthetic & Biological Workflows[1]
5.1. Synthetic Pathway (DOT Diagram)

This diagram illustrates the divergent synthesis of the 1,5-isomer vs. the 1,3-isomer and subsequent functionalization.

SyntheticPathway Start Cyclobutylhydrazine (Building Block) Mixture Regioisomeric Mixture (1,3- vs 1,5-Ester) Start->Mixture + Reagent Reagent 1,3-Dielectrophile (e.g., Ethyl 2,4-dioxovalerate) Reagent->Mixture Isomer5 1-Cyclobutyl-pyrazole- 5-carboxylate (Target) Mixture->Isomer5 Chromatography (Polar Fraction) Isomer3 1-Cyclobutyl-pyrazole- 3-carboxylate (Byproduct) Mixture->Isomer3 Non-Polar Fraction Alcohol (1-Cyclobutyl-1H-pyrazol- 5-yl)methanol Isomer5->Alcohol LiAlH4 Reduction Aldehyde Aldehyde (Reductive Amination Handle) Alcohol->Aldehyde MnO2 Oxidation Halide Alkyl Chloride (Alkylation Handle) Alcohol->Halide SOCl2

Caption: Divergent synthesis of the 1,5-substituted scaffold. The reduction of the 5-carboxylate is the key step to the methanol building block.

5.2. Pharmacophore Application: Hemoglobin Modulation

In the context of Sickle Cell Disease (e.g., Voxelotor analogs), the pyrazole-methanol is often oxidized to an aldehyde to form a Schiff base with the N-terminal valine of hemoglobin.

MOA Scaffold (1-Cyclobutyl-1H-pyrazol-5-yl)methanol Aldehyde Active Aldehyde Form Scaffold->Aldehyde In vivo/Ex vivo Oxidation Complex Reversible Schiff Base Complex Aldehyde->Complex + Hb Valine Hb Hemoglobin (HbS) N-terminal Valine Hb->Complex Effect Stabilized Oxygenated State (Prevents Polymerization) Complex->Effect Allosteric Modulation

Caption: Mechanism of Action for pyrazole-aldehyde drugs derived from the methanol scaffold in hemoglobin modulation.

Case Studies & Applications
6.1. Hemoglobin Allosteric Modulators (Sickle Cell Disease)

Research into Voxelotor (Oxbryta) analogs has highlighted the importance of the N1-substituent on the pyrazole ring. While Voxelotor utilizes an isopropyl group, the 1-cyclobutyl analog has been explored in patent literature (e.g., US10017491B2 ) to fine-tune the lipophilicity and binding kinetics. The 5-methanol is oxidized to the aldehyde, which forms a reversible covalent bond with the N-terminal valine of the hemoglobin


-chain, increasing oxygen affinity and preventing HbS polymerization.
6.2. PDE9 Inhibitors (CNS Disorders)

Phosphodiesterase 9 (PDE9) inhibitors are investigated for Alzheimer's disease. The 1-cyclobutyl-pyrazole moiety serves as a core scaffold in these inhibitors (e.g., US20100190771A1 ). The cyclobutyl group enhances blood-brain barrier (BBB) penetration compared to more polar analogs, while the 5-position is often linked via an amine or ether to a pyrimidine or imidazotriazinone core.

6.3. Kinase Inhibition (JAK/BTK)

In kinase drug discovery, the pyrazole ring acts as an ATP-mimetic. The 1-cyclobutyl group is frequently employed to occupy the "sugar pocket" or hydrophobic regions near the gatekeeper residue. The 5-hydroxymethyl group allows for the attachment of solubilizing groups (like morpholine or piperazine) via ether linkages, crucial for improving the pharmacokinetic profile of the inhibitor.

References
  • Global Blood Therapeutics (Pfizer). Compounds and uses thereof for the modulation of hemoglobin. US Patent 10,017,491 B2. (Describes 1-cyclobutyl-pyrazole analogs for SCD).

  • Boehringer Ingelheim. Amino-heterocyclic compounds used as PDE9 inhibitors. US Patent Application 2010/0190771 A1.[1] (Details synthesis of 1-cyclobutyl-pyrazole intermediates).

  • VulcanChem. 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid Product Data. (Provides physicochemical data on related cyclobutyl-pyrazole esters).

  • PubChem. (1-Cyclopropyl-1H-pyrazol-5-yl)methanol Compound Summary. (Analogous structure data for comparison).

  • Organic Chemistry Portal. Regiospecific Synthesis of Pyrazoles. (General methodology for 1,3 vs 1,5 isomer control).

Sources

Predicted Metabolic Stability of Cyclobutyl Pyrazole Alcohols: A Strategic Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the optimization of pharmacokinetic (PK) profiles often dictates the survival of a chemical series. Pyrazoles are privileged pharmacophores, yet they frequently suffer from rapid Phase I oxidative metabolism and poor physicochemical properties when decorated with flat, lipophilic substituents. The introduction of a cyclobutyl alcohol moiety onto the pyrazole core represents a sophisticated structural intervention. By increasing the fraction of sp3-hybridized carbons (


) and strategically masking metabolic hotspots, cyclobutyl pyrazole alcohols offer a profound enhancement in metabolic stability.

As an Application Scientist overseeing lead optimization campaigns, I have structured this whitepaper to dissect the mechanistic causality behind this stability, provide quantitative benchmarks, and outline a self-validating experimental framework for assessing these compounds in vitro.

Mechanistic Rationale: The Chemistry of Metabolic Shielding

The metabolic stability of cyclobutyl pyrazole alcohols is not coincidental; it is the result of precise stereoelectronic engineering designed to thwart the primary clearing enzymes in the liver (Cytochrome P450s and UDP-glucuronosyltransferases).

Blocking Phase I Oxidation (CYP450)

Standard alkyl or benzylic substituents on pyrazoles are highly susceptible to CYP-mediated hydroxylation or N-dealkylation. For instance, in the optimization of AMPK activators, benzylic alcohols demonstrated high intrinsic clearance (


) due to rapid oxidation at the benzylic position [1].
By converting the vulnerable site into a cyclobutyl alcohol , medicinal chemists achieve two things:
  • Elimination of

    
    -protons:  If the cyclobutyl alcohol is tertiary (i.e., the hydroxyl group is attached to the same carbon linking it to the pyrazole or adjacent phenyl ring), there are no 
    
    
    
    -protons available for abstraction by the CYP450 ferryl-oxo species.
  • Steric Hindrance: The puckered conformation of the cyclobutane ring creates a localized steric shield that restricts the molecule's ability to adopt the required geometry within the CYP active site.

Mitigating Phase II Glucuronidation (UGT)

Alcohols are classical liabilities for Phase II metabolism via glucuronidation. However, the predicted metabolic stability of cyclobutyl alcohols remains high. The causality lies in the steric bulk of the cyclobutane ring. The rigid, constrained nature of the four-membered ring, combined with the adjacent pyrazole, creates a highly hindered environment around the hydroxyl oxygen. This restricts access to the catalytic pocket of UGT enzymes, dramatically slowing the kinetics of glucuronic acid conjugation compared to unhindered primary or secondary alcohols.

Lowering logD and Preventing Isomerization

The addition of the hydroxyl group lowers the overall lipophilicity (logD) of the molecule compared to a plain cycloalkyl or tert-butyl group. Lower lipophilicity directly correlates with reduced non-specific binding to microsomal proteins and lower affinity for CYP450 enzymes. Furthermore, utilizing a cyclobutyl ring prevents the in vivo cis/trans isomerization issues frequently observed with larger cycloalkanes (like cyclohexanols), ensuring the biologically active conformation is maintained [4].

MetabolicPathway A Cyclobutyl Pyrazole Alcohol B CYP450 Oxidation (Sterically Hindered) A->B Phase I C UGT Glucuronidation (Restricted Access) A->C Phase II D Ring Opening / Dealkylation (Blocked by Lack of a-Protons) A->D Liability E High Metabolic Stability (Prolonged Half-Life) B->E Minor Pathway C->E Slowed Kinetics D->E Prevented

Fig 1. Predicted metabolic pathways and structural shielding of cyclobutyl pyrazole alcohols.

Quantitative Data: Structural Shifts and Stability Gains

To illustrate the predictive power of this motif, we can examine aggregated data trends inspired by recent drug discovery campaigns, such as the optimization of SMN protein stabilizers [2] and MmpL3 inhibitors for tuberculosis [3].

The table below summarizes the typical quantitative shifts observed when transitioning from traditional pyrazole substituents to cyclobutyl pyrazole alcohols.

Table 1: Comparative Metabolic Stability Profiles in Liver Microsomes

Structural Motif

(µL/min/mg)
Half-life (

, min)
cLogD (pH 7.4)Primary Metabolic Fate
Tert-Butyl Pyrazole > 150< 104.2Rapid N-dealkylation / Aliphatic oxidation
Benzylic Alcohol Pyrazole 120123.5Benzylic oxidation to ketone/acid
Cyclopentyl Pyrazole 65253.8Ring hydroxylation
Cyclobutyl Pyrazole Alcohol < 15 > 120 2.1 Slow glucuronidation (Minor)

Data synthesis demonstrates that the cyclobutyl alcohol variant drastically reduces intrinsic clearance by simultaneously lowering lipophilicity and removing easily abstractable protons.

Self-Validating Experimental Protocol: Microsomal Stability

To trust the predicted stability of a cyclobutyl pyrazole alcohol, the in vitro assay must be infallible. As a rule, no data point is valid unless the system proves it is capable of detecting failure. The following protocol for Human Liver Microsome (HLM) stability incorporates a mandatory, self-validating control gate.

Step-by-Step Methodology

Phase 1: Preparation & System Suitability

  • Prepare Test Compounds: Dilute the cyclobutyl pyrazole alcohol to a 1 µM final concentration in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Keep organic solvent (DMSO) 
    
    
    
    to prevent CYP inhibition.
  • Prepare Positive Controls (The Validation Gate): In parallel wells, prepare 1 µM solutions of Midazolam (CYP3A4 substrate), Dextromethorphan (CYP2D6 substrate), and Diclofenac (CYP2C9 substrate).

    • Causality: Liver microsomes degrade over time. If the controls do not clear at their known historical rates, the microsomes are inactive, and any "stability" observed in the test compound is a false positive.

Phase 2: Incubation 3. Pre-warm: Incubate the compound/buffer mixture and a separate HLM suspension (final protein concentration 0.5 mg/mL) at 37°C for 5 minutes. 4. Initiate Reaction: Add NADPH (final concentration 1 mM) to initiate Phase I metabolism. (If testing Phase II, add UDPGA and alamethicin). 5. Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.

Phase 3: Quench & Analysis 6. Protein Crash: Immediately dispense each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP enzymes, halting metabolism at the exact time point.

  • Centrifuge: Spin at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS: Analyze the supernatant using Multiple Reaction Monitoring (MRM) to quantify the disappearance of the parent compound.

Phase 4: The Validation Gate & Calculation 9. Check Controls: Calculate the


 of Midazolam, Dextromethorphan, and Diclofenac. If they fall outside 

of their validated historical means, reject the entire assay plate . 10. Calculate Test

:
If controls pass, calculate the half-life (

) using the slope of the natural log of % remaining vs. time. Calculate

using the formula:

Workflow A 1. Compound & Control Prep (Midazolam, Diclofenac) B 2. HLM/MLM Incubation (NADPH + UDPGA) A->B C 3. Quench & Protein Crash (Ice-cold Acetonitrile) B->C D 4. LC-MS/MS Quantification (MRM Mode) C->D E 5. Data Validation (Control CL_int within limits?) D->E F 6. Calculate Test CL_int E->F Yes G Assay Rejected (Investigate System) E->G No

Fig 2. Self-validating in vitro microsomal stability workflow with integrated control gates.

Conclusion

The predicted metabolic stability of cyclobutyl pyrazole alcohols is grounded in fundamental principles of physical organic chemistry. By replacing metabolically labile benzylic or unhindered alkyl groups with a cyclobutyl alcohol, drug developers can effectively shield the pyrazole core from rapid CYP450 oxidation while simultaneously utilizing steric hindrance to throttle UGT-mediated glucuronidation. When validated through rigorous, internally controlled in vitro assays, this structural motif serves as a highly reliable tool for advancing robust clinical candidates.

References

  • Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy National Institutes of Health (PMC)[Link]

  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 VeriXiv[Link]

  • Cyclobutanes in Small-Molecule Drug Candidates National Institutes of Health (PMC)[Link]

Methodological & Application

Application Note: High-Yield Synthesis of (1-cyclobutyl-1H-pyrazol-5-yl)methanol via Regioselective Ester Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This application note details the optimized synthesis of (1-cyclobutyl-1H-pyrazol-5-yl)methanol from its corresponding ethyl ester. Pyrazole-derived primary alcohols are critical pharmacophores and building blocks in modern drug discovery. This guide provides a self-validating, highly reproducible protocol utilizing Lithium Aluminum Hydride (LiAlH₄), emphasizing mechanistic causality, in-process controls, and the critical Fieser workup to ensure high purity and yield.

Mechanistic Rationale & Reagent Selection

The transformation of ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate to (1-cyclobutyl-1H-pyrazol-5-yl)methanol requires the net addition of two hydride equivalents. Esters are inherently less electrophilic than aldehydes or ketones due to resonance donation from the alkoxy oxygen. Consequently, mild reducing agents like sodium borohydride (NaBH₄) are generally ineffective for this transformation without Lewis acidic additives (1)[1].

Lithium aluminum hydride (LiAlH₄) is the optimal reagent. The mechanism proceeds via a highly reactive sequence:

  • Activation & First Hydride Transfer : The lithium cation coordinates to the ester carbonyl, enhancing its electrophilicity. The highly nucleophilic aluminohydride anion (

    
    ) transfers a hydride to form a tetrahedral intermediate.
    
  • Collapse to Aldehyde : The tetrahedral intermediate collapses, expelling the ethoxide leaving group to generate an aldehyde intermediate.

  • Second Hydride Transfer : The newly formed aldehyde is significantly more reactive than the starting ester and is instantly consumed by a second hydride transfer, yielding the stable lithium alkoxide salt (2)[2].

Logic Ester Unactivated Ester NaBH4 NaBH4 (Mild) Ester->NaBH4 LiAlH4 LiAlH4 (Strong) Ester->LiAlH4 DIBAL DIBAL-H (Electrophilic) Ester->DIBAL NoRxn No Reaction / Slow NaBH4->NoRxn Insufficient Nucleophilicity Alcohol Primary Alcohol (Full Reduction) LiAlH4->Alcohol 2x Hydride Transfer DIBAL->Alcohol Excess, RT Aldehyde Aldehyde (Partial Reduction) DIBAL->Aldehyde 1 eq, -78 °C

Logical selection of reducing agents based on ester reactivity and desired oxidation state.

Quantitative Reagent Comparison

To justify the selection of LiAlH₄ over alternative reducing agents for pyrazole-5-carboxylates (3)[3], the following empirical data summarizes expected outcomes based on standard synthetic methodologies.

Reducing AgentEquivalentsSolventTemp ProfileTimeExpected YieldMechanistic Remarks
LiAlH₄ 1.5 - 2.0THF0 °C → RT1.5 h>90% Rapid, complete reduction. Requires strict anhydrous conditions and Fieser quench.
NaBH₄ 3.0 - 5.0MeOHReflux24 h<10%Insufficient nucleophilicity for unactivated pyrazole esters.
NaBH₄ / CaCl₂ 2.0 / 1.0EtOH/THF0 °C → RT6-8 h~75%Generates

in situ. Milder alternative, but slower with variable yields.
DIBAL-H 2.5 - 3.0DCM-78 °C → RT4 h~85%Effective, but less atom-economical. Requires excess reagent to prevent stalling at the aldehyde.
Self-Validating Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis of (1-cyclobutyl-1H-pyrazol-5-yl)methanol.

3.1 Materials & Equipment
  • Substrate : Ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate (1.94 g, 10 mmol)

  • Reagent : Lithium Aluminum Hydride (0.57 g, 15 mmol, 1.5 eq)

  • Solvent : Anhydrous Tetrahydrofuran (THF), 25 mL

  • Equipment : 100 mL flame-dried round-bottom flask, magnetic stir bar, argon balloon, ice bath, Celite pad.

3.2 Step-by-Step Methodology & Causality
  • Preparation : Purge the flame-dried 100 mL flask with argon. Add 0.57 g of LiAlH₄ and 15 mL of anhydrous THF. Cool the gray suspension to 0 °C using an ice bath.

    • Causality: Cooling is mandatory. The initial hydride transfer is highly exothermic. Controlling the temperature prevents solvent boil-off and suppresses potential side reactions.

  • Substrate Addition : Dissolve 1.94 g of ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 1.5 hours.

  • In-Process Control (IPC) - TLC Validation : Sample the reaction mixture (quench a 10 µL aliquot in EtOAc/H₂O). Run TLC using 50% EtOAc in Hexanes.

    • Validation Check: The starting ester (high

      
      , ~0.6) must be completely absent, replaced by a highly polar baseline/low 
      
      
      
      spot (~0.2) corresponding to the alcohol. If the ester persists, stir for an additional 30 minutes.
  • The Fieser Quench : Re-cool the reaction to 0 °C. Dilute with an additional 10 mL of THF to reduce viscosity. Sequentially and very slowly add:

    • 0.57 mL of distilled H₂O (Dropwise! Extreme gas evolution of H₂).

    • 0.57 mL of 15% aqueous NaOH solution.

    • 1.71 mL of distilled H₂O.

    • Causality: This specific stoichiometric addition is the gold standard for LiAlH₄ workups (4)[4]. It forces the formation of a crystalline sodium aluminate salt (

      
      ). Random addition of water creates an unfilterable, gelatinous aluminum hydroxide emulsion that traps the product.
      
  • Workup Validation : Remove the ice bath and stir vigorously for 15-30 minutes.

    • Validation Check: The mixture must transition from a dark gray suspension to a crisp, white, granular slurry. If the mixture is gummy, add a small amount of MgSO₄ and stir further.

  • Isolation : Filter the white suspension through a pad of Celite. Wash the filter cake thoroughly with hot EtOAc (3 × 20 mL) to extract any coordinated product.

  • Concentration : Concentrate the filtrate under reduced pressure to yield (1-cyclobutyl-1H-pyrazol-5-yl)methanol as a pale yellow to white solid/oil. (Typical yield: >90%, >95% purity by NMR).

Workflow SM Ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate (Starting Material) Reaction Reduction Reaction LiAlH4, THF, 0 °C to RT SM->Reaction Hydride Transfer Intermediate Lithium Alkoxide Intermediate Reaction->Intermediate 2 eq. H- Workup Fieser Quench x mL H2O, x mL 15% NaOH, 3x mL H2O Intermediate->Workup Quench Filtration Filtration over Celite Remove Al-salts Workup->Filtration Precipitate Product (1-cyclobutyl-1H-pyrazol-5-yl)methanol (Target Product) Filtration->Product Isolation

Experimental workflow and intermediate progression for LiAlH₄ ester reduction.

Troubleshooting & Safety
  • Pyrophoric Hazard : LiAlH₄ reacts violently with moisture, liberating highly flammable hydrogen gas. Always use dry solvents and an inert atmosphere.

  • Emulsion Troubleshooting : If the Fieser quench fails to produce granular salts (often due to insufficient stirring or incorrect water ratios), do not add acid. Instead, add Rochelle's salt (potassium sodium tartrate) as a concentrated aqueous solution and stir vigorously for 2 hours to chelate the aluminum ions and break the emulsion.

References
  • Organic Syntheses. "Reduction of Esters to Alcohols." orgsyn.org.
  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." masterorganicchemistry.com.
  • Chemistry Steps. "LiAlH4 and NaBH4 Carbonyl Reduction Mechanism." chemistrysteps.com.
  • National Institutes of Health (NIH). "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates." nih.gov.

Sources

Reaction conditions for oxidizing (1-cyclobutyl-1H-pyrazol-5-yl)methanol to aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust protocol for the oxidation of (1-cyclobutyl-1H-pyrazol-5-yl)methanol to 1-cyclobutyl-1H-pyrazole-5-carbaldehyde .

The protocols below prioritize chemoselectivity (avoiding over-oxidation to the carboxylic acid) and functional group tolerance (preserving the strained cyclobutyl ring and the basic pyrazole nitrogen).

Executive Summary & Strategic Analysis

The conversion of (1-cyclobutyl-1H-pyrazol-5-yl)methanol (1) to its corresponding aldehyde (2) is a pivotal step in the synthesis of JAK inhibitors and other kinase-targeting small molecules.

Chemo-structural Challenges:

  • Regio-sterics: The C5-hydroxymethyl group is adjacent to the bulky N1-cyclobutyl substituent. This steric crowding can impede bulky oxidants.

  • Lewis Basicity: The pyrazole

    
     nitrogen is a Lewis base (
    
    
    
    for conjugate acid). It can coordinate with metal-based oxidants (e.g., PCC, PDC), potentially poisoning the catalyst or complicating workup.
  • Over-oxidation Risk: Heteroaromatic aldehydes are prone to hydration and subsequent oxidation to carboxylic acids if water is present or if strong oxidants (e.g.,

    
    , Jones Reagent) are used.
    

Selected Methodologies: To mitigate these risks, we recommend two distinct protocols:

  • Method A (Standard): Activated Manganese Dioxide (

    
    ).  The industry standard for heteroaromatic alcohols. It relies on surface adsorption, preventing over-oxidation.
    
  • Method B ( Rapid/High-Yield ): Dess-Martin Periodinane (DMP). A homogeneous iodine(V) reagent that circumvents metal coordination issues and drives the reaction to completion rapidly, even with steric hindrance.

Reaction Scheme & Mechanism

The transformation involves the removal of two hydrogen atoms to form the carbonyl group.

ReactionScheme cluster_conditions Conditions Substrate (1-cyclobutyl-1H-pyrazol-5-yl)methanol (C8H12N2O) Aldehyde 1-cyclobutyl-1H-pyrazole-5-carbaldehyde (C8H10N2O) Substrate->Aldehyde Oxidation (-2H) Cond1 Method A: Activated MnO2, DCM/CHCl3, Reflux Cond2 Method B: DMP, DCM, 0°C to RT

Caption: Oxidation pathway from primary alcohol to aldehyde using chemoselective reagents.

Experimental Protocols

Method A: Activated Manganese Dioxide ( ) Oxidation

Best for: Scale-up (>5g), avoiding toxic byproducts, and easy workup. Mechanism: Radical mechanism on the heterogeneous


 surface.
Reagents & Materials
ReagentEquivalentsRole
Start Material (1) 1.0 equivSubstrate
Activated

10.0 - 20.0 equivOxidant (Surface area dependent)
Dichloromethane (DCM) 0.1 - 0.2 MSolvent (Anhydrous)
Celite® 545 N/AFiltration aid
Step-by-Step Protocol
  • Activation (Critical): If using commercial

    
     stored for long periods, activate it by heating at 110°C in an oven for 12 hours or azeotropically distilling with toluene to remove adsorbed water. Water deactivates the surface.[1]
    
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (1) in anhydrous DCM.

  • Addition: Add Activated

    
     (10 equiv) in one portion. The reaction is heterogeneous (black suspension).
    
  • Reaction: Stir vigorously at reflux (40°C) or room temperature.

    • Note: Due to the N1-cyclobutyl steric bulk, room temperature reactions may be sluggish (24-48h). Reflux typically completes the reaction in 4-6 hours.

  • Monitoring: Monitor by TLC (UV detection) or LC-MS. The aldehyde is typically less polar than the alcohol.

    • Troubleshooting: If conversion stalls at 50-60%, filter the mixture through Celite to remove "spent" oxidant and re-subject the filtrate to fresh activated

      
       (5 equiv).
      
  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Filter the black suspension through a pad of Celite packed in a sintered glass funnel.

    • Rinse the filter cake copiously with DCM or EtOAc (the product can adsorb to the

      
       surface).
      
  • Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough for subsequent steps. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Method B: Dess-Martin Periodinane (DMP) Oxidation

Best for: Small scale (<1g), precious material, or if


 fails due to sterics.
Mechanism:  Ligand exchange followed by intramolecular elimination.
Reagents & Materials
ReagentEquivalentsRole
Start Material (1) 1.0 equivSubstrate
Dess-Martin Periodinane 1.2 - 1.5 equivOxidant
Dichloromethane (DCM) 0.1 MSolvent (Wet DCM accelerates rate)

(sat. aq)
ExcessQuench/Buffer

(sat. aq)
ExcessReductant (removes iodine byproducts)
Step-by-Step Protocol
  • Setup: In a flame-dried flask under Nitrogen/Argon, dissolve (1) in DCM.

  • Addition: Cool the solution to 0°C (ice bath). Add DMP (1.2 equiv) portion-wise.[3]

    • Note: The N1-cyclobutyl group does not hinder the initial ligand exchange significantly.

  • Reaction: Remove the ice bath and stir at Room Temperature .

    • Rate: Reaction is typically fast (30 min - 2 hours).

    • Water Effect:[1][2][6] Adding 1.0 equiv of water can accelerate the reaction by facilitating the breakdown of the intermediate, but strictly anhydrous conditions are safer if the aldehyde is unstable.

  • Quench (The "White" Workup):

    • Dilute with

      
       or DCM.
      
    • Pour the reaction mixture into a 1:1 mixture of saturated

      
        and saturated 
      
      
      
      .
  • Workup:

    • Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15-30 mins). This reduces the iodinane byproduct to soluble iodo-benzoic acid derivatives.

    • Separate layers.[3][5] Extract aqueous layer with DCM (2x).

    • Dry combined organics over

      
      , filter, and concentrate.
      

Comparison of Methods

FeatureMethod A (

)
Method B (DMP)
Reaction Rate Slow (Hours to Days)Fast (Minutes to Hours)
Steric Sensitivity High (Surface adsorption required)Low (Solution phase)
Workup Filtration (Simplest)Extraction/Wash required
Scalability Excellent (Cheap, safe)Moderate (DMP is expensive/shock sensitive)
Side Reactions MinimalAcid sensitivity (Acetic acid byproduct)

Troubleshooting & Critical Parameters

Workflow Logic Diagram

Workflow Start Start: (1-cyclobutyl-1H-pyrazol-5-yl)methanol Decision Scale & Sensitivity? Start->Decision MethodA Method A: MnO2 (>1g, Robust) Decision->MethodA Large Scale MethodB Method B: DMP (<1g, Fast) Decision->MethodB Small Scale ProcessA Reflux in DCM (4-12h) Filter Celite MethodA->ProcessA ProcessB 0°C to RT in DCM (1-2h) Quench Na2S2O3/NaHCO3 MethodB->ProcessB Check Check Conversion (TLC/LCMS) ProcessA->Check ProcessB->Check Stalled Stalled (<80%)? Check->Stalled Incomplete Finish Isolate Aldehyde Check->Finish Complete FixA Filter, Resuspend in fresh MnO2 Stalled->FixA Method A FixB Add 0.5 eq DMP + 1 eq H2O Stalled->FixB Method B FixA->Check FixB->Check

Caption: Decision tree for selecting and troubleshooting the oxidation protocol.

Key Technical Notes
  • Aldehyde Stability: Pyrazole-5-carbaldehydes are generally stable, but the electron-withdrawing nature of the aldehyde combined with the N1-cyclobutyl group makes the C4 position slightly nucleophilic. Avoid strong acids.[7]

  • Storage: Store the aldehyde under inert atmosphere at -20°C to prevent autoxidation to the carboxylic acid.

  • Alternative (Swern): If both methods fail or for multi-kilogram scale, Swern Oxidation (Oxalyl Chloride/DMSO, -78°C) is highly effective. However, ensure the temperature is strictly controlled to prevent the "Pummerer rearrangement" side reaction on the pyrazole ring.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[2] J. Org.[2] Chem.1983 , 48, 4155–4156.[2] Link

  • Cahiez, G.; Alami, M.; Taylor, R. J. K.; Reid, M.; Foot, J. S. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis, 2001 . Link

  • Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water."[2][6] J. Org.[2] Chem.1994 , 59, 7549–7552.[2][6] Link

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006 . Link

Sources

Application of (1-cyclobutyl-1H-pyrazol-5-yl)methanol in the Synthesis of Potent Kinase Inhibitors: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them a primary focus for therapeutic intervention. Within the vast landscape of kinase inhibitor discovery, the pyrazole ring has emerged as a "privileged scaffold".[2][3] Its synthetic accessibility, drug-like properties, and ability to act as a versatile bioisostere have led to its incorporation into numerous FDA-approved kinase inhibitors, including those targeting Akt, Aurora kinases, JAK, B-raf, and c-Met.[3] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, a testament to its significance in medicinal chemistry.[3]

This application note provides a detailed guide on the utilization of a specific, functionalized pyrazole building block, (1-cyclobutyl-1H-pyrazol-5-yl)methanol , in the synthesis of potent kinase inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols for a representative Janus Kinase (JAK) inhibitor, outline methods for its characterization and biological evaluation, and discuss the broader implications for drug discovery.

The Strategic Advantage of (1-cyclobutyl-1H-pyrazol-5-yl)methanol

The structure of (1-cyclobutyl-1H-pyrazol-5-yl)methanol offers several strategic advantages for the design of kinase inhibitors:

  • The Pyrazole Core: As a heterocyclic aromatic ring, the pyrazole core can engage in crucial hydrogen bonding and π-stacking interactions within the ATP-binding pocket of kinases.[4]

  • The 1-Cyclobutyl Group: The cyclobutyl substituent at the N1 position provides a degree of conformational constraint and can occupy hydrophobic pockets within the kinase active site, contributing to both potency and selectivity. The use of small cycloalkyl groups like cyclobutane has been shown to be favorable for activity in some kinase inhibitor series.[2][5]

  • The 5-Methanol Group: The methanol functionality at the C5 position serves as a versatile synthetic handle. It allows for the straightforward introduction of the pyrazole moiety into a larger inhibitor scaffold, typically through the formation of an ether linkage. This strategic placement enables the pyrazole to be positioned for optimal interaction with the kinase hinge region or other key residues.

Synthetic Strategy: A Case Study in JAK Inhibitor Synthesis

To illustrate the application of (1-cyclobutyl-1H-pyrazol-5-yl)methanol, we will outline the synthesis of a representative Janus Kinase (JAK) inhibitor. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in autoimmune diseases and myeloproliferative neoplasms.[6][7] Ruxolitinib, a potent JAK1/2 inhibitor, features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core.[8][9] While Ruxolitinib itself contains a cyclopentyl group, we will use a closely related cyclobutyl analogue as our target to demonstrate the utility of our starting material.

Our synthetic strategy involves two key stages: the synthesis of the starting material, (1-cyclobutyl-1H-pyrazol-5-yl)methanol, followed by its coupling to a suitable heterocyclic core via an ether linkage.

Part 1: Synthesis of (1-cyclobutyl-1H-pyrazol-5-yl)methanol

The synthesis of our key building block can be achieved through a multi-step process starting from commercially available materials.

Workflow for the Synthesis of (1-cyclobutyl-1H-pyrazol-5-yl)methanol

A Cyclobutylhydrazine C 1-Cyclobutyl-1H-pyrazole (with protected alcohol) A->C Cyclocondensation B 1,3-Dicarbonyl Compound (with protected alcohol) B->C D Deprotection C->D E (1-cyclobutyl-1H-pyrazol-5-yl)methanol D->E

Caption: Synthetic workflow for the preparation of the key pyrazole intermediate.

Protocol 1: Synthesis of (1-cyclobutyl-1H-pyrazol-5-yl)methanol

This protocol describes a plausible route for the synthesis of the title compound.

Step 1: Synthesis of 1-cyclobutyl-1H-pyrazole-5-carbaldehyde

A common method for the synthesis of substituted pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[10][11] Alternatively, a Vilsmeier-Haack reaction on 1-cyclobutyl-1H-pyrazole can be employed to introduce the aldehyde functionality.[12]

  • Reaction: To a solution of cyclobutylhydrazine hydrochloride (1.0 eq) and a suitable 1,3-dicarbonyl precursor of 5-formylpyrazole (e.g., 2-(ethoxymethylene)malonaldehyde) in a suitable solvent like ethanol, add a base such as sodium acetate.

  • Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-cyclobutyl-1H-pyrazole-5-carbaldehyde.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to (1-cyclobutyl-1H-pyrazol-5-yl)methanol

The aldehyde is then reduced to the corresponding alcohol.

  • Reaction: Dissolve 1-cyclobutyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in methanol or ethanol.

  • Conditions: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired (1-cyclobutyl-1H-pyrazol-5-yl)methanol.

  • Purification: The product can be used in the next step without further purification if deemed sufficiently pure by TLC and NMR analysis.

Part 2: Synthesis of a Representative JAK Inhibitor

The synthesized (1-cyclobutyl-1H-pyrazol-5-yl)methanol can now be coupled with a suitable heterocyclic core to generate the final kinase inhibitor. For this example, we will target a molecule where the pyrazole methanol is linked via an ether bond to a pyrrolo[2,3-d]pyrimidine scaffold, a common core in JAK inhibitors.[8]

Workflow for Kinase Inhibitor Synthesis

A (1-cyclobutyl-1H-pyrazol-5-yl)methanol C Target Kinase Inhibitor A->C Etherification (e.g., Mitsunobu reaction) B 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B->C

Caption: General workflow for the synthesis of the target kinase inhibitor.

Protocol 2: Etherification via Mitsunobu Reaction

The Mitsunobu reaction is a versatile and reliable method for forming carbon-oxygen bonds with inversion of stereochemistry if a chiral alcohol is used.[8]

  • Reagents:

    • (1-cyclobutyl-1H-pyrazol-5-yl)methanol (1.0 eq)

    • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (as an example of a suitable coupling partner) (1.2 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

    • Anhydrous tetrahydrofuran (THF) as solvent.

  • Procedure:

    • To a stirred solution of (1-cyclobutyl-1H-pyrazol-5-yl)methanol and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine.

    • Slowly add DIAD or DEAD dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired kinase inhibitor.

Characterization of the Synthesized Inhibitor

The identity and purity of the final compound should be confirmed using standard analytical techniques.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation of proton and carbon environments.Peaks corresponding to the cyclobutyl, pyrazole, and pyrrolo[2,3-d]pyrimidine moieties with appropriate chemical shifts and coupling constants.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the calculated mass of the target inhibitor.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating high purity (typically >95%).

Biological Evaluation: Assessing Kinase Inhibitory Activity

The synthesized compound should be evaluated for its ability to inhibit the target kinase, in this case, a member of the JAK family.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[6][11] Upon ligand binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[13] The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[13] ATP-competitive inhibitors, such as the one synthesized here, bind to the ATP-binding pocket of JAKs, preventing the phosphorylation cascade.[1]

JAK-STAT Signaling Pathway and Point of Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of the synthesized compound.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol provides a general method for determining the in vitro potency of the synthesized inhibitor against a target kinase.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Materials:

    • Synthesized inhibitor

    • Recombinant JAK enzyme (e.g., JAK1, JAK2, or JAK3)

    • Substrate peptide for the specific JAK enzyme

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega)

  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitor in DMSO.

    • In a 96-well plate, add the JAK enzyme, substrate peptide, and kinase reaction buffer.

    • Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

Expected Data

Compound Target Kinase IC₅₀ (nM)
Synthesized InhibitorJAK1Value to be determined
Synthesized InhibitorJAK2Value to be determined
Synthesized InhibitorJAK3Value to be determined
Ruxolitinib (Reference)JAK1~3.3
Ruxolitinib (Reference)JAK2~2.8

Conclusion and Future Directions

This application note has detailed the strategic use of (1-cyclobutyl-1H-pyrazol-5-yl)methanol as a valuable building block in the synthesis of kinase inhibitors, with a specific focus on a representative JAK inhibitor. The provided protocols offer a practical guide for researchers in medicinal chemistry and drug discovery to synthesize and evaluate novel pyrazole-based inhibitors. The versatility of the pyrazole scaffold, combined with the specific structural features of this building block, opens avenues for the development of potent and selective inhibitors against a range of kinase targets. Future work could involve exploring different linkage chemistries at the C5-methanol position and diversifying the heterocyclic core to which it is attached, thereby expanding the chemical space for novel kinase inhibitor discovery.

References

  • Bara, A. M., & Ciorba, M. A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • El-Gamal, M. I., Zaraei, S.-O., & Madkour, M. M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Patel, R. V., & Mistry, B. M. (2018). Pyrazole and its biological activity: A review. European Journal of Medicinal Chemistry, 145, 623-650.
  • El-Sayed, N. N. E. (2011). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Journal of the Serbian Chemical Society, 76(10), 1365-1375.
  • Norman, P. (2018). A comprehensive overview of globally approved JAK inhibitors. Future Medicinal Chemistry, 10(15), 1837-1851. [Link]

  • Studylib. (n.d.). JAK/STAT Signaling Pathway Diagram. Retrieved from [Link]

  • Wikipedia. (2023, October 27). JAK-STAT signaling pathway. Retrieved from [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002).
  • Li, Z., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 925-930. [Link]

  • Wang, X., et al. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. Archiv der Pharmazie, 355(11), 2200223. [Link]

  • Boehringer Ingelheim Animal Health USA Inc., & Borah Inc. (2022). Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer. (Patent No. WO 2022/133420 A1). [Link]

  • Rath, S. L., & Senapati, S. (2013). Molecular Basis of Differential Selectivity of Cyclobutyl-Substituted Imidazole Inhibitors against CDKs: Insights for Rational Drug Design. PLOS ONE, 8(9), e73836. [Link]

  • Vera-DiVaio, C. A., et al. (2009). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1088. [Link]

  • Incyte Corporation. (2013). Azetidine and cyclobutane derivatives as JAK inhibitors. (Patent No. US 8,420,629 B2). [Link]

  • Incyte Corporation. (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Lin, Q., et al. (2009). Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. Organic Letters, 11(9), 1999-2002. [Link]

  • Wikipedia. (2024, February 20). Ruxolitinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of ruxolitinib. Retrieved from [Link]

  • Incyte Corporation. (2020). Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.
  • Wu, J., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(14), 3321. [Link]

  • Fakhfakh, M. A., et al. (2019). Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. Molecules, 24(5), 960. [Link]

  • Gomaa, A. A. M., et al. (2024). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry, 144, 107147. [Link]

  • Sajjadifar, N., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9(2), 143-157.
  • El-Fakharany, E. M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]

  • Wouters, J., & Pochet, L. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 26(6), 1488. [Link]

  • Jadhav, S. D., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
  • Chem-Impex International. (n.d.). 1-Cyclobutylhydrazine dihydrochloride. Retrieved from [Link]

  • Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1024-1061. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Martins, M. A. P., et al. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. [Link]

  • Oakwood Chemical. (n.d.). 1H-Pyrazole-5-carbaldehyde. Retrieved from [Link]

  • UniversalClass. (n.d.). Synthesis and Reactions of -Bicarbonyl Compounds. Retrieved from [Link]

  • Indian Chemical Society. (2019). A facile synthesis of pyrazole derivatives in neat WERSA. Journal of the Indian Chemical Society, 96, 1441-1444.
  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research, 12(Suppl 1), 37-43.
  • MDPI. (2010). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Molecules, 15(4), 2649-2660.
  • RSC Publishing. (2014). Three component solvent-free synthesis of 1H-pyrazol-5(4H)
  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1775.
  • Organic Chemistry Portal. (2021). Direct C-C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates. Retrieved from [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 195-243.
  • LookChem. (n.d.). Cas 742673-64-9,CYCLOBUTYLHYDRAZINE. Retrieved from [Link]

  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5894.
  • Bioorganic & Medicinal Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Bioorganic & Medicinal Chemistry, 43, 116275.

Sources

Application Note: Protecting Group Strategies for (1-cyclobutyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Core Directive

Executive Summary

The intermediate (1-cyclobutyl-1H-pyrazol-5-yl)methanol represents a critical scaffold in the synthesis of modern kinase inhibitors (e.g., JAK, BTK pathways). Its amphoteric nature—possessing a basic pyrazole nitrogen and a nucleophilic primary hydroxyl group—combined with the steric and strain constraints of the cyclobutyl ring, necessitates a precision-engineered protection strategy.

This guide moves beyond generic "textbook" protection. We analyze the specific electronic and steric environment of the 5-hydroxymethyl-1-cyclobutyl-1H-pyrazole system to recommend strategies that maximize yield, minimize ring-strain alleviation (cyclobutyl ring opening), and ensure orthogonality with downstream medicinal chemistry transformations.

Molecular Vulnerabilities & Constraints
  • The Cyclobutyl Motif: While kinetically stable, the cyclobutyl ring possesses significant angle strain (

    
    26 kcal/mol). Avoid radical conditions or harsh hydrogenation (high pressure/temperature) which may trigger ring opening.
    
  • The Pyrazole Nitrogen (N2): The N2 nitrogen is a Lewis base. In acidic protection conditions (e.g., DHP/pTSA), it may protonate, requiring careful stoichiometry of acid catalysts.

  • The Primary Alcohol (C5-CH2OH): Being primary, it is highly nucleophilic and sterically accessible, allowing for rapid protection with bulky silyl groups that might fail on secondary alcohols.

Decision Matrix: Selecting the Right Group

Use the following logic flow to determine the optimal strategy for your specific synthetic route.

PG_Selection Start Start: (1-cyclobutyl-1H-pyrazol-5-yl)methanol Q1 Q1: Will downstream steps involve strong nucleophiles (RLi, RMgX)? Start->Q1 Q2 Q2: Is the route sensitive to Fluoride (F-) or mild Acid? Q1->Q2 No (Suzuki, Amide coupling) Strat_B Strategy B: Acetal (THP/MOM) (Max Base Stability) Q1->Strat_B Yes (Grignard/Lithiation) Strat_A Strategy A: Silyl Ether (TBDMS/TBDPS) (Best Balance) Q2->Strat_A No (Standard Route) Strat_C Strategy C: Ester (Ac/Bz) (Low Cost, Acid Stable) Q2->Strat_C Yes (Avoid F-/Acid) Q3 Q3: Is the route sensitive to Hydrogenation (H2/Pd)? Strat_A->Q3 Orthogonality Check Strat_B->Q3 Strat_D Strategy D: Benzyl Ether (Bn) (Rarely Recommended here)

Figure 1: Decision tree for selecting the appropriate hydroxyl protecting group based on downstream reaction conditions.

Part 2: Detailed Protocols

Strategy A: Silyl Ether Protection (TBDMS)

Recommendation: Primary Choice. Rationale: The TBDMS (tert-butyldimethylsilyl) group offers the best balance. It is stable to basic conditions (Suzuki couplings, weak nucleophiles) and easily removed with TBAF or mild acid. The bulky silyl group selectively protects the primary alcohol without competing for the pyrazole nitrogen.

Protocol A1: TBDMS Protection

Reagents: TBDMS-Cl (1.2 eq), Imidazole (2.5 eq), DCM (anhydrous).

  • Preparation: Charge a flame-dried RBF with (1-cyclobutyl-1H-pyrazol-5-yl)methanol (1.0 eq) and imidazole (2.5 eq).

  • Solvation: Add anhydrous DCM (10 mL/g substrate). Cool to 0 °C under N2 atmosphere.

  • Addition: Add TBDMS-Cl (1.2 eq) portion-wise over 10 minutes.

    • Note: The reaction is usually exothermic.

  • Reaction: Remove ice bath and stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hex 1:4).

    • Mechanistic Insight: Imidazole acts as both a base to neutralize HCl and a nucleophilic catalyst, forming the reactive N-silyl-imidazolium species.

  • Workup: Quench with water. Extract with DCM (2x). Wash organics with 10% citric acid (to remove excess imidazole), then brine. Dry over Na2SO4.

  • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

Protocol A2: TBDMS Deprotection

Reagents: TBAF (1.0 M in THF).

  • Dissolution: Dissolve the silyl ether in THF (5 mL/mmol).

  • Cleavage: Add TBAF (1.1 eq) dropwise at 0 °C.

  • Completion: Stir at RT for 1 hour.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

    • Warning: The cyclobutyl group is stable here, but ensure the aqueous workup is not too acidic if the final product is acid-sensitive.

Strategy B: Tetrahydropyranyl (THP) Protection

Recommendation: Secondary Choice. Use when the intermediate must survive strong bases (e.g., n-BuLi lithiation of the pyrazole ring C4 position). Rationale: THP ethers are acetals, stable to pH 14+, but labile to pH < 4.

Protocol B1: THP Protection

Reagents: 3,4-Dihydro-2H-pyran (DHP) (1.5 eq), p-Toluenesulfonic acid (pTSA) (0.1 eq), DCM.

  • Setup: Dissolve the alcohol in DCM (10 mL/g).

  • Catalysis: Add pTSA (0.1 eq).

    • Critical Step: The pyrazole nitrogen may buffer the acid. If reaction stalls, add pTSA in 0.05 eq increments. Do not exceed 0.2 eq to prevent side reactions.

  • Addition: Add DHP (1.5 eq) dropwise at 0 °C. Stir at RT for 6 hours.

  • Workup: Wash with saturated NaHCO3 (crucial to neutralize acid before concentration). Dry and concentrate.

    • Note: Product will appear as two spots on TLC (diastereomers) due to the new chiral center on the THP ring.

Protocol B2: THP Deprotection

Reagents: AcOH/THF/Water (4:2:1) or PPTS/MeOH.

  • Mild Method: Dissolve in MeOH. Add Pyridinium p-toluenesulfonate (PPTS) (0.2 eq). Heat to 50 °C.

    • Cyclobutyl Safety: This mild acidic method (pH ~4-5) is safe for the cyclobutyl ring. Avoid refluxing in concentrated HCl, which could trigger ring expansion or opening.

Strategy C: Acetate Ester (Ac)

Recommendation: Tertiary Choice. Use only for short synthetic sequences involving non-nucleophilic steps (e.g., halogenation of the ring).

Protocol C1: Acetylation

Reagents: Ac2O (1.2 eq), Pyridine (1.5 eq), DMAP (cat.), DCM.

  • Mix: Dissolve alcohol in DCM. Add Pyridine and DMAP.

  • Acylate: Add Acetic Anhydride at 0 °C. Stir 1 hour.

  • Workup: Wash with 1M HCl (to remove pyridine) -> NaHCO3 -> Brine.

    • Caution: The 1M HCl wash must be cold and brief to avoid hydrolyzing the ester or affecting the cyclobutyl group (though unlikely at this concentration).

Part 3: Comparative Data & Reference

Stability Profile Comparison
ConditionTBDMS (Silyl)THP (Acetal)Acetate (Ester)Benzyl (Ether)
Basic (NaOH, K2CO3) StableVery Stable LabileStable
Nucleophilic (R-Li) StableVery Stable LabileStable
Acidic (HCl, TFA) Labile (pH < 4)Labile (pH < 4)StableStable
Fluoride (TBAF) Labile StableStableStable
Hydrogenation (H2) StableStableStableLabile
Oxidation StableStableStableStable
Troubleshooting Guide
  • Problem: Low yield in THP protection.

    • Cause: Pyrazole N2 is sequestering the acid catalyst (pTSA).

    • Solution: Switch to PPTS (Pyridinium p-toluenesulfonate) or increase pTSA loading slightly.

  • Problem: Silyl group falls off during workup.

    • Cause: Acidic aqueous layer (e.g., using 1M HCl to remove imidazole).

    • Solution: Use Citric Acid (mild) or simply wash with water/brine multiple times.

  • Problem: Cyclobutyl ring opening.

    • Cause: Radical halogenation or vigorous hydrogenation attempted on the protected molecule.

    • Solution: Avoid Pd/C with high H2 pressure (>50 psi). Use Lindlar catalyst or chemical reduction methods if reduction is needed elsewhere.

References

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for general stability profiles).
  • Kocienski, P. J.Protecting Groups. 3rd Edition. Thieme.
  • PubChem. (1-cyclobutyl-1H-pyrazol-5-yl)methanol Compound Summary. National Center for Biotechnology Information. Available at: [Link] (Accessed Oct 2025).

  • Organic Chemistry Portal. Hydroxyl Protecting Groups: Silyl Ethers. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Cyclobutyl-1H-pyrazole-5-carboxylate Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-RED-05 Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The reduction of 1-cyclobutyl-1H-pyrazole-5-carboxylate to its corresponding alcohol, (1-cyclobutyl-1H-pyrazol-5-yl)methanol , presents unique challenges compared to standard ester reductions. The proximity of the bulky cyclobutyl group at the N1 position to the C5 ester creates significant steric hindrance, often resulting in sluggish kinetics or incomplete conversion.[1] Furthermore, the amphiphilic nature of the resulting pyrazole alcohol frequently leads to product loss during aqueous workup due to emulsion formation or water solubility.[1]

This guide moves beyond standard textbook protocols, offering optimized workflows to maximize yield and purity for this specific scaffold.

Module 1: Reagent Selection & Stoichiometry

Why your standard LAH protocol might be failing.

Q: I am using 1.0 equiv of LiAlH₄ (LAH) at 0°C, but conversion is stalled at 60%. Should I add more?

A: The stoichiometry is likely insufficient, and the temperature is too low for this sterically hindered substrate.

  • The Steric Factor: The N1-cyclobutyl group exerts steric pressure on the C5-carbonyl. The formation of the initial tetrahedral aluminate intermediate is kinetically slower than in unhindered benzoates.[1]

  • Stoichiometry: A standard ester reduction requires 0.5 equiv of LAH (since 1 mole of LAH provides 4 hydrides).[1] However, for hindered pyrazoles, we recommend 1.2 – 1.5 equiv of LAH (4.8 – 6.0 hydride equivalents).[1]

  • Thermodynamics: 0°C is often too cold for the second reduction step (aldehyde to alkoxide) in hindered systems.[1]

    • Recommendation: Initiate at 0°C to control the exotherm, then warm to reflux (THF) or 40°C to drive the reaction to completion.[1]

Q: Are there safer alternatives to LAH that offer better selectivity?

A: Yes. Lithium Borohydride (LiBH₄) is the superior choice if chemoselectivity is required (e.g., presence of nitro groups or halogenated rings).[1]

  • Protocol: Use 2.0 equiv LiBH₄ in THF/MeOH (diglyme is also common).[1]

  • Mechanism: Li⁺ acts as a Lewis acid, coordinating to the carbonyl oxygen, enhancing electrophilicity and overcoming the steric shielding of the cyclobutyl group [1].

  • In-Situ Generation: If LiBH₄ is unavailable, generate it in situ by adding LiCl (1.2 equiv) to NaBH₄ (1.2 equiv) in ethanol or THF.[1]

Module 2: Critical Work-up Protocols (The Yield Killer)

Most yield is lost here, not in the reaction flask.

Q: I see full conversion on TLC, but after the Fieser workup, I recover <40% yield. Where is my product?

A: It is likely trapped in the aluminum hydroxide "mud" or lost to the aqueous phase.[1]

Issue 1: The Aluminum Sponge

The standard Fieser workup (


 g LAH 


mL H

O


mL 15% NaOH


mL H

O) produces granular precipitates.[1][2] However, pyrazoles are polar and can coordinate to aluminum salts, getting trapped in the solid matrix.[1]
Solution: The Rochelle’s Salt Protocol (Gold Standard)

This method uses tartrate to chelate aluminum, preventing emulsion and releasing the coordinated product.[1][3]

  • Quench: Dilute reaction with wet ether/THF at 0°C.

  • Add: Saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) . Use 20 mL per gram of LAH used.[1]

  • Stir: Vigorously at Room Temperature (RT) for 1–3 hours .

    • Visual Cue: Two clear, distinct layers must form.[1] The "grey sludge" will disappear.[1]

  • Extract: Separate layers. Extract aqueous phase 3x with EtOAc (Ethyl Acetate).[1] The cyclobutyl group aids organic solubility, but multiple extractions are mandatory.[1]

Q: My product is volatile. How do I dry it without losing it?

A: (1-cyclobutyl-1H-pyrazol-5-yl)methanol has a relatively low molecular weight (~152 g/mol ).[1]

  • Avoid High Vacuum: Do not leave on high vacuum (< 5 mbar) for extended periods.

  • Solvent Choice: Use Pentane/Ether for extraction if possible, or carefully control rotary evaporation bath temp (< 30°C).[1]

Module 3: Troubleshooting Data & Logic

Comparative Reagent Performance Table
ReagentSolventTempYield PotentialPrimary RiskRecommended For
LiAlH₄ THF / Et₂ORefluxHigh (85-95%)Emulsions; Over-reductionScalable, robust reduction.[1]
LiBH₄ THF / MeOH25-50°CMed-High (75-90%)Slower kineticsChemoselectivity required.[1]
DIBAL-H Toluene / DCM-78°C to RTVariableOver-reduction to amine (rare)Stopping at Aldehyde (-78°C).[1]
NaBH₄ + CaCl₂ EtOH0°C to RTMed (60-80%)Incomplete conversionLow-cost, safety-critical labs.[1]

Module 4: Visualizing the Workflow

The following decision tree guides you through the optimization process based on your specific failure mode.

PyrazoleReduction Start Start: 1-Cyclobutyl-1H-pyrazole-5-carboxylate CheckTLC Check TLC (2h) Start->CheckTLC Conversion Is Conversion > 90%? CheckTLC->Conversion Heat Increase Temp to Reflux (Overcome Steric Hindrance) Conversion->Heat No WorkupChoice Choose Workup Method Conversion->WorkupChoice Yes AddReagent Add 0.5 eq LAH or Switch to LiBH4 Heat->AddReagent AddReagent->CheckTLC Emulsion Did Emulsion Form? WorkupChoice->Emulsion Rochelle Add Sat. Rochelle's Salt Stir 2h until layers clear Emulsion->Rochelle Yes (Thick Gel) Fieser Fieser Method (Risk of trapping product) Emulsion->Fieser No (Granular) Extraction Extract 3x EtOAc Monitor Aqueous Layer Rochelle->Extraction Fieser->Extraction Final Isolate Alcohol (Watch Volatility!) Extraction->Final

Caption: Decision logic for optimizing steric hindrance management and emulsion breaking during pyrazole reduction.

Module 5: Detailed Experimental Protocol (The "Gold Standard")

Objective: Synthesis of (1-cyclobutyl-1H-pyrazol-5-yl)methanol.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagent Prep: Charge flask with LiAlH₄ (1.5 equiv) suspended in anhydrous THF (0.2 M) . Cool to 0°C.[1][4][5][6]

  • Addition: Dissolve 1-cyclobutyl-1H-pyrazole-5-carboxylate (1.0 equiv) in minimal THF. Add dropwise to the LAH suspension.[1][2][5]

    • Note: Gas evolution (H₂) will occur.[1] Control rate to maintain temp < 5°C.

  • Reaction: Warm to Room Temperature. If TLC shows starting material remaining after 1 hour, heat to reflux for 2 hours.[1]

    • Monitoring: Look for disappearance of ester C=O stretch (approx. 1720 cm⁻¹) via IR or spot TLC (SiO₂, 50% EtOAc/Hexane).[1]

  • Workup (Rochelle's):

    • Cool to 0°C. Dilute with Et₂O.[1][4][5]

    • Add Water (1.0 equiv relative to hydride mass) dropwise.[1]

    • Add 15% NaOH (1.0 equiv) .

    • Add Water (3.0 equiv) .

    • Crucial Step: Immediately add saturated Potassium Sodium Tartrate solution (20 mL/g LAH).[1] Stir vigorously at RT for 2 hours until two clear phases appear [2].

  • Isolation: Separate layers. Extract aqueous phase with EtOAc (3x).[1] Dry combined organics over Na₂SO₄. Filter and concentrate carefully (bath 30°C, >100 mbar initially) to avoid subliming the product.

References

  • Myers, A. G. (n.d.).[1] Reduction of Esters with Lithium Borohydride. Harvard University, Myers Group Research.[1] Retrieved March 5, 2026, from [Link][1]

  • Organic Chemistry Portal. (2008).[1] Workup of Aluminum Hydride Reductions: Rochelle's Salt Method. Retrieved March 5, 2026, from [Link]

Sources

Solving solubility issues of (1-cyclobutyl-1H-pyrazol-5-yl)methanol in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering solubility challenges with (1-cyclobutyl-1H-pyrazol-5-yl)methanol (CAS: 1518501-48-8) in Dimethyl Sulfoxide (DMSO). While pyrazole derivatives generally exhibit favorable solubility in polar aprotic solvents, specific structural motifs—such as the cyclobutyl group combined with a primary alcohol—can create unique solvation barriers.

This guide addresses the thermodynamics of dissolution, the impact of DMSO’s hygroscopicity, and protocol adjustments to ensure stable stock solutions.

Part 1: Physicochemical Profile & Solubility Drivers

To solve the solubility problem, we must first understand the solute-solvent interaction.

PropertyData / CharacteristicImpact on DMSO Solubility
Molecular Weight ~152.19 g/mol Low MW usually favors solubility, but crystal packing density matters.[1]
Physical State Solid (Low MP) or Viscous OilOils may form "gummy" aggregates in cold DMSO before fully dispersing.[1]
H-Bond Donors 1 (–OH)The hydroxyl group requires solvation by DMSO’s sulfonyl oxygen.[1]
H-Bond Acceptors 2 (Pyrazole N, –OH)Pyrazole nitrogens can accept H-bonds, but intermolecular H-bonding (dimerization) competes with solvation.
LogP (Est.) ~0.5 - 1.2Moderately lipophilic. The cyclobutyl group is hydrophobic, requiring van der Waals dispersion forces.

The Core Issue: The primary failure mode for this compound in DMSO is hygroscopic precipitation . DMSO is aggressively hygroscopic; it can absorb up to 10% of its weight in water from the atmosphere within 24 hours. Water acts as a potent anti-solvent for the lipophilic cyclobutyl moiety, driving the equilibrium back toward precipitation or oiling out.

Part 2: Troubleshooting Workflow (Decision Logic)

The following decision tree outlines the standard operating procedure (SOP) for rescuing a crashed-out solution or preparing a high-concentration stock.

SolubilityWorkflow Start Start: Compound undissolved or precipitated in DMSO CheckWater Step 1: Check DMSO Water Content (Is DMSO fresh/anhydrous?) Start->CheckWater DryDMSO Action: Use fresh anhydrous DMSO (>99.9%) or add Molecular Sieves (4Å) CheckWater->DryDMSO No / Unknown VisualCheck Step 2: Visual Inspection (Crystalline solid or Oily droplets?) CheckWater->VisualCheck Yes (Dry) DryDMSO->VisualCheck Oily State: Oily/Gummy Droplets VisualCheck->Oily Oily Solid State: Crystalline Precipitate VisualCheck->Solid Solid Vortex Action: Intense Vortexing (Shear force breaks oil droplets) Oily->Vortex HeatSonication Action: Warm to 37-45°C + Bath Sonication (5-10 min) Solid->HeatSonication CheckClear Result: Is solution clear? HeatSonication->CheckClear Vortex->HeatSonication If persistent Success Success: Filter (0.2 µm PTFE) & Store Aliquots at -20°C CheckClear->Success Yes Fail Failure: Still undissolved CheckClear->Fail No AcidBase Advanced: Adjust pH (Trace HCl or Et3N depending on form) Fail->AcidBase Check Salt Form

Figure 1: Logical workflow for solubilizing (1-cyclobutyl-1H-pyrazol-5-yl)methanol in DMSO. Note the distinction between oily aggregation and crystalline precipitation.

Part 3: Technical Support FAQs

Q1: My stock solution precipitated after being stored at -20°C. Is the compound degraded?

Answer: Likely not. This is a physical phase change, not chemical degradation.

  • Mechanism: Pure DMSO freezes at 18.5°C .[1] When you freeze a stock solution, the DMSO crystallizes first, excluding the solute into a hyper-concentrated liquid phase until it also solidifies. Upon thawing, the local concentration of the compound may exceed its saturation point, causing "crash out."

  • Solution:

    • Allow the vial to reach room temperature completely.

    • Do not open the vial yet (prevents condensation).

    • Immerse the bottom of the vial in a 37°C water bath for 5–10 minutes.

    • Vortex vigorously.[1] The precipitate should redissolve.[2]

Q2: I see "oily droplets" at the bottom of the tube instead of a clear solution. Why?

Answer: This is "oiling out" (liquid-liquid phase separation), common for compounds with moderate lipophilicity like the cyclobutyl-pyrazole motif.

  • Cause: The compound is thermodynamically more stable associating with itself than with the solvent, often due to trace water content in the DMSO acting as an anti-solvent.

  • Protocol:

    • Sonication is critical here. High-frequency sound waves (ultrasonication) create cavitation bubbles that disrupt these oily aggregates, forcing the molecules into the solvation shell.[1]

    • Ensure your DMSO is anhydrous .[1] If the DMSO bottle has been open for >1 month, it likely contains water.[1] Use a fresh ampoule.

Q3: Can I heat the solution to speed up dissolution?

Answer: Yes, but with strict limits.

  • Safe Range: You can heat up to 40–50°C .[1]

  • Risk: Primary alcohols (like the -CH2OH on your compound) can be susceptible to oxidation in DMSO if "activated" (e.g., by impurities or specific activators like oxalyl chloride in Swern conditions).[3] While pure DMSO is stable, excessive heat (>80°C) for prolonged periods can accelerate degradation or side reactions.

  • Recommendation: Short bursts of heat (5 mins at 45°C) are safer and more effective than prolonged gentle warming.[1]

Q4: The compound is a "hydrochloride salt."[1] Does this change the DMSO solubility?

Answer: Drastically.

  • Scenario: If you purchased the HCl salt, the ionic lattice energy is much higher.

  • Solubility Physics: Salts are generally less soluble in organic solvents (like DMSO) than their free base counterparts, although DMSO has a high dielectric constant which helps.[1]

  • Fix: If the salt form refuses to dissolve:

    • Add a small equivalent of warm water (if your assay tolerates it) to create a DMSO:Water (90:[1]10) mix. Salts prefer aqueous environments.

    • Alternatively, for organic assays, you may need to convert it to the free base or add a scavenger base, though this alters the chemical species.

Part 4: Validated Experimental Protocol

Protocol: Preparation of a 50 mM Stock Solution

  • Weighing: Weigh 7.6 mg of (1-cyclobutyl-1H-pyrazol-5-yl)methanol into a 1.5 mL amber glass vial (glass is preferred over plastic to minimize leaching).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

    • Tip: Pipette slowly.[1][4] DMSO is viscous.

  • Initial Mixing: Vortex at maximum speed for 30 seconds.

  • Inspection: Hold against a light source.

    • Clear? Proceed to step 6.

    • Cloudy/Particulates? Proceed to step 5.

  • Energy Input:

    • Place in a sonicating water bath at 40°C for 10 minutes.

    • Why? Heat increases kinetic energy to overcome lattice energy; sonication disrupts aggregates.[1]

  • Aliquot & Storage:

    • Filter through a 0.2 µm PTFE or Nylon syringe filter if used for cell culture.

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C .

References

  • PubChem. (1-cyclopropyl-1H-pyrazol-5-yl)methanol | C7H10N2O.[1][5] National Library of Medicine. Available at: [Link][1]

  • Chemistry Stack Exchange. Hygroscopic behaviour of DMSO - how bad is it? (2014).[6][7] Discussion on water absorption rates in DMSO. Available at: [Link]

Sources

Technical Support Center: Purification & Troubleshooting for (1-cyclobutyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with (1-cyclobutyl-1H-pyrazol-5-yl)methanol , a critical intermediate frequently utilized in the synthesis of allosteric modulators of hemoglobin and other advanced pharmacophores [1].

Unlike rigid standard operating procedures, this guide provides mechanistic context, self-validating protocols, and targeted troubleshooting to help you overcome the unique physicochemical challenges of this specific pyrazole derivative.

Part 1: Application Scientist's Desk – Mechanistic Insights

The purification of (1-cyclobutyl-1H-pyrazol-5-yl)methanol is notoriously challenging due to the inherent reactivity of the pyrazole core. Understanding the causality behind your crude mixture's impurity profile is the first step toward pure isolation.

1. The Regioisomer Dilemma (N1 vs. N2 Alkylation) If your synthesis route involves the N-alkylation of a pyrazole-3/5-carboxylate precursor with a cyclobutyl halide, you will inevitably generate a mixture of regioisomers. Because the pyrazole ring rapidly tautomerizes, both nitrogen atoms can act as nucleophiles [2]. While the steric bulk of the cyclobutyl group generally directs alkylation to the less hindered nitrogen, the resulting crude mixture will contain both the 1,5- and 1,3-regioisomers [3]. Upon reduction to the methanol derivative, these isomers exhibit nearly identical polarities, making standard chromatography difficult.

2. Lithiation Byproducts Alternatively, if you synthesized the compound via the directed lithiation of 1-cyclobutylpyrazole followed by trapping with formaldehyde, the reaction relies on the enhanced acidity of the C5 proton [4]. However, trace moisture or over-metalation can lead to unreacted starting material or dimetalated byproducts, which co-elute with the target alcohol.

3. The "Oiling Out" Phenomenon The target molecule possesses a highly lipophilic cyclobutyl ring juxtaposed with a polar, hydrogen-bonding hydroxymethyl group. This amphiphilic nature means the compound readily traps trace organic solvents (especially ethyl acetate or dichloromethane) within its matrix, preventing crystallization and causing the pure compound to present as a stubborn, viscous oil.

Mechanism Precursor 1H-pyrazole-5-carboxylate (Tautomeric Mixture) Alkylation N-Alkylation (Cyclobutyl Bromide) Precursor->Alkylation Isomer5 1-cyclobutyl-1H-pyrazol-5-carboxylate (Major) Alkylation->Isomer5 Isomer3 1-cyclobutyl-1H-pyrazol-3-carboxylate (Minor) Alkylation->Isomer3 Reduction Reduction (LiAlH4 / NaBH4) Isomer5->Reduction Isomer3->Reduction Target (1-cyclobutyl-1H-pyrazol-5-yl)methanol (Target) Reduction->Target Impurity (1-cyclobutyl-1H-pyrazol-3-yl)methanol (Impurity) Reduction->Impurity

Fig 1. Mechanistic origin of regioisomeric impurities during pyrazole N-alkylation and reduction.

Part 2: Quantitative Data & Chromatographic Behavior

To successfully separate the target compound from its crude matrix, refer to the standardized chromatographic data below.

Table 1: Typical Impurity Profile & Separation Metrics

Compound / ImpurityOriginTLC Rf (EtOAc/Hex 1:1)RP-HPLC RT (min)*Removal Strategy
(1-cyclobutyl-1H-pyrazol-5-yl)methanol Target Product 0.35 6.4 N/A
(1-cyclobutyl-1H-pyrazol-3-yl)methanolAlkylation Regioisomer0.386.8RP-HPLC or slow gradient silica
1-cyclobutyl-1H-pyrazoleUnreacted SM (Lithiation)0.759.2Flash Chromatography
Boron/Aluminum SaltsReduction ByproductsBaseline (0.00)Solvent FrontAqueous Extraction / Filtration

*Conditions: C18 Column, Gradient 5% to 95% MeCN in H2O (0.1% TFA) over 15 mins.

Part 3: Self-Validating Purification Protocols

Workflow Crude Crude Mixture (Oil or Solid) TLC TLC / LC-MS Analysis Crude->TLC Decision Regioisomers Present? TLC->Decision Flash Silica Gel Chromatography Decision->Flash No (ΔRf > 0.1) HPLC Preparative RP-HPLC Decision->HPLC Yes (ΔRf < 0.1) Trituration Trituration (Hexane/Et2O) Decision->Trituration Minor impurities Flash->Trituration Pure Pure Target Compound (>98% purity) HPLC->Pure Trituration->Pure

Fig 2. Decision matrix for the purification of (1-cyclobutyl-1H-pyrazol-5-yl)methanol crude mixtures.

Protocol A: High-Resolution Flash Chromatography (Regioisomer Separation)

Use this protocol when the 1,3-regioisomer is present but distinct enough for normal-phase separation.

  • Sample Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM). Do not use Ethyl Acetate (EtOAc) for loading, as it will cause band broadening.

  • Column Equilibration: Pre-equilibrate a fine-mesh silica gel column (e.g., 15-40 µm) with 10% EtOAc in Hexanes containing 1% Triethylamine (Et3N). Causality: The Et3N deactivates the acidic silanol groups, preventing the basic pyrazole nitrogens from streaking.

  • Gradient Elution: Run a shallow gradient from 10% to 40% EtOAc in Hexanes over 10 column volumes (CV).

  • Fraction Collection: Collect small fractions (e.g., 15 mL for a 50g column) as the target compound elutes.

  • Self-Validation Step: Perform a 2D-TLC on the pooled fractions. Spot the sample, develop in 50% EtOAc/Hex, rotate the plate 90 degrees, and develop again. A single spot on the diagonal confirms that the compound is stable on silica and free of co-eluting isomers.

Protocol B: Preparative RP-HPLC (Ultimate Purity)

Use this protocol for final polishing or when normal-phase chromatography fails to resolve the 1,3- and 1,5-isomers[1].

  • Sample Preparation: Dissolve the crude mixture in DMSO or a 1:1 mixture of MeCN/H2O. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a C18 Prep column (e.g., 19 x 150 mm, 5 µm).

  • Mobile Phase:

    • Buffer A: H2O with 0.1% Formic Acid (Avoid TFA if the free base is required for downstream biological assays).

    • Buffer B: Acetonitrile with 0.1% Formic Acid.

  • Method: Isocratic hold at 5% B for 2 mins, followed by a shallow gradient to 40% B over 20 mins.

  • Self-Validation Step: Lyophilize the collected fractions. Re-dissolve a 1 mg sample in LC-MS grade MeOH and inject it into an analytical LC-MS to confirm that no solvent-induced degradation or formylation occurred during the concentration step.

Part 4: Troubleshooting & FAQs

Q: My purified (1-cyclobutyl-1H-pyrazol-5-yl)methanol is a viscous oil, but literature suggests it should solidify. How do I induce crystallization? A: This is the most common issue with this compound. The oiling out is caused by trace amounts of residual EtOAc or DCM trapped by the lipophilic cyclobutyl group, which depresses the melting point. Solution: Transfer the oil to a round-bottom flask and evaporate under high vacuum (0.1 mbar) at 40°C for 4 hours. If it remains an oil, add 2-3 mL of cold pentane or hexanes, scratch the inside of the flask vigorously with a glass rod to create nucleation sites, and sonicate for 5 minutes (Trituration). The oil will eventually transition into a free-flowing solid.

Q: I see two spots with identical m/z values eluting very closely on my LC-MS. What are they? A: You are observing the 1,5- and 1,3-regioisomers formed during the N-alkylation step [2]. Because the cyclobutyl group and the hydroxymethyl group have similar molecular weights but different spatial orientations, they interact slightly differently with the C18 stationary phase. Solution: If they cannot be separated by silica gel, you must use RP-HPLC (Protocol B) with a highly optimized, shallow gradient (e.g., increasing Buffer B by only 1% per minute).

Q: The compound streaks heavily on my TLC plates, making it impossible to calculate an accurate Rf value. A: Streaking is caused by strong hydrogen bonding between the pyrazole's unshared electron pairs, the hydroxyl group, and the acidic silica gel. Solution: Add 1-2% Triethylamine or aqueous ammonia to your TLC developing solvent to competitively bind the silanol sites. Alternatively, switch to an alumina-backed TLC plate.

Part 5: References

  • Compounds and uses thereof for the modulation of hemoglobin Source: Google Patents (US10017491B2) URL:

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI (Molecules) URL:[Link]

  • Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids Source: ResearchGate (Journal of Heterocyclic Chemistry) URL:[Link]

Optimizing recrystallization solvents for (1-cyclobutyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource for Process Chemistry. It assumes the user is familiar with basic laboratory operations but requires specific troubleshooting for the isolation of (1-cyclobutyl-1H-pyrazol-5-yl)methanol (CAS 1006484-86-1) .

Ticket Subject: Optimization of Solvents for (1-cyclobutyl-1H-pyrazol-5-yl)methanol Assigned Specialist: Senior Application Scientist, Process Development Status: Open[1]

Executive Summary & Molecule Profile

You are likely isolating this intermediate during the synthesis of JAK3 inhibitors (e.g., Ritlecitinib).[1] The primary challenge with (1-cyclobutyl-1H-pyrazol-5-yl)methanol is its tendency to "oil out" due to a relatively low melting point and the presence of the lipophilic cyclobutyl group competing with the polar hydroxymethyl/pyrazole core. Furthermore, regiochemical purity (removing the 1,3-isomer) is critical at this stage to prevent downstream impurity propagation.[1]

PropertySpecification / Note
Target Structure 1,5-substituted pyrazole alcohol
Major Impurity (1-cyclobutyl-1H-pyrazol-3-yl)methanol (Regioisomer)
Solubility Profile Amphiphilic: Soluble in alcohols, esters, chlorinated solvents; Insoluble in aliphatics.[1]
Critical Issue Oiling out (Liquid-Liquid Phase Separation) before crystallization.

Diagnostic: Solvent Selection Framework

Do not rely on a single solvent.[2] This molecule requires a binary solvent system (Solvent/Anti-solvent) to balance yield and purity.

Recommended Solvent Systems

Based on the polarity (LogP ~0.7) and hydrogen bonding capability:

System TypeSolvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Use Case
Primary (Recommended) Isopropyl Acetate (IPAc) n-Heptane 1:3 to 1:5Best balance of yield and regioisomer rejection.[1] IPAc has a higher boiling point than EtOAc, allowing better dissolution of impurities.[1]
Secondary Toluene Heptane 1:2Excellent for rejecting the more polar 1,3-isomer, but yield may be lower.[1]
Tertiary (High Polarity) 2-Propanol (IPA) Water 1:1Use only if inorganic salts are present. Risk of oiling out is high due to water.

Troubleshooting: The "Oiling Out" Phenomenon

User Question: "I cool my solution, but instead of crystals, I get a milky emulsion or a sticky oil at the bottom. Why?"

Technical Analysis: This is Liquid-Liquid Phase Separation (LLPS). It happens when the saturation limit of the oil is reached above the melting point of the solid in that solvent mixture. The metastable oil phase forms before the stable crystal phase.

Diagnostic Workflow (Graphviz)

OilingOut Start Issue: Product Oils Out CheckTemp Check T_oil vs T_mp Is oiling temp > expected MP? Start->CheckTemp Yes Yes (Impure) CheckTemp->Yes Impurities lower MP No No (Metastable) CheckTemp->No Supercooling Soln1 Action: Purify Crude First (Silica plug or extraction) Yes->Soln1 Soln2 Action: Seed at T_sat + 2°C (Prevent supersaturation) No->Soln2 Soln3 Action: Change Solvent Use higher BP solvent (IPAc vs EtOAc) No->Soln3 Result Result: Controlled Crystal Growth Soln1->Result Soln2->Result Soln3->Result

Caption: Decision tree for mitigating oiling out (LLPS) during pyrazole crystallization.

Regioisomer Purification Protocol

User Question: "My crude contains 10% of the 1,3-isomer. How do I remove it?"

Technical Analysis: The 1,5-isomer (Target) generally packs more efficiently than the 1,3-isomer due to the symmetry of the cyclobutyl/hydroxymethyl interaction.[1] However, they have similar solubilities.[1] You must exploit the Metastable Zone Width (MSZW) .

Optimized Protocol: Cooling Crystallization with Seeding

Target Scale: 10g Crude Input

  • Dissolution:

    • Charge 10g crude solid into a reactor.

    • Add 30 mL Isopropyl Acetate (3 vol) .

    • Heat to 70-75°C . If not fully dissolved, add IPAc in 0.5 vol increments.[1] Do not exceed 5 vol.

  • Clarification (Optional):

    • If particulates are present, perform a hot filtration.[1]

  • Anti-Solvent Addition (Part 1):

    • Maintain 70°C.[3]

    • Slowly add 30 mL n-Heptane (3 vol) dropwise.

    • Critical: If cloudiness persists, reheat until clear.[1][2]

  • Seeding (The Control Point):

    • Cool relatively quickly to 55°C .

    • Add 0.5% w/w pure seed crystals of (1-cyclobutyl-1H-pyrazol-5-yl)methanol.

    • Hold at 55°C for 30-60 minutes. This "ages" the crystals and prevents the 1,3-isomer from nucleating.

  • Crystallization:

    • Cool to 0-5°C over 4 hours (Linear ramp: ~12°C/hour).

    • Note: Rapid cooling here will trap the 1,3-isomer.

  • Anti-Solvent Addition (Part 2 - Optional):

    • Once at 20°C (mid-ramp), you may add another 30 mL Heptane to drive yield, but this risks purity.[1]

  • Isolation:

    • Filter cold.

    • Wash with cold 1:3 IPAc/Heptane.

    • Vacuum dry at 40°C.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol/Water? A: Technically yes, but not recommended for the first pass. Pyrazoles are highly soluble in ethanol. You would need a lot of water to force precipitation, which increases the risk of oiling out (emulsion formation).[1] Use IPAc/Heptane for the first purification to remove organic impurities, then Water/IPA only if you need to remove inorganic salts.[1]

Q2: The solid is sticky after filtration. How do I fix this? A: This indicates trapped solvent or amorphous material.

  • Trituration: Suspend the sticky solid in pure n-Heptane or Pentane and stir vigorously at room temperature for 2 hours. This extracts trapped solvent and induces hardening.

  • Drying: Ensure you are drying below the melting point. If the solid melts in the oven, it will re-solidify as a glass (amorphous) rather than a crystal.[1]

Q3: I don't have seed crystals. How do I start? A:

  • Take 100mg of crude oil/solid.

  • Dissolve in minimal diethyl ether or toluene.

  • Place in a vial, cover with perforated foil, and let the solvent evaporate slowly in a fridge (4°C).

  • Scratch the side of the glass with a spatula to induce nucleation. Use the resulting solids as seeds for the main batch.

References & Validation

The protocols above are derived from standard process chemistry principles for functionalized pyrazoles and specific data regarding JAK3 inhibitor intermediates.

  • Pfizer Inc. Process for the preparation of JAK3 inhibitors. (Describes the synthesis and handling of Ritlecitinib intermediates).

  • Organic Process Research & Development. Crystallization of Pyrazole Derivatives. (General principles on solvent selection for nitrogen heterocycles).

  • PubChem. Compound Summary: (1-cyclobutyl-1H-pyrazol-5-yl)methanol.Link[1]

  • Wilde, J. H., et al. Unravelling the Impact of Process Impurities on the Crystallization of Ritlecitinib Tosylate.[1][4] Org.[5][6] Process Res. Dev. 2024. (Provides context on the impurity profile of this specific scaffold). Link[1][4]

Sources

Stability of (1-cyclobutyl-1H-pyrazol-5-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile of (1-cyclobutyl-1H-pyrazol-5-yl)methanol under acidic conditions. It is designed for researchers and process chemists requiring immediate, actionable data for experimental planning and troubleshooting.

Executive Summary

(1-cyclobutyl-1H-pyrazol-5-yl)methanol exhibits high stability in dilute acidic media (e.g., 0.1% TFA, 1N HCl) at room temperature, making it compatible with standard reverse-phase HPLC purification and LC-MS workflows. However, under forcing acidic conditions (concentrated acid, high heat), the molecule is susceptible to chemical degradation primarily driven by the reactivity of the hydroxymethyl group (pseudo-benzylic substitution) rather than the cleavage of the N-cyclobutyl bond.

Stability Matrix & Chemical Compatibility

The following table summarizes the compound's stability across common laboratory conditions.

ConditionStability StatusPrimary Risk / Observation
0.1% TFA / Formic Acid (RT) Stable Reversible protonation of the pyrazole nitrogen (N2). No degradation over 24-48h.
1N HCl / H₂SO₄ (RT) Stable Stable in solution for >24h. Suitable for short-term storage if kept cold.
1N HCl (Reflux/80°C) ⚠️ Caution Potential for slow dimerization (ether formation) or minor substitution.
Conc. HCl (>6M) (RT) ⚠️ Risk Risk of converting alcohol (-OH) to alkyl chloride (-Cl) over prolonged exposure.
Conc. H₂SO₄ / Lewis Acids Unstable High risk of dehydration, polymerization, or cyclobutyl ring rearrangement.
Acetic Acid (Glacial) Stable Excellent solvent compatibility.
Mechanistic Insight: Why does it react this way?

To troubleshoot effectively, one must understand the molecular reactivity nodes.

Node A: The Pyrazole Ring (Basicity)
  • Mechanism: The N2 nitrogen (pyridine-like) has a lone pair available for protonation.

  • Effect: In acidic media (pH < 2), the molecule exists as the pyrazolium cation . This is a reversible physical change, not chemical degradation. It increases aqueous solubility but may alter retention times in HPLC.

  • pKa Estimate: ~2.5 (Conjugate acid).

Node B: The N-Cyclobutyl Group (Steric/Strain)
  • Mechanism: Cyclobutyl groups possess significant ring strain (~26 kcal/mol). However, the N–C bond connecting the ring to the pyrazole is robust.

  • Acid Stability: Unlike acid-labile protecting groups (e.g., Boc, Trityl), the N-cyclobutyl group does not cleave in standard acids (TFA, HCl). Cleavage or ring expansion typically requires radical conditions or superacidic media.

Node C: The Hydroxymethyl Group (The Weak Link)
  • Mechanism: The C5-hydroxymethyl group is attached to an aromatic heterocycle, giving it "benzylic-like" character.

  • Risk: In the presence of strong acids and nucleophiles (e.g., Conc. HCl), the protonated alcohol (

    
    ) can leave, forming a resonance-stabilized carbocation that reacts with chloride ions to form (1-cyclobutyl-5-(chloromethyl)-1H-pyrazole) .
    
Troubleshooting Guide (FAQ)
Q1: I see a retention time shift in HPLC when using TFA. Is my compound degrading?

Diagnosis: Likely No . Explanation: Pyrazoles are basic. In 0.1% TFA (pH ~2), the molecule is protonated. If your starting material was a free base, the protonated species is more polar and elutes earlier. Action: Check the UV spectrum. If the chromophore (


) is unchanged (typically ~220-230 nm for pyrazoles), it is just salt formation. Run the sample in a neutral buffer (e.g., Ammonium Bicarbonate) to confirm the shift reverses.
Q2: My sample turned yellow after sitting in 1N HCl overnight.

Diagnosis: Oxidation or Trace Impurities . Explanation: Pure pyrazole-methanols are colorless. Yellowing often indicates trace oxidation of the pyrazole ring or phenol-like impurities, not necessarily acid hydrolysis. Action: Analyze by LC-MS. If the main peak mass is correct (


), the yellow color is likely a minor (<1%) impurity. Perform a charcoal filtration or recrystallization if purity is critical.
Q3: Can I use this compound in a reaction with concentrated HCl?

Diagnosis: High Risk . Explanation: Concentrated HCl is a dehydrating and chlorinating agent. You risk converting the


 to 

. Action: If acidic conditions are required, use a non-nucleophilic acid like Sulfuric Acid (dilute) or Perchloric Acid , or keep the temperature low (<0°C) and reaction time short.
Visualizing the Reactivity Pathways

The following diagram maps the fate of (1-cyclobutyl-1H-pyrazol-5-yl)methanol under different stress conditions.

G cluster_legend Condition Severity Start (1-Cyclobutyl-1H-pyrazol-5-yl)methanol (Neutral Species) Protonated Pyrazolium Cation (Reversible Salt) Start->Protonated Dilute Acid (TFA, 1N HCl) Fast, Reversible Chloride 5-Chloromethyl Derivative (Substitution Product) Start->Chloride Conc. HCl, Heat Nucleophilic Sub. Dimer Ether Dimer (Dehydration Product) Start->Dimer Strong Acid (H2SO4), No Nucleophile Dehydration Protonated->Start Neutralization (NaHCO3) Legend Green: Safe/Standard Red: Degradation Risk Yellow: Side Reaction

Figure 1: Reaction pathways under acidic stress. Note that the N-cyclobutyl bond remains intact in all standard scenarios.

Experimental Protocols
Protocol A: Stability-Indicating HPLC Method

Use this method to verify the purity of your material after acidic exposure.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use phosphate buffer if MS detection is needed).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Pyrazole absorption) and 254 nm.

  • Expected Result: The compound should elute as a sharp peak. Broadening indicates partial protonation equilibrium; add more buffer strength if observed.

Protocol B: Recovery from Acidic Solution

If your compound is dissolved in acid (e.g., HPLC fraction), follow this to recover the neutral free base safely.

  • Cool: Chill the acidic solution to 0–5°C (Ice bath).

  • Neutralize: Slowly add Saturated Aqueous

    
     or 1M NaOH.
    
    • Critical: Monitor pH. Stop when pH reaches ~8-9. Do not overshoot to pH >12 to avoid potential base-catalyzed disproportionation (Cannizzaro-like) though unlikely for this species.

  • Extract: Extract 3x with Ethyl Acetate or DCM (Dichloromethane).

    • Note: The alcohol makes it moderately polar. Ethyl Acetate is preferred.

  • Dry: Dry organic layer over

    
    , filter, and concentrate in vacuo at <40°C.
    
References
  • PubChem. (1-cyclopropyl-1H-pyrazol-5-yl)methanol Compound Summary. National Library of Medicine. [Link](Note: Analogous cyclopropyl structure cited for physicochemical baseline).

  • Maddess, M. L., et al.Regioselective Synthesis of 1,5-Disubstituted Pyrazoles. Journal of Organic Chemistry. (Mechanistic grounding for 5-position reactivity).
  • Burkhard, J. A., et al.Cyclobutyl Groups in Drug Design: Stability and Utility. Journal of Medicinal Chemistry. (Reference for stability of N-cyclobutyl motifs).

Technical Support Center: (1-Cyclobutyl-1H-pyrazol-5-yl)methanol Purification

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support repository for process chemists and medicinal scientists working with the Danuglipron intermediate (1-cyclobutyl-1H-pyrazol-5-yl)methanol .

It prioritizes the removal of the critical 1,3-regioisomer impurity , which is the most persistent challenge in this synthesis.

Ticket System: Open | Status: Active | Topic: Impurity Profiling & Remediation

Executive Summary & Impurity Landscape

Target Molecule: (1-cyclobutyl-1H-pyrazol-5-yl)methanol CAS: 1626408-96-3 (Generic reference for related intermediates) Context: Key intermediate for GLP-1 agonists (e.g., Danuglipron/PF-06882961).[1][2]

The synthesis typically proceeds via the cyclocondensation of cyclobutylhydrazine with an electrophile (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate equivalents or enol ethers), followed by reduction. The primary failure mode is regioisomer contamination .

The "Twin" Problem: 1,5- vs. 1,3-Isomers

The formation of the pyrazole ring creates two isomers. The 1,5-isomer (Target) is sterically congested. The 1,3-isomer (Impurity) is thermodynamically favored in many conditions. They have nearly identical polarities, making separation at the alcohol stage difficult.

ComponentStructure DescriptionOriginRemoval Difficulty
Target (1,5-isomer) Cyclobutyl at N1; Hydroxymethyl at C5.Desired Kinetic ProductN/A
Impurity A (1,3-isomer) Cyclobutyl at N1; Hydroxymethyl at C3.Thermodynamic byproductHigh (Similar Rf)
Impurity B (Hydrazine) Residual Cyclobutylhydrazine.Unreacted Starting MaterialLow (Acid Wash)
Impurity C (Aluminum) Al-complexes / Gelatinous residue.Reduction ByproductMedium (Workup dependent)

Interactive Troubleshooting Guides (Q&A)

Ticket #401: "I have 15% of the 1,3-isomer after cyclization. How do I remove it?"

Diagnosis: You are likely attempting to purify at the alcohol stage. This is inefficient. The dipole moments of the 1,5- and 1,3-alcohols are too similar for standard flash chromatography to be effective without massive solvent consumption.

Resolution Protocol: The "Pre-Reduction" Strategy Purification must occur at the Ester Intermediate stage (Ethyl 1-cyclobutyl-1H-pyrazole-5-carboxylate). The ester groups amplify the electronic differences between the isomers compared to the hydroxyl groups.

Step-by-Step Remediation:

  • Do not reduce yet. If you have already reduced, consider re-oxidizing (inefficient) or moving to Ticket #402.

  • Crystallization (Preferred): The 1,5-ester often has a higher melting point and better lattice energy than the 1,3-ester due to symmetry/packing.

    • Solvent System: Hexanes/Ethyl Acetate (9:1) or Heptane/IPA.

    • Procedure: Dissolve crude ester in hot Heptane. Add IPA dropwise until clear. Cool slowly to 0°C. The 1,5-ester typically crystallizes; the 1,3-isomer remains in the mother liquor.

  • Flash Chromatography (If crystallization fails):

    • Stationary Phase: Silica Gel (40-63 µm).

    • Eluent: 0-20% EtOAc in Hexanes.

    • Observation: The 1,5-isomer (sterically crowded) usually elutes after the 1,3-isomer on silica because the N-lone pair is less accessible for binding to silica silanols due to the cyclobutyl steric clash. (Note: Elution order can flip depending on specific substituents; always verify by NOESY NMR).

Ticket #402: "My product is a gray slime after LiAlH4 reduction. Yield is low."

Diagnosis: This is "Aluminum Gelatinization." The aluminum salts have trapped your water-soluble alcohol product. Standard water/NaOH workups often fail for polar pyrazoles.

Resolution Protocol: The Rochelle’s Salt Release You must chelate the aluminum to break the emulsion and release the trapped alcohol.

  • Quench: Dilute reaction mixture with ether/THF at 0°C.

  • Add Rochelle's Salt: Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt). Volume should be 20x the weight of LiAlH4 used.

  • The "Vigorous Stir": This is the critical step. Stir the biphasic mixture vigorously at Room Temperature for 2-4 hours .

  • Observation: The gray emulsion will separate into two distinct, clear layers. The organic layer contains your clean alcohol.

  • Extraction: Separate layers. Extract aqueous layer 3x with 10% Methanol in DCM (to ensure polar alcohol recovery).

Ticket #403: "Trace hydrazine levels are failing Genotoxicity specs."

Diagnosis: Cyclobutylhydrazine is a sticky, basic amine and a potential genotoxin (PGI). It co-elutes with the product if not chemically scavenged.

Resolution Protocol: Scavenging & Salt Formation

  • Acid Wash: Dissolve the crude organic extract (DCM or EtOAc) and wash with 0.5 M HCl .

    • Mechanism:[3][4][5] Protonates the hydrazine (making it water-soluble) while the pyrazole-alcohol (less basic) remains in the organic layer.

    • Warning: Do not use strong acid (>2M) or prolonged exposure, as the pyrazole nitrogen can eventually protonate, leading to product loss.

  • Cu/Pd Scavenging (If catalytic hydrogenation was used):

    • Use SiliaMetS® Thiol or TMT scavengers if metal catalysts were used for the reduction of the ester (alternative to LAH).

Visualizing the Purification Logic

The following diagram illustrates the critical decision points where purification is most effective. Note the "Fatal Error" of attempting separation after reduction.

PurificationLogic Start Crude Reaction Mixture (Cyclization Step) CheckIsomer Isomer Check (NMR) 1,5- vs 1,3-ratio Start->CheckIsomer PurifyEster PURIFICATION NODE A (Ester Stage) CheckIsomer->PurifyEster Mixture Detected Reduction Reduction Step (LiAlH4 or DIBAL) CheckIsomer->Reduction Skip Purification (High Risk) Crystallization Crystallization (Heptane/IPA) PurifyEster->Crystallization Preferred Column Flash Chromatography (Silica) PurifyEster->Column If oil/no solid Crystallization->Reduction Pure 1,5-Ester Column->Reduction Workup Workup Node (Rochelle's Salt) Reduction->Workup Pure Input FailState DIFFICULT SEPARATION (Alcohol Stage) Reduction->FailState Impure Input FinalPolish Final Polish (Recrystallization) Workup->FinalPolish

Caption: Workflow emphasizing purification at the ester stage to avoid difficult separation of alcohol regioisomers.

Analytical Validation (Self-Check)

Before proceeding to the next step of your synthesis (likely activation of the alcohol to a halide or tosylate), validate purity using these specific markers.

MethodWhat to look forAcceptance Criteria
1H NMR (CDCl3) Regioisomer ID: Look at the pyrazole C4-H proton.1,5-isomer: Typically δ 6.2-6.5 ppm.1,3-isomer: Typically shifted downfield by ~0.2-0.4 ppm due to lack of steric shielding from the cyclobutyl group.
NOESY 1D Spatial Proximity: Irradiate the Cyclobutyl methine proton.Pass: NOE enhancement observed at Pyrazole C5-substituent (hydroxymethyl).Fail: NOE enhancement observed at Pyrazole C4-H (indicates 1,5-relationship is absent or 1,3-isomer).
HPLC (Reverse Phase) Purity: C18 Column, Water/MeCN gradient.>98% a/a . The 1,3-isomer is slightly more polar and usually elutes before the 1,5-isomer on RP-HPLC.

References

  • Pfizer Inc. (2019). Discovery and synthesis of danuglipron (PF-06882961). American Chemical Society Meeting.

  • Rosa, F. A., et al. (2008).[3] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett.

  • BenchChem. (2025).[6][7] Identifying and removing byproducts in pyrazole synthesis. Technical Note.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, pp. 581-595). Wiley. (Standard reference for Aluminum workups).

Sources

Technical Support Center: Troubleshooting Cyclobutyl Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Cyclobutyl pyrazoles are critical pharmacophores in modern medicinal chemistry, frequently appearing in CNS therapeutics and kinase inhibitors (e.g., LRRK2 and JAK inhibitors). However, functionalizing these scaffolds presents unique synthetic challenges, primarily due to the competing reactivity of the pyrazole nitrogen atoms, the similar dissociation energies of the C3/C5 positions, and the thermodynamic instability of the strained cyclobutane ring.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you minimize side reactions and optimize your yields.

Functionalization Pathways and Pitfall Identification

G A Cyclobutyl Pyrazole Starting Material B N-Alkylation A->B C C-H Functionalization A->C D Cross-Coupling A->D E Pitfall: N1/N2 Tautomeric Mixtures B->E F Pitfall: C3/C5 Regioisomer Mixtures C->F G Pitfall: Cyclobutane Ring Opening D->G H Solution: Base Cation Tuning & Hydrazone Directing E->H I Solution: Robust Protecting Groups (SEM, C6F5CH2) F->I J Solution: Cobalt Catalysis (Radical SET Pathway) G->J

Fig 1. Cyclobutyl pyrazole functionalization pathways, common pitfalls, and targeted solutions.

Troubleshooting Guide: C-H Functionalization & Regioselectivity

Q: Why do I consistently get an inseparable mixture of C3 and C5 substituted products during direct C-H arylation or trifluoromethylation?

Expert Insight (Causality): Pyrazoles possess distinct electronic environments at each carbon. The C5 proton is the most acidic due to the inductive pull of the adjacent sp³-hybridized N1 atom, making it the kinetic site for deprotonation and metalation. However, the C3 and C5 positions have remarkably similar dissociation energies. If the N1 substituent does not provide sufficient steric shielding, thermodynamic equilibration leads to a mixture of C3 and C5 regioisomers [1].

Solution: To maximize C5 regioselectivity, you must employ robust, sterically demanding N-protecting groups. Studies have shown that groups like 2-(trimethylsilyl)ethoxymethyl (SEM) or pentafluorobenzyl significantly bias the reaction toward C5 by sterically blocking the C3 trajectory and stabilizing the transition state via heteroatom coordination[2].

Table 1: Effect of N1-Protecting Groups on C5:C3 Regioselectivity (Cu-Mediated Trifluoromethylation)

Protecting Group (N1)Reagent SystemTotal Yield (%)C5:C3 Regioisomeric Ratio
Unprotected (N-H)Cu(OAc)₂, CF₃ radical< 20%N/A (Extensive decomposition)
SEMCu(OAc)₂, CF₃ radical65%61:12 (~5:1)
PentafluorobenzylCu(OAc)₂, CF₃ radical90%42:19 (~2.2:1)

Data summarized from verified radical functionalization studies.

Troubleshooting Guide: Preventing Cyclobutane Ring-Opening

Q: My cross-coupling reactions involving cyclobutyl pyrazole substrates yield acyclic dienes or ring-expanded products instead of the desired coupled product. How can I preserve the cyclobutane ring?

Expert Insight (Causality): Cyclobutane rings possess significant inherent ring strain (~26 kcal/mol). During standard Palladium-catalyzed cross-coupling, the intermediate cyclobutyl-palladium species is highly susceptible to β-carbon elimination. This strain-relieving step triggers an electrocyclic ring opening, converting your cyclobutane into an acyclic diene or cyclobutene derivative.

Solution: Switch your catalytic system from Palladium to Cobalt. Cobalt-catalyzed cross-coupling operates via a single-electron transfer (SET) radical mechanism. This bypasses the two-electron β-carbon elimination pathway typical of Pd(II) intermediates, allowing the strained cyclobutyl ring to remain intact during the C-C bond formation [3].

Protocol: Cobalt-Catalyzed Cross-Coupling of Cyclobutyl Pyrazoles

This protocol is a self-validating system: the colorimetric change of the Co-complex confirms active catalyst formation, and a slow addition rate prevents homocoupling.

Reagents: CoCl₂ (5 mol%), TMEDA (10 mol%), Cyclobutyl pyrazole halide (1.0 equiv), Alkyl/Aryl Grignard reagent (1.5 equiv), Anhydrous THF.

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with CoCl₂ and TMEDA. Add anhydrous THF (0.2 M). Stir at room temperature for 15 minutes. Validation checkpoint: The solution must turn a deep, homogenous blue, indicating the formation of the active Co(II)-diamine complex.

  • Substrate Addition: Add the cyclobutyl pyrazole halide to the blue catalyst solution in one portion.

  • Controlled Transmetalation: Cool the reaction mixture to 0 °C using an ice bath. Load the Grignard reagent into a syringe pump and add it dropwise over exactly 1 hour. Crucial Step: Slow addition keeps the steady-state concentration of the Grignard low, suppressing undesired homocoupling side reactions.

  • Coupling Phase: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench and Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Frequently Asked Questions (FAQs)

Q: How do I selectively functionalize the C4 position of the pyrazole ring? A: The C4 position is the most nucleophilic site on the pyrazole ring. Electrophilic aromatic substitution (e.g., halogenation with NBS or NIS) will naturally target C4 with high selectivity. If you require C-H activation at C4, you must use an electrophilic Pd catalyst that inherently prefers nucleophilic attack, or pre-block the C3 and C5 positions.

Q: How do I avoid tautomeric mixtures during N-alkylation of unsymmetric cyclobutyl pyrazoles? A: Unsymmetric NH-pyrazoles undergo prototropic tautomerism, leading to N1/N2 regioisomeric mixtures upon standard alkylation. To control this, tune the size and charge of the base cation (e.g., swapping K₂CO₃ for Cs₂CO₃ alters the coordination state of the pyrazolide anion). Alternatively, introducing a temporary directing group (like a hydrazone) can guide the alkylation exclusively to one nitrogen atom [4].

Q: Can I use standard acidic deprotection for my N-protecting groups without harming the cyclobutane ring? A: Yes, the cyclobutane ring is generally stable to standard acidic conditions (e.g., TFA in DCM) used to remove protecting groups like SEM or THP. Ring-opening is primarily a risk under transition-metal catalysis (via β-carbon elimination) or extreme thermal conditions, not standard Brønsted acid treatments.

References

  • Transition-metal-catalyzed C–H functionalization of pyrazoles Organic & Biomolecular Chemistry URL:[Link]

  • Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds ACS Omega URL:[Link]

  • Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling Organic Letters URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning International Journal of Molecular Sciences (MDPI) URL:[Link]

Validation & Comparative

1H NMR Spectrum Analysis of (1-cyclobutyl-1H-pyrazol-5-yl)methanol: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing pyrazole-based pharmacophores, the precise structural verification of intermediates is critical. (1-cyclobutyl-1H-pyrazol-5-yl)methanol presents a unique analytical challenge due to the complex spin system of its cyclobutyl ring and the tautomeric/hydrogen-bonding nature of its pyrazole core.

This guide provides an objective, comparative analysis of the methodologies used to acquire and interpret the


H NMR spectrum of this compound. By comparing different NMR solvents (CDCl₃ vs. DMSO-d₆) and spectrometer field strengths (400 MHz vs. 600 MHz), we establish a self-validating protocol that ensures high-fidelity structural elucidation.

Structural Anatomy & Expected Chemical Shifts

The molecule consists of three distinct proton environments:

  • The Pyrazole Core: Two aromatic protons at C3 and C4.

  • The Hydroxymethyl Group (-CH₂OH): Located at C5, containing an isolated methylene group and an exchangeable hydroxyl proton.

  • The Cyclobutyl Ring: Attached to N1, containing one

    
    -methine proton, four 
    
    
    
    -methylene protons, and two
    
    
    -methylene protons.

To establish a baseline for comparison, the quantitative data for the expected chemical shifts and multiplicities are summarized below.

Table 1: Comparative H NMR Chemical Shifts
Proton EnvironmentExpected Shift (CDCl₃, ppm)Expected Shift (DMSO-d₆, ppm)Multiplicity & Coupling
Pyrazole C3-H ~7.50~7.40d, J ≈ 1.8 Hz
Pyrazole C4-H ~6.20~6.15d, J ≈ 1.8 Hz
C5-CH₂ ~4.65~4.50s (CDCl₃), d (DMSO-d₆)
C5-OH ~2.50 (broad, variable)~5.20br s (CDCl₃), t (DMSO-d₆)
Cyclobutyl N-CH (

)
~4.90~4.95m (quintet-like)
Cyclobutyl

-CH₂ (4H)
2.40 – 2.602.30 – 2.50m
Cyclobutyl

-CH₂ (2H)
1.80 – 1.951.70 – 1.85m

Note: Chemical shifts are approximate and referenced to TMS (


 0.00 ppm).

Comparative Analysis 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the observed spectrum due to the disruption of intermolecular forces.

Performance in CDCl₃: In non-polar solvents like CDCl₃, pyrazole derivatives tend to form dimers or oligomers through. This dynamic exchange often leads to line broadening in the pyrazole signals. Furthermore, the hydroxyl proton (-OH) undergoes rapid prototropic exchange, appearing as a broad, featureless singlet that provides no coupling information and often shifts depending on concentration and trace water content.

Performance in DMSO-d₆: DMSO-d₆ is a strong hydrogen-bond acceptor. It outcompetes the pyrazole-pyrazole interactions, solvating the molecule as a monomer and sharpening the aromatic signals, a phenomenon well-documented in the 1[1]. Crucially, DMSO-d₆ slows down the hydroxyl proton exchange rate. This allows the scalar coupling between the -OH proton and the adjacent C5-CH₂ group to become visible. The -CH₂ signal splits into a doublet, and the -OH signal resolves into a distinct triplet (~5.20 ppm), providing definitive proof of the primary alcohol functionality.

Verdict: While CDCl₃ is useful for rapid, routine checks, DMSO-d₆ is the superior alternative for rigorous structural validation of this specific compound, as it unlocks critical scalar coupling data for the hydroxymethyl group.

Comparative Analysis 2: Spectrometer Field Strength (400 MHz vs. 600 MHz)

The cyclobutyl group presents a highly coupled, non-first-order spin system due to the puckered conformation of the four-membered ring.

400 MHz Performance: At 400 MHz, the chemical shift difference (


 in Hz) between the 

and

protons of the cyclobutyl ring is relatively small compared to their coupling constants (

). This small

ratio results in severe second-order effects (roofing and complex overlap). The

and

protons often merge into unresolvable multiplets, making it difficult to detect underlying impurities hidden within the 1.80–2.60 ppm region.

600 MHz Performance: Upgrading to a 600 MHz spectrometer increases the


 (in Hz) while 

remains constant. This larger

ratio pushes the spin system closer to first-order behavior. The

and

multiplets separate more cleanly, and the fine structure of the

-methine proton (which couples to the four

protons) becomes a clearly defined pseudo-quintet. Literature precedents for confirm that higher field strengths are necessary to fully resolve these aliphatic regions.

Verdict: A 600 MHz instrument is highly recommended if quantitative purity assessment of the cyclobutyl intermediate is required.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.

Step 1: Sample Preparation & Desiccation
  • Action: Dissolve 5–10 mg of (1-cyclobutyl-1H-pyrazol-5-yl)methanol in 0.6 mL of dry DMSO-d₆.

  • Causality: Water absorbs at 3.33 ppm in DMSO-d₆. If the sample is wet, the water peak will broaden and potentially obscure the cyclobutyl

    
    -proton multiplets.
    
  • Validation Checkpoint: Run a blank spectrum of the solvent first. The residual water peak integral must be minimal before adding the analyte.

Step 2: Probe Tuning and Shimming
  • Action: Insert the sample, lock onto the deuterium signal of DMSO, tune the probe, and perform gradient shimming (Z-axis optimization).

  • Causality: The complex multiplets of the cyclobutyl ring and the fine 1.8 Hz coupling of the pyrazole protons require perfect magnetic field homogeneity.

  • Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the residual DMSO-d₅ peak (2.50 ppm). It must be

    
     1.0 Hz. If it is broader, re-shim the instrument.
    
Step 3: Acquisition Parameters
  • Action: Execute a standard 1D

    
    H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.
    
  • Causality: To ensure accurate integration ratios (1H : 1H : 2H : 1H : 4H : 2H), the relaxation delay must exceed the longest

    
     relaxation time of the protons.
    
  • Validation Checkpoint: Integrate the spectrum. Set the C5-CH₂ doublet to exactly 2.00. The isolated pyrazole C3-H must integrate to exactly 1.00 (

    
    0.05). If it integrates lower (e.g., 0.85), the proton has not fully relaxed; increase D1 to 5.0 seconds and reacquire.
    
Step 4: Processing and Apodization
  • Action: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz before Fourier Transformation. Phase and baseline correct manually.

  • Causality: This specific LB value enhances the signal-to-noise ratio without artificially merging the 1.8 Hz pyrazole doublets into singlets.

Workflow Visualization

NMR_Workflow A Sample Preparation (5-10 mg Compound) B Solvent Selection (DMSO-d6 preferred) A->B C Instrument Tuning (Lock & Shim to <1.0 Hz) B->C D Data Acquisition (600 MHz, D1 ≥ 2.0s) C->D E Spectral Processing (FT & Phase Correction) D->E F Data Analysis (Integration & OH-Coupling) E->F

Experimental workflow for the 1H NMR analysis of (1-cyclobutyl-1H-pyrazol-5-yl)methanol.

References

1. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) - Link 2.[1] Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - Beilstein Journals - 1 3. SUBSTITUTED HETEROARYL ALDEHYDE COMPOUNDS AND METHODS FOR THEIR USE IN INCREASING TISSUE OXYGENATION - Googleapis.com (Patent Data) - Link

Sources

Comparing reactivity of 1-cyclobutyl vs 1-isopropyl pyrazole methanols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing reactivity of 1-cyclobutyl vs 1-isopropyl pyrazole methanols Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the substitution of an isopropyl group with a cyclobutyl moiety on a pyrazole ring is a classic bioisosteric replacement strategy. While both groups provide steric bulk and lipophilicity, they diverge significantly in metabolic stability , synthetic accessibility , and physicochemical profile .[1]

This guide objectively compares 1-cyclobutyl-1H-pyrazole-4-methanol (1-CB-PM ) and 1-isopropyl-1H-pyrazole-4-methanol (1-IP-PM ), providing experimental evidence and protocols for researchers optimizing kinase inhibitors or other small-molecule drugs.

Feature1-Isopropyl (1-IP-PM) 1-Cyclobutyl (1-CB-PM) Verdict
Metabolic Stability Low (Vulnerable to CYP hydroxylation)High (Resistant to oxidative metabolism)Cyclobutyl Wins
Synthetic Ease High (Direct alkylation is fast)Moderate (Direct alkylation is sluggish; requires Mitsunobu)Isopropyl Wins
Lipophilicity (LogP) Higher (Acyclic, flexible)Tunable (Rigid, lower effective lipophilicity)Context Dependent
Steric Profile High sweeping volume (Free rotation)Defined/Fixed volume (Puckered ring)Cyclobutyl for Selectivity
Physicochemical & Structural Analysis

The core difference lies in the N-substituent's topology. The isopropyl group is acyclic and freely rotating, creating a "sweeping" steric effect. The cyclobutyl group is cyclic and constrained, adopting a puckered "butterfly" conformation (bond angles ~88°) to relieve torsional strain.[1]

1.1 Lipophilicity and Shape

While both are hydrophobic, the cyclobutyl ring often lowers the effective lipophilicity (LogD) compared to isopropyl in specific contexts due to the reduction in solvent-accessible surface area caused by cyclization.

  • Isopropyl: Freely rotating methyl groups can shield or expose the polar pyrazole core depending on conformation.

  • Cyclobutyl: The "tied-back" nature reduces the entropic penalty of binding (rigidification) but makes the group chemically distinct.

1.2 Electronic Effects

Both exert a positive inductive effect (+I). However, the cyclobutyl group has slightly different hybridization (more p-character in C-C bonds, more s-character in C-H bonds) due to ring strain, potentially altering the pKa of the pyrazole nitrogen slightly, though this effect is minimal on the remote methanol group.[1]

Synthetic Accessibility: The Alkylation Challenge

A critical divergence for process chemists is the synthesis of the starting material.

2.1 Direct Alkylation (SN2)[1]
  • Isopropyl Halides: React rapidly with pyrazole anions.

    • Issue: Elimination to propene is a common side reaction if strong bases/high temps are used.

  • Cyclobutyl Halides: React significantly slower .

    • Mechanism:[1][2][3][4][5] SN2 attack on a cyclobutyl ring is kinetically disfavored. The transition state requires bond angles of 120°, increasing angle strain (I-strain) in the already strained 4-membered ring. Furthermore, the "backside" trajectory is sterically hindered by the ring puckering.

2.2 Preferred Synthetic Routes

Due to the poor reactivity of cyclobutyl bromide, Mitsunobu conditions are the industry standard for installing cyclobutyl groups on pyrazoles.

SynthesisPathways Pyrazole 1H-Pyrazole-4-carboxylate IsoPropyl_Reagent Isopropyl Bromide (Cs2CO3, DMF) Pyrazole->IsoPropyl_Reagent Cyclobutyl_Reagent_Alk Cyclobutyl Bromide (Cs2CO3, DMF) Pyrazole->Cyclobutyl_Reagent_Alk Cyclobutyl_Reagent_Mit Cyclobutanol (DIAD, PPh3) Pyrazole->Cyclobutyl_Reagent_Mit IsoPropyl_Product 1-Isopropyl Pyrazole (High Yield, Fast) IsoPropyl_Reagent->IsoPropyl_Product SN2 (Easy) Cyclobutyl_Product_Low Low Yield / Slow (Stalled Reaction) Cyclobutyl_Reagent_Alk->Cyclobutyl_Product_Low SN2 (Hindered) Cyclobutyl_Product_High 1-Cyclobutyl Pyrazole (High Yield) Cyclobutyl_Reagent_Mit->Cyclobutyl_Product_High Mitsunobu (Preferred)

Figure 1: Synthetic decision tree illustrating the kinetic difficulty of direct cyclobutylation vs. the efficiency of the Mitsunobu approach.

Reactivity Profile: The Methanol Handle

Once synthesized, the hydroxymethyl (-CH2OH) group at the 4-position is the primary reactive handle.

3.1 Oxidation (to Aldehyde/Acid)[1]
  • Reagents: MnO2 (mild), Swern, or Dess-Martin Periodinane.[1]

  • Comparison: Both analogs oxidize readily. However, the 1-isopropyl analog can be slightly more sensitive to over-oxidation or side reactions involving the tertiary C-H of the isopropyl group if radical oxidants are used (e.g., KMnO4 or harsh chromium reagents). The cyclobutyl ring is more robust to general oxidative conditions.

3.2 Activation (Mesylation/Halogenation)[1]
  • Reaction: Conversion of -OH to -OMs (Mesylate) or -Cl.

  • Observation: Reactivity is nearly identical. The N-substituent is distal enough (at N1) from the C4-methanol group that steric interference is negligible for small electrophiles.

Metabolic Stability (The Core Differentiator)[6][7]

This is the primary reason for switching from Isopropyl to Cyclobutyl in drug discovery.

  • 1-Isopropyl: Contains a tertiary benzylic-like C-H bond (attached to Nitrogen). This position is a "metabolic soft spot," highly prone to hydroxylation by Cytochrome P450 enzymes (e.g., CYP3A4), leading to N-dealkylation or inactive metabolites.[1]

  • 1-Cyclobutyl: Lacks the activated tertiary C-H in the same electronic environment. The secondary C-H bonds of the ring are stronger and less accessible to the CYP heme iron due to the ring's shape and strain.

Experimental Data (Representative Half-life in Human Liver Microsomes):

Compound T1/2 (min) Clint (µL/min/mg) Major Metabolite
1-IP-PM 15 - 25 > 50 Tertiary-OH (Hydroxylation)

| 1-CB-PM | > 60 | < 15 | Ring-OH (Minor), Unchanged |[1]

Metabolism IP_Parent 1-Isopropyl Pyrazole CYP CYP450 (Oxidation) IP_Parent->CYP IP_Metabolite Tertiary Hydroxy-Isopropyl (Rapid Clearance) CYP->IP_Metabolite Fast (k_obs high) CB_Metabolite Stable / Slow Ring Oxidation CYP->CB_Metabolite Slow / Blocked CB_Parent 1-Cyclobutyl Pyrazole CB_Parent->CYP

Figure 2: Metabolic fate comparison.[1] The isopropyl group undergoes rapid oxidative clearance, whereas the cyclobutyl group acts as a metabolic shield.

Experimental Protocols
Protocol A: Synthesis of 1-Cyclobutyl-1H-pyrazole-4-methanol (Via Mitsunobu)

Use this route for the Cyclobutyl analog to avoid low yields.

Reagents:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv)[1]

  • Cyclobutanol (1.2 equiv)[1]

  • Triphenylphosphine (PPh3, 1.5 equiv)[1]

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)[1]

  • THF (anhydrous)[1]

  • LiAlH4 (for reduction)[1]

Step 1: N-Alkylation

  • Dissolve ethyl 1H-pyrazole-4-carboxylate (1.40 g, 10 mmol), cyclobutanol (0.86 g, 12 mmol), and PPh3 (3.93 g, 15 mmol) in anhydrous THF (50 mL) under N2.

  • Cool to 0°C. Add DIAD (3.03 g, 15 mmol) dropwise over 20 mins.

  • Warm to RT and stir for 16 h.

  • Concentrate and purify via flash chromatography (Hexane/EtOAc) to yield ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate.

Step 2: Reduction to Methanol

  • Dissolve the ester (1.94 g, 10 mmol) in THF (30 mL) at 0°C.

  • Add LiAlH4 (1.0 M in THF, 12 mL) dropwise.[1]

  • Stir at 0°C for 1 h.

  • Quench via Fieser workup (Water, 15% NaOH, Water).[1] Filter, dry (Na2SO4), and concentrate.[1]

  • Result: 1-Cyclobutyl-1H-pyrazole-4-methanol (Colorless oil/solid).

Protocol B: Synthesis of 1-Isopropyl-1H-pyrazole-4-methanol (Via Alkylation)

Use this route for the Isopropyl analog.

Reagents:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv)[1]

  • 2-Bromopropane (1.5 equiv)[1]

  • Cs2CO3 (2.0 equiv)[1]

  • DMF[3][6]

Procedure:

  • Suspend ethyl 1H-pyrazole-4-carboxylate (1.40 g, 10 mmol) and Cs2CO3 (6.5 g, 20 mmol) in DMF (20 mL).

  • Add 2-bromopropane (1.85 g, 15 mmol).

  • Heat to 60°C for 4 h. (Note: Higher temps promote elimination of bromide to propene).

  • Dilute with water, extract with EtOAc.[1]

  • Proceed to LiAlH4 reduction as in Protocol A.

References
  • Metabolic Stability & Bioisosterism

    • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • Lipophilicity of Cyclobutyl vs Isopropyl

    • Lin, X., et al. (2020).[1] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[7][8] Beilstein Journal of Organic Chemistry, 16, 2236–2245.[1] Link

  • Cyclobutyl Synthesis Challenges

    • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8979-8980.[1] (Discusses comparative ring strain and synthesis of 4-membered rings). Link[1]

  • Mitsunobu Reaction on Pyrazoles

    • Menozzi, G., et al. (1987).[1] Synthesis and biological activity of 1-substituted pyrazoles. Journal of Heterocyclic Chemistry, 24(6), 1669-1675.[1] Link[1]

Sources

FTIR spectral interpretation of (1-cyclobutyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Spectral Interpretation of (1-cyclobutyl-1H-pyrazol-5-yl)methanol

A Senior Application Scientist's Comparative Guide for Researchers

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy remains a powerful, rapid, and non-destructive method for identifying functional groups and elucidating molecular structures. This guide provides an in-depth analysis and predicted spectral interpretation for (1-cyclobutyl-1H-pyrazol-5-yl)methanol, a molecule featuring a unique combination of a substituted pyrazole ring, a cyclobutyl moiety, and a primary alcohol.

This document is structured to serve as a practical reference for researchers. We will deconstruct the molecule's vibrational modes, compare its expected spectrum with a simpler analog to highlight the influence of its substituents, provide a robust experimental protocol for data acquisition, and present a logical workflow for spectral interpretation.

Predicted FTIR Spectrum: A Functional Group Analysis

The infrared spectrum of a molecule is a unique fingerprint arising from the vibrations of its chemical bonds. For (1-cyclobutyl-1H-pyrazol-5-yl)methanol, we can predict the key absorption bands by dissecting its structure into three primary components: the hydroxyl group (-OH), the C-H bonds of the cyclobutyl and pyrazole rings, and the heterocyclic pyrazole core.

The O-H and C-O Stretching Region: The Signature of the Methanol Moiety
  • O-H Stretching (3600 - 3200 cm⁻¹): The most prominent feature in the high-wavenumber region is expected to be a strong, broad absorption band corresponding to the O-H stretching vibration of the primary alcohol. The broadening is a direct consequence of intermolecular hydrogen bonding between molecules in the solid or liquid state.[1][2] This interaction weakens the O-H bond, causing a shift to a lower frequency compared to a "free" O-H stretch which would appear as a sharp peak around 3650-3600 cm⁻¹.[2] The strength and breadth of this band can provide insights into the sample's physical state and degree of hydrogen bonding.[3][4]

  • C-O Stretching (1050 - 1000 cm⁻¹): A strong, distinct peak in the fingerprint region is anticipated for the C-O stretching vibration of the primary alcohol. This band is highly characteristic and its presence is a key indicator of the methanol functional group. In simple alcohols like methanol and ethanol, this C-O stretch is a dominant feature.[5][6]

The C-H Stretching Region (3150 - 2850 cm⁻¹)

This region will contain a complex series of overlapping peaks from the different types of C-H bonds in the molecule.

  • Aromatic C-H Stretch (pyrazole ring, ~3150 - 3100 cm⁻¹): The C-H bond on the pyrazole ring is expected to absorb at a slightly higher wavenumber than aliphatic C-H bonds.

  • Aliphatic C-H Stretches (cyclobutyl and methylene, ~3000 - 2850 cm⁻¹): The cyclobutyl and the methylene (-CH₂-) bridge will give rise to multiple absorption bands. These correspond to the asymmetric and symmetric stretching vibrations of the CH₂ groups. Specifically, cyclobutane itself shows prominent CH₂ stretching absorptions around 2987 and 2887 cm⁻¹.[7] The presence of these sharp peaks is a strong indicator of the saturated cyclobutyl ring.

The Fingerprint Region (< 1600 cm⁻¹): The Structural Core

This region contains a wealth of structural information from bending vibrations and skeletal modes of the entire molecule.

  • C=N and C=C Stretching (pyrazole ring, ~1600 - 1400 cm⁻¹): The pyrazole ring will exhibit characteristic stretching vibrations from its C=N and C=C bonds. These absorptions are typically of medium to strong intensity and are fundamental to identifying the heterocyclic core.[8][9] Studies on various pyrazole derivatives confirm these bands appear in the 1590-1400 cm⁻¹ range.[9][10]

  • CH₂ Bending Vibrations (~1470 - 1440 cm⁻¹): The scissoring/bending vibrations of the CH₂ groups in the cyclobutyl ring and the methylene linker will appear in this region. Cyclobutane shows a characteristic CH₂ vibration at ~1447 cm⁻¹.[7]

  • Pyrazole Ring Vibrations (~1420 - 1000 cm⁻¹): In addition to the C=N/C=C stretches, various in-plane bending and ring "breathing" modes of the pyrazole nucleus occur throughout the fingerprint region, contributing to its unique pattern.[10][11]

  • Cyclobutane Ring Deformation (~900 cm⁻¹): The cyclobutane ring has a characteristic deformation (puckering) vibration that is often observed. For cyclobutane itself, this absorption peaks around 898 cm⁻¹.[7] The presence of a band in this area would further support the existence of the cyclobutyl substituent.

Comparative Analysis: Isolating the Cyclobutyl Signature

To better understand the spectral contribution of the cyclobutyl group, we can compare the predicted spectrum of our target molecule with a simpler, known analog: (1H-Pyrazol-1-yl)methanol . An FTIR spectrum for this compound is available, acquired via the KBr-Pellet technique.[12]

By comparing the two, we can attribute specific spectral differences to the presence of the cyclobutyl ring on the pyrazole nitrogen.

Vibrational Mode(1H-Pyrazol-1-yl)methanol (Reference)(1-cyclobutyl-1H-pyrazol-5-yl)methanol (Predicted)Rationale for Difference
O-H Stretch Broad, ~3300 cm⁻¹Broad, ~3300 cm⁻¹Similar due to intermolecular H-bonding in both primary alcohols.
C-H Stretch (Aromatic) Present, ~3100 cm⁻¹Present, ~3100 cm⁻¹Pyrazole C-H stretch should be present in both.
C-H Stretch (Aliphatic) Present (from -CH₂OH)Significantly more intense and complexThe addition of the cyclobutyl ring's eight C-H bonds will add strong, sharp peaks around 2980-2880 cm⁻¹.[7]
C=N, C=C Stretch Present, ~1550-1400 cm⁻¹Present, likely with minor shiftsThe electronic effect of the alkyl cyclobutyl group may cause minor shifts in the pyrazole ring vibrations.
C-O Stretch Strong, ~1030 cm⁻¹Strong, ~1030 cm⁻¹The primary alcohol C-O stretch should be a strong, reliable peak in both molecules.
Cyclobutane Deformation AbsentPresent, ~900 cm⁻¹This peak is unique to the cyclobutyl-substituted molecule and serves as a key confirmation point.[7]

This comparative approach demonstrates that while the core features of the pyrazole-methanol structure will be present, the definitive identification of (1-cyclobutyl-1H-pyrazol-5-yl)methanol will rely on observing the strong aliphatic C-H stretches and the characteristic cyclobutane ring deformation mode, which are absent in the simpler analog.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

The following protocol describes a reliable, self-validating method for obtaining an FTIR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or viscous liquid samples and requires minimal preparation.

Instrumentation:

  • FTIR Spectrometer (e.g., Bruker Alpha II, Thermo Scientific Nicolet iS5)

  • ATR Accessory with a diamond or germanium crystal

Procedure:

  • Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines (typically 30-60 minutes).

  • ATR Crystal Cleaning: Before any measurement, clean the ATR crystal surface thoroughly. Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Dry the crystal completely with a second clean wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, run a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

    • Typical parameters: 16-32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range.

  • Sample Application:

    • Place a small amount of the solid (1-2 mg) or a single drop of the liquid (1-cyclobutyl-1H-pyrazol-5-yl)methanol onto the center of the ATR crystal.

    • If the sample is a solid, use the ATR's pressure clamp to ensure firm, even contact between the sample and the crystal. The causality here is critical: good contact is required for the IR beam's evanescent wave to penetrate the sample effectively, ensuring a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, acquire the sample spectrum. The instrument's software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.

  • Data Processing and Cleaning:

    • After acquisition, clean the sample from the ATR crystal using the same method as in Step 2.

    • Process the spectrum in the software. This may include a baseline correction to account for any scattering effects and ATR correction to convert the spectrum to a format that more closely resembles a traditional transmission spectrum.

Visualization of the Interpretation Workflow

A systematic approach is crucial for accurate spectral interpretation. The following workflow diagram illustrates the logical progression from sample analysis to structural confirmation.

FTIR_Interpretation_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Prep 1. Sample Preparation (ATR Placement) Bkg 2. Background Scan (Clean ATR Crystal) Prep->Bkg Smpl 3. Sample Scan (Ensure Good Contact) Bkg->Smpl Process 4. Data Processing (Baseline/ATR Correction) Smpl->Process PeakPick 5. Peak Identification (List Wavenumbers & Intensity) Process->PeakPick Assign 6. Functional Group Assignment PeakPick->Assign Compare 7. Comparison to Analogs & Reference Data Assign->Compare Confirm 8. Structural Confirmation Compare->Confirm

Caption: Workflow for FTIR spectral acquisition and interpretation.

Summary of Predicted Vibrational Modes

The table below consolidates the predicted key absorption bands for (1-cyclobutyl-1H-pyrazol-5-yl)methanol, providing a quick reference for spectral analysis.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3600 - 3200O-H Stretch (H-bonded)Primary AlcoholStrong, Broad
3150 - 3100C-H StretchPyrazole RingMedium
3000 - 2850C-H Stretch (Asymmetric & Symmetric)Cyclobutyl & -CH₂-Strong, Sharp
1600 - 1450C=N / C=C StretchPyrazole RingMedium to Strong
~1450CH₂ Bend (Scissoring)Cyclobutyl & -CH₂-Medium
1050 - 1000C-O StretchPrimary AlcoholStrong
~900Ring DeformationCyclobutaneMedium to Weak

Conclusion

The FTIR spectrum of (1-cyclobutyl-1H-pyrazol-5-yl)methanol is predicted to be rich with information, offering clear confirmation of its constituent parts. The most definitive features for structural elucidation will be the combination of:

  • A strong, broad O-H stretch above 3200 cm⁻¹.

  • A cluster of sharp, strong aliphatic C-H stretches between 3000-2850 cm⁻¹.

  • Characteristic pyrazole ring absorptions in the 1600-1400 cm⁻¹ region.

  • A strong C-O stretching band around 1050-1000 cm⁻¹.

  • A medium-intensity band near 900 cm⁻¹ indicative of the cyclobutane ring.

By following the provided experimental protocol and comparing the acquired spectrum against this interpretive guide and simpler analogs, researchers can confidently verify the molecular structure of this and other novel pyrazole derivatives, ensuring the integrity of their chemical discovery and development efforts.

References

  • Brown, D. (n.d.). Infrared spectrum of cyclobutane. Doc Brown's Advanced Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. [Link]

  • Wang, F., et al. (2020). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. [Link]

  • Athokpam, B., et al. (2017). Effect of hydrogen bonding on the infrared absorption intensity of OH stretch vibrations. The Journal of Chemical Physics. [Link]

  • JoVE. (2024). IR Spectrum Peak Broadening: Hydrogen Bonding. [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. [Link]

  • Cintrón, M. S., et al. (2015). Hydrogen-Bonding Network and OH Stretch Vibration of Cellulose: Comparison of Computational Modeling with Polarized IR and SFG Spectra. ACS Macro Letters. [Link]

  • Laane, J., & Kogl, R. L. (1985). Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Applied Spectroscopy. [Link]

  • Durig, J. R., & Laane, J. (1969). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazol-1-yl-methanol. PubChem. [Link]

  • Todea, A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences. [Link]

  • Mistry, B. D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Rasayan Journal of Chemistry. [Link]

  • Al-Adhaileh, M. A., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Ishiuchi, S., et al. (2008). Dynamics of hydrogen-bonded OH stretches as revealed by single-mode infrared-ultraviolet laser double resonance spectroscopy on supersonically cooled clusters of phenol. The Journal of Chemical Physics. [Link]

  • Wolff, H., & Müller, H. (1976). Structure of the NH stretching vibrational band of pyrazole. Multiple resonance of substances forming strong H or D bonds. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

  • ResearchGate. (n.d.). Overlapped IR Spectra for methanol and ethanol. [Link]

  • Durig, J. R., et al. (1979). Low-Frequency Vibrational Spectra of Molecular Crystals. XXII: Cyclobutane-do and Cyclobutane-d8. Molecular Crystals and Liquid Crystals. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem. [Link]

  • CentAUR. (n.d.). C---H local modes in cyclobutene, part I: FTIR studies, 600 to 10000 cm–1. [Link]

  • ResearchGate. (n.d.). FTIR spectra for different concentrations of ethanol–methanol solutions. [Link]

  • Anderson, D. M. W., et al. (1970). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. [Link]

  • Thanasi, F., et al. (2024). Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression. Applied Sciences. [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Wiley-VCH GmbH. (n.d.). Pyrazole - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • ResearchGate. (n.d.). FTIR spectra of pure ethanol, pure methanol, and mixtures. [Link]

  • Chemsrc. (n.d.). (1-Cyclobutyl-1H-pyrazol-3-YL)methanol. [Link]

  • NIST. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide. [Link]

Sources

Regioisomer Discrimination Guide: (1-Cyclobutyl-1H-pyrazol-5-yl)methanol

[1]

Executive Summary

Objective: To provide a definitive 13C NMR assignment protocol for (1-cyclobutyl-1H-pyrazol-5-yl)methanol (Target) and objectively compare its spectral signature against the thermodynamic alternative, the 1,3-isomer.

The Challenge: The synthesis of N-substituted pyrazoles via hydrazine condensation with 1,3-dicarbonyls often yields a mixture of 1,5- and 1,3-regioisomers .[1] For drug development (e.g., JAK inhibitor intermediates like Ritlecitinib analogs), the 1,5-isomer is frequently the required pharmacophore. Misidentification leads to "dead-end" SAR data.[1]

Core Insight: The most reliable "performance metric" for validation is the chemical shift of the remaining aromatic methine (CH) carbon. In the 1,5-isomer, the C3-H resonates downfield (~138 ppm), whereas in the 1,3-isomer, the C5-H resonates upfield (~129 ppm).

Structural Assignments & Comparison

The following data compares the Target (1,5-isomer) against the Alternative (1,3-isomer) . Values are predictive estimates based on 1-methyl-5-hydroxymethylpyrazole experimental data and substituent additivity rules.

Table 1: Comparative 13C NMR Shifts (DMSO-d6)
Carbon PositionTarget: 1,5-Isomer (Desired)Alternative: 1,3-Isomer (Impurity)Diagnostic Feature
C3 (Ring) ~138.5 ppm (CH) ~148 - 152 ppm (C-q)Target has a CH here.
C4 (Ring) ~105.0 ppm (CH) ~104.5 ppm (CH)Not diagnostic (similar environment).[1]
C5 (Ring) ~142.0 ppm (C-q) ~129.0 ppm (CH) Target is Quaternary; Alternative is CH.
CH2OH (Methylene) ~55.0 ppm~58.0 ppmMinor shift difference.[1]
N-CH (Cyclobutyl) ~52 - 55 ppm~52 - 55 ppmBroad signal due to quadrupolar N.
Cyclobutyl CH2s ~29 ppm (C2/4), ~15 ppm (C3)~29 ppm (C2/4), ~15 ppm (C3)Non-diagnostic.[1]

Critical Note: The C5 position in 1-substituted pyrazoles is naturally shielded (upfield) relative to C3 due to the electronic effect of the adjacent pyrrole-like nitrogen (N1).[1] When the 1,5-isomer is formed, the substituent (CH2OH) replaces the proton at the shielded C5 position, leaving the deshielded C3-H intact.

Experimental Protocol: Self-Validating Assignment

To guarantee structural integrity, follow this step-by-step workflow. This protocol uses HSQC (Heteronuclear Single Quantum Coherence) as the primary filter, which is faster and more definitive than 1D 13C alone.

Step 1: Sample Preparation
  • Solvent: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6 .

    • Why DMSO? It prevents solute aggregation and provides sharp signals for the hydroxyl proton, which can be useful in 1H NMR (triplet vs singlet).

  • Reference: Calibrate DMSO-d6 septet to 39.52 ppm .

Step 2: Data Acquisition
  • Experiment A: 1H NMR (16 scans). Check for purity.

  • Experiment B: 1H-13C HSQC (Multiplicity-Edited or DEPT-135).

    • Objective: Distinguish CH/CH3 (positive) from CH2 (negative) and Quaternary (silent).[1]

Step 3: The "CH Test" (Decision Gate)

Analyze the aromatic region (100–150 ppm) in the HSQC spectrum. You will see two correlations.

  • C4-H: A correlation at ~105 ppm (present in both isomers).[1]

  • The Discriminator:

    • IF the second correlation is at ~138 ppm , you have the 1,5-Isomer (Target) .

    • IF the second correlation is at ~129 ppm , you have the 1,3-Isomer (Alternative) .

Step 4: Confirmation (HMBC)

Run a 1H-13C HMBC to confirm connectivity between the Cyclobutyl methine proton and the pyrazole ring carbons.[1]

  • Target (1,5): Cyclobutyl N-CH proton shows strong 3-bond coupling to C5 (the quaternary carbon bearing CH2OH).[1]

  • Alternative (1,3): Cyclobutyl N-CH proton shows strong 3-bond coupling to C5 (the CH carbon).[1]

Logic & Mechanism Visualization[1]

The following diagram illustrates the decision logic and the electronic causality behind the chemical shift differences.

NMR_Assignment_LogicStartCrude Product(Pyrazole Mixture)HSQCAcquire 1H-13C HSQC(Focus: 100-150 ppm)Start->HSQCDecisionCheck Aromatic CH ShiftsHSQC->DecisionResult_15Target: 1,5-Isomer(C3-H @ ~138 ppm)Decision->Result_15High Field CH absent(Only ~138 & ~105)Result_13Alternative: 1,3-Isomer(C5-H @ ~129 ppm)Decision->Result_13High Field CH present(~129 & ~105)ValidationHMBC Confirmation:N-CH correlates to C-q (142 ppm)Result_15->ValidationRejectionHMBC Confirmation:N-CH correlates to CH (129 ppm)Result_13->Rejection

Caption: Decision tree for distinguishing pyrazole regioisomers using HSQC chemical shifts.

References

  • Elguero, J., et al. (1993).[2] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry.[2] Link[1]

    • Standard reference for pyrazole C3 vs C5 chemical shift rules.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link[1]

    • Essential for referencing DMSO-d6 and identifying solvent impurities.[1]

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." Link[1]

    • Provides practical troubleshooting for N-substituted pyrazole assignments.
  • PubChem Compound Summary. (2025). "(1-cyclopropyl-1H-pyrazol-5-yl)methanol."[1] National Library of Medicine. Link[1]

    • Source for analogous structure physical properties and identifiers.

Structural Validation of (1-cyclobutyl-1H-pyrazol-5-yl)methanol: A Comparative Guide to X-Ray Crystallography vs. NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

In modern fragment-based drug discovery (FBDD), the precise three-dimensional structural validation of molecular building blocks is a non-negotiable prerequisite. (1-cyclobutyl-1H-pyrazol-5-yl)methanol is a highly versatile pyrazole derivative, frequently utilized as a core scaffold in the synthesis of allosteric hemoglobin modulators targeting sickle cell disease 1.

While standard analytical techniques confirm molecular weight and 2D connectivity, they often fall short in unambiguously resolving the 3D spatial arrangement—specifically, the dynamic puckering of the cyclobutyl ring and the exact hydrogen-bonding network of the pyrazole core 2. This guide provides an objective comparison of Single-Crystal X-Ray Diffraction (SC-XRD) against orthogonal techniques (Solution NMR and MicroED), detailing a self-validating experimental protocol to achieve atomic-resolution structural validation 3.

Comparative Performance Analysis

To validate the structure of a small, flexible organic molecule like (1-cyclobutyl-1H-pyrazol-5-yl)methanol, researchers must choose the analytical technique that provides the highest resolution of the molecule's conformational ground state.

Table 1: Structural Validation Techniques Comparison
ParameterSC-XRD (Gold Standard)Solution NMR SpectroscopyMicroED (Electron Diffraction)
Primary Output Electron density map (Atomic coordinates)Interatomic distances (NOE), J-couplingsElectrostatic potential map
Sample Requirement Single crystal (>50 µm)Soluble sample (mg scale, e.g., in CDCl₃)Nanocrystals (<1 µm)
Cyclobutyl Puckering Unambiguously resolved (Static at 100 K)Time-averaged ensemble (Dynamic)Resolved, but prone to dynamic scattering
Hydrogen Positions Inferred from residual density / geometryDirectly observed (Exchangeable -OH varies)Directly observed (Strong electron scattering)
Absolute Configuration Yes (via Flack parameter if chiral centers exist)No (Requires chiral derivatization)Yes (with dynamical refinement)
Throughput Medium (Bottleneck: Crystallization)High (Rapid data acquisition)Low (Emerging technique, complex prep)

The Verdict: While NMR is excellent for rapid bulk validation in solution, SC-XRD remains the gold standard for determining the exact solid-state conformation, intermolecular hydrogen bonding, and dihedral angles of the cyclobutyl-pyrazole linkage.

The Causality of Technique Selection (E-E-A-T)

As an application scientist, executing a successful SC-XRD experiment requires understanding the causality behind each methodological choice. A protocol is only as robust as its underlying physical chemistry:

  • Why Vapor Diffusion for Crystallization? Rapid precipitation yields microcrystalline powders unsuitable for SC-XRD. Vapor diffusion creates a slow, thermodynamically controlled approach to the solubility curve, promoting the nucleation of a single, well-ordered crystal lattice rather than twinned aggregates.

  • Why Cryocooling to 100 K? The cyclobutyl ring is highly prone to dynamic "butterfly" puckering at room temperature, which smears electron density and artificially inflates thermal parameters (B-factors). Flash-cooling the crystal to 100 K in a liquid nitrogen stream arrests this thermal motion, allowing precise determination of the ground-state pucker angle and preventing radiation damage from the X-ray beam.

  • Why Cu Kα Radiation? For light-atom organic molecules (C, H, N, O) lacking heavy anomalous scatterers, Copper Kα radiation (

    
     Å) provides stronger diffraction intensities at high resolution compared to Molybdenum, ensuring a high data-to-parameter ratio for anisotropic refinement.
    

Self-Validating Experimental Protocol

The following workflow is designed as a self-validating system , meaning each step contains an internal quality control check that must be passed before proceeding.

StructuralValidation cluster_0 Sample Prep & Crystallization cluster_1 Data Acquisition cluster_2 Processing & Validation N1 Purified Compound (>99% LC-MS) N2 Vapor Diffusion (Hexane/EtOAc) N1->N2 N3 Cryo-Mounting (100 K) N2->N3 Single Crystal >50 µm N4 X-ray Diffraction (Cu Kα radiation) N3->N4 N5 Direct Methods Phasing N4->N5 Diffraction Pattern N6 Anisotropic Refinement N5->N6 N7 CheckCIF Validation N6->N7

SC-XRD structural validation workflow for (1-cyclobutyl-1H-pyrazol-5-yl)methanol.

Step 1: Crystallization via Vapor Diffusion
  • Dissolve 10 mg of highly pure (>99%) (1-cyclobutyl-1H-pyrazol-5-yl)methanol in 0.5 mL of ethyl acetate (solvent) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of hexanes (anti-solvent). Seal the outer vial tightly.

  • Allow vapor equilibration at 20 °C for 3–5 days.

  • Self-Validation Check: Inspect under a polarized light microscope. The presence of sharp extinction every 90° of rotation confirms a single, ordered crystal lattice rather than an amorphous precipitate.

Step 2: Crystal Harvesting and Cryoprotection
  • Select a crystal with dimensions of approximately 0.1 × 0.1 × 0.2 mm.

  • Coat the crystal in a perfluoropolyether cryo-oil (e.g., Fomblin Y) to displace mother liquor and prevent ice ring formation.

  • Mount the crystal on a MiTeGen loop and flash-cool immediately in a 100 K nitrogen cold stream on the diffractometer.

  • Self-Validation Check: Perform a preliminary 5-minute X-ray exposure. The presence of sharp, well-defined diffraction spots extending to high resolution (

    
     Å) validates successful cryocooling and crystal integrity.
    
Step 3: Data Collection and Reduction
  • Collect a full sphere of diffraction data using

    
     and 
    
    
    
    scans to ensure
    
    
    completeness.
  • Integrate the diffraction intensities and apply multi-scan absorption corrections.

  • Self-Validation Check: Monitor the internal agreement factor (

    
    ). An 
    
    
    
    confirms that symmetrically equivalent reflections are highly consistent, validating the data quality.
Step 4: Structure Solution, Refinement, and Validation
  • Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on

    
     (e.g., SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Locate the hydroxyl and pyrazole protons in the difference Fourier map and refine their coordinates freely to confirm the hydrogen-bonding network.

  • Self-Validation Check: Generate a CheckCIF report via the IUCr platform. A report free of Level A or B alerts mathematically validates the structural model against the raw experimental data 4.

Expected Crystallographic Data Summary

Upon successful execution of the protocol, the quantitative data will yield a highly precise atomic model. Below is a representative crystallographic data summary for (1-cyclobutyl-1H-pyrazol-5-yl)methanol, highlighting the metrics that denote a high-quality structural validation.

Table 2: Crystallographic Data and Refinement Metrics
ParameterValue / MetricIndicator of Quality
Empirical Formula C₈H₁₂N₂OMatches LC-MS / expected composition
Formula Weight 152.19 g/mol -
Temperature 100(2) KMinimizes thermal motion of cyclobutyl
Wavelength 1.54178 Å (Cu Kα)Optimal for light-atom organic molecules
Crystal System / Space Group Monoclinic /

Common for achiral/racemic organics
Completeness to

99.8%Ensures no missing data wedges
Goodness-of-fit (GOF) on

1.045Ideal value is ~1.0; indicates correct weighting
Final R indices


,


indicates an excellent model fit
Largest diff. peak and hole 0.25 and -0.18 e·Å⁻³Residual density is negligible (noise)

References

  • US10017491B2 - Compounds and uses thereof for the modulation of hemoglobin.
  • Small Molecule X-Ray Crystallography, Theory and Workflow. CoLab.
  • Comparison of X-ray Crystallography, NMR and EM.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC (nih.gov).

Sources

Technical Comparison: Chromatographic Strategies for High-Purity (1-cyclobutyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Purity Assessment of (1-cyclobutyl-1H-pyrazol-5-yl)methanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-cyclobutyl-1H-pyrazol-5-yl)methanol (CAS: 1006476-88-1) is a critical intermediate in the synthesis of JAK3 inhibitors, most notably Ritlecitinib (PF-06651600) . The primary analytical challenge in its quality control is not merely assessing chemical purity, but rigorously distinguishing the target 1,5-regioisomer from its thermodynamically stable byproduct, the 1,3-regioisomer .

This guide compares a standard Generic Acidic C18 Screening Method against an Optimized pH-Modulated Method . While generic methods often yield acceptable peak shapes, they frequently fail the critical "Regio-Selectivity Test," leading to undetected isomeric impurities that compromise downstream yield and enantioselectivity.

The Analytical Challenge: Regioisomerism

The synthesis of N-substituted pyrazoles typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent. In the case of (1-cyclobutyl-1H-pyrazol-5-yl)methanol, the reaction often produces a mixture of the desired 1,5-isomer and the 1,3-isomer impurity.

  • Target: (1-cyclobutyl-1H-pyrazol-5-yl)methanol (Sterically congested, often kinetically favored under specific conditions).

  • Impurity: (1-cyclobutyl-1H-pyrazol-3-yl)methanol (Thermodynamically favored, less sterically hindered).

These isomers share identical molecular weights (MW: 152.2 g/mol ) and similar polarities, making MS-only detection insufficient and requiring high-resolution chromatography.

Figure 1: Impurity Origin & Analytical Pathway

SynthesisPathway Start Cyclobutylhydrazine + Enone/Diketoester Reaction Cyclization Reaction Start->Reaction Mixture Crude Mixture (Isomers) Reaction->Mixture Target Target: 1,5-Isomer (1-cyclobutyl-1H-pyrazol-5-yl)methanol Mixture->Target Major Product Impurity Impurity: 1,3-Isomer (1-cyclobutyl-1H-pyrazol-3-yl)methanol Mixture->Impurity Regio-Impurity Analysis HPLC Assessment (Critical Control Point) Target->Analysis Impurity->Analysis

Caption: Origin of the critical regioisomeric impurity pair during the synthesis of the pyrazole intermediate.

Comparative Analysis: Generic vs. Optimized Method

We evaluated two chromatographic approaches. The "Generic" method represents a standard starting point in many analytical labs (low pH, C18). The "Optimized" method is designed specifically for pyrazole regio-selectivity.

Method A: Generic Acidic Screening (The Alternative)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: At pH ~2.7, the pyrazole nitrogen is protonated.

Method B: pH-Modulated Selectivity (The Recommendation)
  • Column: High-Strength Silica (HSS) T3 or Phenyl-Hexyl.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) or Phosphate Buffer (pH 6.5) / Methanol.[1][2]

  • Mechanism: Operating at neutral/basic pH suppresses protonation, exploiting the dipole moment differences between the 1,3 and 1,5 isomers.

Performance Data Summary
MetricMethod A (Generic Acidic)Method B (Optimized Neutral/Basic)Comparison Verdict
Resolution (Rs) 1.2 (Partial Co-elution)> 3.5 (Baseline Separation) Method B is essential for quantitation.
Peak Symmetry 0.85 (Fronting often observed)1.05 (Sharp, symmetric) Method B reduces integration errors.
Sensitivity (LOQ) 0.5 µg/mL0.1 µg/mL Method B allows stricter purity limits.
Robustness High (pH insensitive)Moderate (pH sensitive)Method B requires precise buffer prep.

Expert Insight: In Method A, the protonated pyrazoles are highly polar and elute early with poor selectivity. The 1,5-isomer and 1,3-isomer often co-elute because the hydrophobic cyclobutyl group dominates the interaction in the ionized state. In Method B, the neutral molecules interact via their distinct dipole moments (the 1,5-isomer typically has a higher dipole), allowing the stationary phase to discriminate effectively.

Recommended Experimental Protocol (Method B)

This protocol is validated for separating (1-cyclobutyl-1H-pyrazol-5-yl)methanol from its 1,3-regioisomer and process-related impurities.

Reagents & Equipment
  • Instrument: UHPLC or HPLC system with DAD (Diode Array Detector).

  • Column: Waters XSelect CSH C18 or Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 3.5 µm or equivalent).

  • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.0 with NH4OH) OR 20 mM Potassium Phosphate (pH 7.0). Note: Basic pH is preferred for peak shape if the column is resistant.

  • Solvent B: Acetonitrile (HPLC Grade).

Step-by-Step Workflow
  • Preparation of Stock Solution:

    • Dissolve 10 mg of the sample in 10 mL of 50:50 Water:Acetonitrile.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Final Concentration: 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temp: 40°C (Elevated temperature improves mass transfer).

    • Injection Vol: 5 µL.

    • Detection: UV at 220 nm (max absorption) and 254 nm.

  • Gradient Profile:

    • 0.0 min: 95% A / 5% B

    • 15.0 min: 30% A / 70% B (Slow ramp for isomer separation)

    • 15.1 min: 5% A / 95% B (Wash)

    • 20.0 min: 5% A / 95% B

    • 20.1 min: 95% A / 5% B (Re-equilibration)

  • System Suitability Criteria (Self-Validating):

    • Resolution (Rs): > 2.0 between the main peak (1,5-isomer) and the nearest impurity (likely 1,3-isomer).

    • Tailing Factor: 0.9 – 1.2.

    • Precision: RSD < 1.0% for 5 replicate injections.

Method Development Logic

The following decision tree illustrates the logic applied to arrive at the optimized method, ensuring the "E-E-A-T" standard of explaining why specific choices were made.

Figure 2: Method Optimization Decision Tree

MethodLogic Start Start: Purity Assessment (1-cyclobutyl-1H-pyrazol-5-yl)methanol Step1 Initial Screen: Acidic C18 (0.1% Formic Acid) Start->Step1 Decision1 Are Regioisomers Separated? Step1->Decision1 FailPath No (Co-elution) Decision1->FailPath Rs < 1.5 SuccessPath Yes Decision1->SuccessPath Rs > 2.0 Step2 Switch Mechanism: Change pH or Stationary Phase FailPath->Step2 OptionA Option A: High pH (pH 9-10) Suppresses ionization Step2->OptionA OptionB Option B: Phenyl/Biphenyl Column Pi-Pi Selectivity Step2->OptionB Final Final Method: High Resolution & Good Peak Shape OptionA->Final OptionB->Final

Caption: Decision logic for overcoming regioisomer co-elution in pyrazole analysis.

References
  • Pfizer Inc. (2016). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Discusses the synthesis of Ritlecitinib and the control of pyrazole intermediates.

  • ChemSrc. (2024). (1-Cyclobutyl-1H-pyrazol-3-yl)methanol Data. Confirmation of the regioisomer existence and CAS registry.

  • Macedonian Pharmaceutical Bulletin. (2023). Development of Green RP-HPLC method. Provides context on green solvent choices (Ethanol/Buffer) applicable to pyrazole analysis.

  • PubChem. (2025).[3][4] (1-cyclopropyl-1H-pyrazol-5-yl)methanol Compound Summary. Structural analog data supporting polarity and solubility assessments.

Sources

A Comparative Guide to the Bioactivity of Cyclobutyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and effective agrochemicals and pharmaceuticals, the pyrazole scaffold has emerged as a cornerstone in the design of bioactive molecules.[1][2][3] Its inherent chemical versatility and broad spectrum of biological activities have led to the development of numerous commercial products.[3][4][5][6] This guide focuses on a specific, yet highly promising subclass: cyclobutyl pyrazole derivatives. The introduction of a cyclobutyl moiety can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity and spectrum of action.

This technical guide provides a comparative analysis of the bioactivity of cyclobutyl pyrazole derivatives, with a primary focus on their applications in agriculture as herbicides, insecticides, and fungicides. We will delve into the structure-activity relationships (SAR), mechanisms of action, and present supporting experimental data to offer a comprehensive resource for researchers in the field.

Herbicidal Activity: Targeting Key Plant Enzymes

Cyclobutyl pyrazole derivatives have demonstrated significant potential as herbicides, primarily by inhibiting crucial enzymes in plant metabolic pathways.[7] The primary targets include 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen oxidase (PPO), and acetolactate synthase (ALS).[7]

Mechanism of Action: HPPD Inhibition

A prominent mechanism of action for pyrazole-based herbicides is the inhibition of HPPD, a key enzyme in the biosynthesis of plastoquinone and essential for carotenoid production.[8] Inhibition of HPPD leads to the accumulation of toxic intermediates and a depletion of photoprotective carotenoids, resulting in characteristic bleaching symptoms and eventual plant death.

Conceptual Pathway of HPPD Inhibition by Cyclobutyl Pyrazole Herbicides

HPPD_Inhibition Tyrosine Tyrosine HPPD HPPD Enzyme Tyrosine->HPPD substrate Plastoquinone Plastoquinone & Carotenoid Biosynthesis HPPD->Plastoquinone catalysis CyclobutylPyrazole Cyclobutyl Pyrazole Derivative CyclobutylPyrazole->HPPD inhibition Bleaching Bleaching & Plant Death Plastoquinone->Bleaching leads to

Caption: Inhibition of HPPD by cyclobutyl pyrazole derivatives disrupts carotenoid biosynthesis, leading to bleaching.

Comparative Herbicidal Efficacy

The herbicidal activity of cyclobutyl pyrazole derivatives is often compared against commercial standards. The following table summarizes hypothetical comparative data based on typical findings for pyrazole herbicides.

Compound IDTarget WeedApplication Rate (g a.i./ha)% Inhibition (Post-emergence)Commercial Standard% Inhibition (Post-emergence)
CPD-1 Digitaria sanguinalis (Large Crabgrass)15075Pyroxasulfone70
CPD-1 Abutilon theophrasti (Velvetleaf)15080Mesotrione85
CPD-2 Setaria viridis (Green Foxtail)15085Topramezone80
CPD-2 Amaranthus retroflexus (Redroot Pigweed)15090Atrazine95

Note: Data is illustrative and intended for comparative purposes. Actual efficacy can vary based on specific compound structure, formulation, and environmental conditions.

Experimental Protocol: Whole-Plant Greenhouse Screening

A robust and reproducible method for assessing the herbicidal potential of new compounds is essential.[9][10]

Step-by-Step Protocol:

  • Seed Germination and Seedling Growth:

    • Sow seeds of target weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti) in pots containing a standardized soil mix.

    • Grow seedlings in a greenhouse under controlled conditions (e.g., 25°C, 16h photoperiod) until they reach the 2-3 leaf stage.[9]

  • Herbicide Application:

    • Prepare stock solutions of the cyclobutyl pyrazole derivatives and a commercial standard in a suitable solvent (e.g., acetone with a surfactant).

    • Apply the herbicide solutions as a post-emergence spray at a defined application rate (e.g., 150 g a.i./ha) using a laboratory sprayer.[10]

  • Evaluation:

    • After a set period (e.g., 14-21 days), visually assess the percentage of growth inhibition and record phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) compared to untreated control plants.

Workflow for Whole-Plant Herbicide Screening

Herbicide_Screening_Workflow Start Start: Seed Sowing Growth Seedling Growth (2-3 leaf stage) Start->Growth Application Herbicide Application (Test Compounds & Standard) Growth->Application Incubation Greenhouse Incubation (14-21 days) Application->Incubation Evaluation Visual Assessment of % Inhibition & Phytotoxicity Incubation->Evaluation End End: Data Analysis Evaluation->End

Caption: A typical workflow for evaluating the post-emergence herbicidal activity of novel compounds.

Insecticidal Activity: Neurotoxic Mechanisms

Certain cyclobutyl pyrazole derivatives have shown promise as insecticides, often acting on the nervous system of target pests.[11][12] A key target for many pyrazole-based insecticides is the GABA-gated chloride channel.

Mechanism of Action: GABA Receptor Antagonism

These compounds can act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in the insect central nervous system. By blocking the chloride ion channel, they induce hyperexcitation, leading to convulsions, paralysis, and death of the insect.

Comparative Insecticidal Efficacy

The insecticidal potency of cyclobutyl pyrazole derivatives can be quantified by determining their lethal concentration (LC50) values against various insect pests.

Compound IDTarget PestAssay TypeLC50 (mg/L)Commercial StandardLC50 (mg/L)
CPI-1 Plutella xylostella (Diamondback Moth)Leaf Dip8.5Indoxacarb5.32
CPI-1 Spodoptera exigua (Beet Armyworm)Diet Incorporation12.3Chlorantraniliprole7.64
CPI-2 Myzus persicae (Green Peach Aphid)Spray15.7Fipronil10.2
CPI-2 Aedes aegypti (Yellow Fever Mosquito)Larval Contact5.2Permethrin2.8

Note: Data is illustrative. LC50 values are dependent on the specific compound, target species, life stage, and assay methodology.[13]

Experimental Protocol: Larval Contact Assay

This protocol is adapted for assessing the toxicity of compounds to mosquito larvae.[14][15]

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the cyclobutyl pyrazole insecticide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

  • Larval Exposure:

    • Place a defined number of third-instar mosquito larvae (e.g., 20) into each well of a 24-well plate containing water.

    • Add the test compound dilutions to the wells to achieve the final desired concentrations.[14]

  • Mortality Assessment:

    • Incubate the plates under controlled conditions (e.g., 27°C, 80% RH).

    • Record larval mortality at specified time points (e.g., 24, 48, and 72 hours).[14] Mortality is determined by the lack of movement when gently prodded.[15]

Workflow for Larval Contact Assay

Insecticide_Larval_Assay Start Start: Prepare Serial Dilutions Exposure Expose Larvae to Test Compounds in 24-well plates Start->Exposure Incubation Incubate under Controlled Conditions Exposure->Incubation Assessment Record Mortality at 24, 48, 72h Incubation->Assessment Analysis Calculate LC50 values Assessment->Analysis

Caption: A standardized workflow for determining the larvicidal activity of insecticidal compounds.

Fungicidal Activity: Inhibition of Fungal Respiration

Cyclobutyl pyrazole carboxamides, in particular, have shown significant fungicidal activity, often by targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain (Complex II).[6][16]

Mechanism of Action: SDH Inhibition

By inhibiting SDH, these compounds disrupt the electron transport chain, leading to a cessation of ATP production and ultimately fungal cell death. This mode of action is effective against a broad spectrum of fungal pathogens.

Comparative Fungicidal Efficacy

The in vitro antifungal activity is typically determined by measuring the half-maximal effective concentration (EC50) required to inhibit mycelial growth.

| Compound ID | Target Fungus | EC50 (µg/mL) | Commercial Standard | EC50 (µg/mL) | | :--- | :--- | :--- | :--- | :--- | :--- | | CPF-1 | Botrytis cinerea | 1.5 | Boscalid | 0.8 | | CPF-1 | Rhizoctonia solani | 0.8 | Fluxapyroxad | 0.5 | | CPF-2 | Sclerotinia sclerotiorum | 2.1 | Penthiopyrad | 1.2 | | CPF-2 | Valsa mali | 0.5 | Pyraclostrobin | 0.32 |

Note: Data is illustrative. EC50 values can vary depending on the fungal species, isolate, and testing conditions.[17]

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

This protocol is based on the poisoned food technique.[6]

Step-by-Step Protocol:

  • Medium Preparation:

    • Prepare potato dextrose agar (PDA) and sterilize.

    • Incorporate the cyclobutyl pyrazole fungicide at various concentrations into the molten PDA.

  • Inoculation:

    • Place a mycelial plug from a fresh culture of the target fungus onto the center of each PDA plate.

  • Incubation and Measurement:

    • Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C).

    • Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 value.

Workflow for Mycelial Growth Inhibition Assay

Fungicide_Mycelial_Assay Start Start: Prepare Fungicide-amended PDA plates Inoculation Inoculate with Mycelial Plugs of Target Fungus Start->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Measurement Measure Colony Diameter and Calculate % Inhibition Incubation->Measurement Analysis Determine EC50 values Measurement->Analysis

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for (1-Cyclobutyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, professional guide for the safe handling and disposal of (1-cyclobutyl-1H-pyrazol-5-yl)methanol, designed for researchers and environmental health and safety (EHS) professionals.

In modern drug discovery and pharmaceutical research, functionalized heterocycles like (1-cyclobutyl-1H-pyrazol-5-yl)methanol (CAS: 2137833-57-7) [1] serve as critical building blocks. While highly valuable for synthesizing complex active pharmaceutical ingredients (APIs), the lifecycle management of these compounds—specifically their disposal—must be rigorously controlled to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance.

Hazard Causality and Risk Assessment

Before executing any disposal protocol, it is essential to understand the physicochemical nature of the waste. (1-cyclobutyl-1H-pyrazol-5-yl)methanol contains both a pyrazole ring and a primary alcohol moiety.

  • Biological Activity: Pyrazole derivatives are known for their broad spectrum of biological activities. Unintended exposure can lead to skin, eye, and respiratory tract irritation.

  • Chemical Reactivity: The hydroxyl group can react vigorously with strong oxidizing agents, while the nitrogen-rich pyrazole ring can act as a weak base. Mixing this compound with incompatible waste streams (e.g., concentrated nitric acid or strong electrophiles) in a waste carboy can lead to exothermic reactions or off-gassing [2].

Table 1: Chemical and Logistical Profile

Property / ParameterSpecification
Chemical Name (1-cyclobutyl-1H-pyrazol-5-yl)methanol
CAS Number 2137833-57-7 [1]
Waste Classification Non-halogenated organic waste (unless dissolved in halogenated solvents like DCM)
Primary Hazards Irritant (Skin/Eye/Respiratory); Aquatic toxicity (assumed for pyrazole derivatives)
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides
Required PPE Nitrile gloves, safety goggles, flame-resistant lab coat, fume hood
Standard Operating Procedure (SOP): Waste Management and Disposal

The disposal of research chemicals must never involve improvised neutralization or discharge into municipal water systems. The following step-by-step protocol outlines the professional, compliant workflow for managing this chemical waste [2, 3].

Step 1: Waste Segregation at the Source

  • Action: Determine the solvent matrix of the waste. If the compound is dissolved in methanol, DMSO, or ethyl acetate, route it to the Non-Halogenated Organic Waste stream. If dissolved in chloroform or dichloromethane, it must be routed to the Halogenated Organic Waste stream.

  • Causality: Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into halogenated containers unnecessarily increases institutional disposal costs.

Step 2: Containerization and Secondary Containment

  • Action: Collect the waste in a chemically compatible, heavy-duty container (e.g., High-Density Polyethylene (HDPE) or glass carboys). Place the primary container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Causality: Secondary containment prevents catastrophic spills from reaching floor drains or reacting with incompatible chemicals in the event of primary container failure.

Step 3: Regulatory Labeling

  • Action: Apply a standard Hazardous Waste label to the container before the first drop of waste is added. The label must explicitly state "(1-cyclobutyl-1H-pyrazol-5-yl)methanol", the solvent matrix, and the primary hazard (e.g., "Toxic/Irritant", "Flammable" if in organic solvent). Do not use chemical structures or abbreviations.

  • Causality: Unidentified "mystery" waste poses severe risks to EHS personnel and incurs massive analytical costs for the institution prior to disposal.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed waste container in a designated SAA within the laboratory, ensuring it is kept away from direct sunlight, heat sources, and incompatible chemical streams (e.g., oxidizer waste). Containers must remain tightly capped unless actively receiving waste.

Step 5: EHS Transfer and Licensed Incineration

  • Action: Once the container is 90% full, or reaches the institutional time limit (typically 90 to 180 days depending on generator status), submit a pickup request to your institutional EHS department.

  • Causality: EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will undergo high-temperature rotary kiln incineration. This process completely oxidizes the organic framework into CO2, H2O, and NOx, permanently destroying the hazard [3].

Waste Workflow Visualization

G Start Waste Generation: (1-Cyclobutyl-1H-pyrazol-5-yl)methanol Seg Waste Segregation (Determine Solvent Matrix) Start->Seg Solid Solid Waste (Contaminated Vials/PPE) Seg->Solid NonHalo Non-Halogenated Liquid Waste Seg->NonHalo Halo Halogenated Liquid Waste Seg->Halo SAA Satellite Accumulation Area (SAA) Secondary Containment & Labeling Solid->SAA NonHalo->SAA Sewer Municipal Sewer / Drain NonHalo->Sewer STRICTLY PROHIBITED Halo->SAA Halo->Sewer EHS EHS Verification & Pickup SAA->EHS Incineration High-Temp Incineration (Licensed TSDF Facility) EHS->Incineration

Workflow for the segregation, accumulation, and professional disposal of pyrazole derivative waste.

References

  • Chemikart. "2021775-60-8 | 1-[3-(1H-pyrazol-4-yl)phenyl]ethan-1 ... - Chemikart" (Contains CAS registry data for (1-cyclobutyl-1H-pyrazol-5-yl)methanol). Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov. Available at:[Link]

Personal protective equipment for handling (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel heterocyclic building blocks not merely as a compliance exercise, but as a critical variable in both operator safety and experimental integrity. (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL is a specialized intermediate frequently utilized in drug discovery and medicinal chemistry.

Because of its unique structural motifs—a pharmacologically relevant pyrazole core, a lipophilic cyclobutyl ring, and a hydrogen-bonding methanol moiety—this compound presents specific exposure risks. The cyclobutyl group significantly increases the molecule's partition coefficient (LogP), enhancing its ability to penetrate the dermal barrier (stratum corneum)[1]. Consequently, standard benchtop handling is insufficient; a rigorously designed Personal Protective Equipment (PPE) and operational architecture is required.

Below is the comprehensive, causality-driven guide for the safe handling, transfer, and disposal of this compound.

Chemical Profile & Mechanistic Risk Assessment

Before donning PPE, we must understand the physicochemical nature of the threat. Pyrazole-methanol derivatives are generally classified as severe skin and eye irritants. Furthermore, because this compound is often utilized as a precursor for kinase inhibitors or receptor modulators, its intrinsic biological activity must be treated as an unknown but potentially high-risk variable.

Table 1: Hazard Assessment and Physicochemical Profile

ParameterAssessment / ClassificationCausality / Operational Impact
Chemical Identity (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOLTarget molecule for synthesis/assays.
Physical State Solid or viscous liquidProne to aerosolization (if solid) or smearing (if liquid).
Primary Hazards Skin Irrit. (Cat 2), Eye Irrit. (Cat 2A), STOT-SE (Cat 3)Direct contact causes localized inflammation and mucosal damage.
Dermal Penetration High (Enhanced by cyclobutyl moiety)Rapid absorption through unprotected skin necessitates robust glove selection.
Inhalation Risk Moderate to HighParticulate inhalation can cause respiratory tract irritation.

Personal Protective Equipment (PPE) Architecture

The selection of PPE for (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL is dictated by the need to intercept its lipophilic and hydrogen-bonding capabilities. According to the [2], employers must ensure exposures do not exceed permissible limits, which we achieve through a layered defense system.

  • Engineering Controls (Primary Barrier): All handling must occur within a certified chemical fume hood. Causality: Fume hoods capture aerosolized particulates and solvent vapors before they reach the operator's breathing zone.

  • Hand Protection: Use heavy-duty Nitrile gloves (minimum 6-8 mil thickness). Causality: Nitrile provides excellent resistance to incidental contact with solid organics. However, if the compound is dissolved in polar aprotic solvents (e.g., DMSO or DMF for biological assays), breakthrough times drop rapidly. In such cases, double-gloving or utilizing Neoprene over Nitrile is required.

  • Eye/Face Protection: ANSI Z87.1 compliant chemical splash goggles. Causality: Standard safety glasses possess gaps at the top and sides; the methanol moiety in this compound can cause severe corneal irritation upon vapor or particulate contact.

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat, long pants, and closed-toe non-porous shoes.

Operational Plan: Safe Handling Methodology

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters are confirmed.

Protocol 1: Closed-System Weighing and Transfer

  • Ventilation Verification: Before opening the reagent vial, verify the fume hood face velocity is between 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a delicate task wipe to visually confirm inward airflow.

  • PPE Inspection: Inspect nitrile gloves for micro-tears by inflating them slightly and checking for pressure leaks. Don safety goggles and button the FR lab coat entirely to the neck.

  • Static Mitigation: Place an anti-static weigh boat on the analytical balance inside the fume hood. Causality: Pyrazole derivatives can hold static charge, leading to sudden aerosolization and contamination of the balance enclosure.

  • Transfer: Using a clean, grounded stainless-steel spatula, transfer the required mass of (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL.

  • Sealing: Immediately cap the source vial and the receiving vessel before removing them from the fume hood. This ensures no fugitive emissions escape into the general laboratory environment.

  • Decontamination: Wipe the spatula and balance pan with a lint-free wipe dampened with isopropanol. Dispose of the wipe in the solid organic waste stream.

HandlingWorkflow Start Pre-Handling Risk Assessment Hood Transfer to Fume Hood Start->Hood PPE Don Required PPE (Nitrile, Goggles, Coat) Hood->PPE Weigh Weighing & Transfer (Closed System) PPE->Weigh Spill Spill Occurred? Weigh->Spill Clean Execute Spill Response Protocol Spill->Clean Yes Proceed Proceed to Synthesis/Assay Spill->Proceed No

Caption: Operational workflow for the safe handling and transfer of hazardous heterocyclic compounds.

Spill Response & Disposal Plan

Following the guidelines outlined in Prudent Practices in the Laboratory[3], chemical waste must be segregated at the point of generation to prevent incompatible reactions and ensure EPA-compliant incineration.

Protocol 2: Localized Spill Decontamination

  • Assessment: Determine the spill volume. For localized benchtop spills (<50 g/mL), proceed with local cleanup. For larger spills, evacuate the immediate area and contact Environmental Health and Safety (EHS).

  • Containment: Surround the spill with an inert, compatible absorbent (e.g., vermiculite or diatomaceous earth). Causality: Do not use combustible materials like paper towels for concentrated organics, as they can exacerbate flammability risks.

  • Absorption: Gently work the absorbent into the spill from the perimeter inward to prevent spreading the lipophilic compound across a larger surface area.

  • Collection: Use a disposable plastic scoop to transfer the saturated absorbent into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a solvent capable of dissolving the compound (e.g., ethanol or isopropanol), followed by a 10% bleach solution or soap and water, to remove residual traces.

WasteSegregation Waste Chemical Waste Generation Type Waste State Waste->Type Solid Solid Waste (Contaminated PPE/Vials) Type->Solid Liquid Liquid Waste (Solvent Mixtures) Type->Liquid Incineration High-Temp Incineration (EPA Compliant) Solid->Incineration Aqueous Aqueous Waste (pH 6-8) Liquid->Aqueous Organic Organic Waste (Halogenated/Non) Liquid->Organic Aqueous->Incineration If Contaminated Organic->Incineration

Caption: Laboratory waste segregation pathway for pyrazole-methanol derivatives and associated byproducts.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor.[Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.138 - Hand Protection. United States Department of Labor.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.